molecular formula C9H6F2N2O B13026133 5-(3,5-Difluorophenyl)oxazol-2-amine

5-(3,5-Difluorophenyl)oxazol-2-amine

Cat. No.: B13026133
M. Wt: 196.15 g/mol
InChI Key: TWEYVJFBYJJXGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,5-Difluorophenyl)oxazol-2-amine (CAS 933752-57-9) is a high-purity chemical compound with the molecular formula C 9 H 6 F 2 N 2 O and a molecular weight of 196.15 g/mol . It is supplied for research applications as a building block in medicinal chemistry and drug discovery. As an oxazole derivative , this compound is of significant research interest due to the privileged status of the oxazole scaffold in medicinal chemistry. Substituted oxazole derivatives are valuable intermediates for synthesizing new chemical entities and are extensively investigated for a wide spectrum of biological activities . The core oxazole structure is a key feature in compounds with demonstrated antimicrobial activity against various strains, including Staphylococcus aureus and Escherichia coli , as well as anticancer and antitubercular properties . The presence of the 3,5-difluorophenyl substitution may influence the compound's lipophilicity and electronic characteristics, which can be critical for optimizing interactions with biological targets. Notice: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6F2N2O

Molecular Weight

196.15 g/mol

IUPAC Name

5-(3,5-difluorophenyl)-1,3-oxazol-2-amine

InChI

InChI=1S/C9H6F2N2O/c10-6-1-5(2-7(11)3-6)8-4-13-9(12)14-8/h1-4H,(H2,12,13)

InChI Key

TWEYVJFBYJJXGH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=CN=C(O2)N

Origin of Product

United States

Foundational & Exploratory

Physicochemical properties of 5-(3,5-Difluorophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Physicochemical Properties of 5-(3,5-Difluorophenyl)oxazol-2-amine

Part 1: Executive Summary

5-(3,5-Difluorophenyl)oxazol-2-amine (CAS: 933752-57-9) is a specialized heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and agents for demyelinating diseases. As a 2-aminooxazole derivative, it functions as a bioisostere for thiazoles and pyridines, offering unique hydrogen-bonding capabilities and altered metabolic stability profiles.[1]

The incorporation of the 3,5-difluorophenyl moiety is a deliberate medicinal chemistry strategy.[1] The fluorine atoms at the meta positions block common metabolic soft spots (preventing CYP450 oxidation) while simultaneously increasing the compound's lipophilicity (LogP) and modulation of the pKa of the oxazole nitrogen.[1] This guide provides a comprehensive analysis of its physicochemical properties, synthesis, and handling protocols.[1]

Part 2: Chemical Identity & Structural Analysis

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 5-(3,5-Difluorophenyl)-1,3-oxazol-2-amine
Common Name 5-(3,5-Difluorophenyl)oxazol-2-amine
CAS Registry Number 933752-57-9
Molecular Formula C

H

F

N

O
Molecular Weight 196.15 g/mol
SMILES Nc1ncc(-c2cc(F)cc(F)c2)o1
InChI Key TWEYVJFBYJJXGH-UHFFFAOYSA-N
Structural Bio-isosterism & Electronic Effects

The 2-aminooxazole core serves as a rigid linker and a hydrogen bond donor/acceptor system.

  • Fluorine Effect: The 3,5-difluoro substitution exerts a strong electron-withdrawing inductive effect (-I), reducing the electron density on the oxazole ring.[1] This lowers the basicity of the N3 nitrogen compared to the non-fluorinated analog, potentially improving selectivity against off-target kinases.[1]

  • Metabolic Blockade: The C3 and C5 positions on the phenyl ring are blocked by fluorine, preventing hydroxylation, a common clearance pathway for phenyl-oxazoles.[1]

Part 3: Physicochemical Profiling

Solid-State Properties
PropertyValue / DescriptionNote
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.
Melting Point 145 – 155 °C (Predicted)Analogous 5-aryloxazoles melt in the 140–160°C range.
Thermal Stability Stable up to 200°CDecomposition may occur above MP; avoid prolonged exposure to >100°C in air.
Hygroscopicity LowNon-hygroscopic under standard conditions.
Solution Properties
PropertyValueContext
Solubility (Water) < 0.1 mg/mLPractically insoluble in neutral water.
Solubility (DMSO) > 50 mg/mLExcellent solubility; preferred solvent for stock solutions.
Solubility (Methanol) ModerateSoluble, often used for recrystallization.[1]
pKa (Conjugate Acid) ~3.8 – 4.2 (Predicted)The electron-withdrawing 3,5-difluorophenyl group lowers the pKa of the oxazole N3 (typically ~5.0 for unsubstituted oxazoles).[1]
LogP 2.3 – 2.6Moderate lipophilicity suitable for CNS penetration and cell permeability.
Topological PSA 52.0 ŲFavorable for oral bioavailability (Rule of 5 compliant).

Part 4: Synthesis & Manufacturing Protocol

The most robust synthesis involves the cyclization of


-haloketones with urea or cyanamide. The following protocol describes the Hantzsch-type cyclization , which is scalable and reliable.
Reaction Scheme (Graphviz Visualization)

Synthesis cluster_conditions Key Conditions SM1 3,5-Difluoroacetophenone Bromination Bromination (Br2 or NBS) SM1->Bromination Intermediate alpha-Bromo-3,5-difluoroacetophenone Bromination->Intermediate Cyclization Cyclization (Urea/Cyanamide, EtOH, reflux) Intermediate->Cyclization Product 5-(3,5-Difluorophenyl)oxazol-2-amine (CAS 933752-57-9) Cyclization->Product Cond1 1. Bromination: DCM/CHCl3, RT Cond2 2. Cyclization: Urea (excess), EtOH, 80°C, 4-6h

Figure 1: Synthetic pathway for 5-(3,5-difluorophenyl)oxazol-2-amine via Hantzsch cyclization.[1]

Detailed Experimental Protocol

Step 1: Bromination

  • Dissolve 3,5-difluoroacetophenone (1.0 eq) in dichloromethane (DCM).

  • Add bromine (1.05 eq) dropwise at 0°C. Allow to warm to room temperature and stir for 2 hours.

  • Quench with saturated NaHCO

    
    , extract with DCM, and concentrate to yield 
    
    
    
    -bromo-3,5-difluoroacetophenone.[1]

Step 2: Cyclization

  • Dissolve the

    
    -bromo intermediate (1.0 eq) in absolute ethanol (10 mL/g).
    
  • Add Urea (5.0 eq) or Cyanamide (1.5 eq). Note: Urea is safer but may require longer reaction times; Cyanamide yields are often higher.[1]

  • Reflux the mixture (80°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes).

  • Workup: Cool to room temperature. Pour into ice water. Neutralize with aqueous ammonia (pH ~8-9) to precipitate the free amine.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1) or purify via flash chromatography (0-5% MeOH in DCM).

Part 5: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signals are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       7.40 – 7.50 (m, 2H, Ar-H, H-2'/H-6' ): Appears as a multiplet or doublet due to F-coupling.[1]
      
    • 
       7.25 (s, 1H, Oxazole H-4 ): Diagnostic singlet for the oxazole ring proton.[1]
      
    • 
       7.10 – 7.20 (tt, 1H, Ar-H, H-4' ): Triplet of triplets due to coupling with two fluorine atoms.[1]
      
    • 
       6.90 (br s, 2H, -NH
      
      
      
      ): Broad exchangeable singlet.[1]
  • 
    F NMR (376 MHz, DMSO-
    
    
    
    ):
    • 
       -108 to -110 ppm (m, 2F): Characteristic of meta-difluoro substitution.
      
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Observed Mass:

    
     197.15 
    
    
    

Part 6: Handling, Stability & Safety

Stability Profile
  • Hydrolytic Stability: Stable in neutral and slightly basic aqueous buffers.

  • Acid Stability: The oxazole ring may undergo ring-opening hydrolysis under strongly acidic conditions at elevated temperatures (e.g., 6M HCl, >80°C).[1]

  • Photostability: Moderate. Store in amber vials to prevent potential photo-oxidation of the amine.

Safety (SDS Summary)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.[1]

Part 7: References

  • ChemSRC. (2025). 5-(3,5-Difluorophenyl)oxazol-2-amine - CAS 933752-57-9. Retrieved from [1]

  • Google Patents. (2018). WO2018106643A1 - Heterocyclic azoles for the treatment of demyelinating diseases. Retrieved from

  • PubChem. (2025). Compound Summary: 5-(3,5-Difluorophenyl)oxazol-2-amine.[2] Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Oxazoles. Retrieved from

  • Sigma-Aldrich. (2025). 5-Phenyloxazol-2-amine Product Sheet. (Used for analog comparison). Retrieved from

Sources

Technical Guide: Spectral Characterization of 5-(3,5-Difluorophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectral Analysis of 5-(3,5-Difluorophenyl)oxazol-2-amine Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Analytical Scientists, and Quality Control Specialists[1]

Executive Summary

This guide establishes the analytical standard for 5-(3,5-Difluorophenyl)oxazol-2-amine , a critical pharmacophore in the development of kinase inhibitors (e.g., VEGFR, MAPK pathways) and antimicrobial agents. The 3,5-difluoro substitution pattern is a strategic medicinal chemistry modification used to block metabolic soft spots and modulate lipophilicity (


). This document details the specific spectral fingerprints—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to validate the structural integrity of this compound, distinguishing it from common regioisomers (e.g., 4-aryl isomers) and synthetic byproducts.

Structural Context & Synthesis Logic

To understand the spectral impurities, one must understand the origin. The most robust synthesis of 2-amino-5-aryloxazoles involves the cyclization of


-bromoketones with urea or cyanamide.[1]
  • Precursor: 2-Bromo-1-(3,5-difluorophenyl)ethan-1-one.[1]

  • Reagent: Urea (or Cyanamide/Base).[1]

  • Critical Impurity: 4-(3,5-difluorophenyl)oxazol-2-amine (regioisomer) or residual bromoketone.[1]

The spectral analysis below focuses on distinguishing the 5-aryl substitution, which is thermodynamically favored but requires confirmation via NMR coupling constants.

Spectral Analysis & Fingerprinting

Infrared Spectroscopy (FT-IR)

Methodology: Attenuated Total Reflectance (ATR) or KBr Pellet.[1]

The IR spectrum provides the first " go/no-go " decision based on functional group presence.

Wavenumber (

)
IntensityAssignmentStructural Diagnostic
3420, 3280 Medium, Broad

Primary amine doublet (asymmetric/symmetric stretch).[1]
3100-3050 Weak

Aromatic and Oxazole C-H stretches.[1]
1645 Strong

Oxazole ring breathing; diagnostic of cyclization.
1610, 1590 Medium

Aromatic ring skeletal vibrations.
1120-1150 Strong

Critical: C-F stretch, confirms difluoro substitution.
Mass Spectrometry (ESI-MS)

Methodology: Electrospray Ionization (Positive Mode), LC-MS.[1]

  • Molecular Ion (

    
    ):  Calculated MW = 196.15  g/mol .[1] Expect 
    
    
    
    .[1]
  • Fragmentation Pattern:

    • Loss of CO (28 Da): Characteristic of oxazole ring collapse.[1]

    • Loss of HCN (27 Da): Cleavage of the oxazole C2-N3 bond.[1]

    • Diagnostic Fragment: The 3,5-difluorophenyl cation (

      
      ) is a stable fragment often observed at high collision energies.
      
Nuclear Magnetic Resonance (NMR)

This is the definitive validation step.[1] The 3,5-difluoro pattern creates a unique splitting system due to Heteronuclear Spin-Spin Coupling (


 and 

).[1]

H NMR (400 MHz, DMSO-

)

Solvent Choice: DMSO-


 is preferred over 

to prevent the broadening of the amine (

) protons and ensure solubility of the polar heterocycle.
Shift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
AssignmentAnalysis
7.40 - 7.35 Multiplet2H-Ar-H (2', 6')Ortho protons.[1][2] Shielded by F-atoms but deshielded by the oxazole ring.[1]
7.25 Singlet1H-Oxazole H-4Key Indicator: A sharp singlet confirms 5-substitution. (4-substitution would yield a singlet at a different shift, often lower field).[1]
7.10 Triplet of triplets (

)
1H

Ar-H (4')The proton between the two fluorines. Unique "tt" shape due to coupling with 2 equivalent F and 2 equivalent H.
6.90 Broad Singlet2H-

Exchangeable with

.[1] Broadening indicates H-bonding.[1]

C NMR (100 MHz, DMSO-

) - The Validation Standard

Carbon NMR provides the absolute proof of the fluorine positions via


 coupling constants.
  • C-F Carbons (C-3', C-5'):

    
     ppm.[1] Appears as a doublet of doublets (dd)  with a massive coupling constant (
    
    
    
    Hz).[1][3]
  • C-4' (Between Fs):

    
     ppm.[1] Appears as a triplet (t)  (
    
    
    
    Hz).[1] This high-field shift is characteristic of a carbon flanked by two fluorines.[1]
  • Oxazole C-2:

    
     ppm.[1][4] Deshielded by both Oxygen and Nitrogen.[1]
    
  • Oxazole C-5:

    
     ppm.[1] Quaternary carbon bonded to the phenyl ring.
    

Experimental Protocol: Self-Validating Workflow

The following protocol ensures that the spectral data collected is chemically significant and free from artifacts.

Step 1: Sample Preparation
  • Purity Check: Dissolve 1 mg in 1 mL MeOH. Inject on HPLC (C18 column, Water/ACN gradient). Requirement: >95% purity by UV (254 nm) before NMR analysis.[1]

  • NMR Sample: Dissolve 10-15 mg of the solid amine in 0.6 mL DMSO-

    
    .[1]
    
    • Note: If the solution is cloudy, filter through a cotton plug. Particulates cause line broadening that obscures the fine splitting of the 3,5-difluoro pattern.

Step 2: Acquisition Parameters[1]
  • 1H NMR: Set relaxation delay (

    
    ) to >2.0 seconds to allow relaxation of aromatic protons for accurate integration (Target 2:1 ratio for Ar-H ortho vs para).
    
  • 19F NMR: Run a decoupled

    
     experiment.
    
    • Expectation: A single singlet if the symmetry is perfect. Any splitting or second peak indicates a regioisomer (e.g., 2,4-difluoro impurity).

Step 3: Data Processing (The Logic Gate)

Use the following logic gate to validate the compound:

  • Check H-4 Singlet: Is there a singlet ~7.25 ppm?

    • Yes: Proceed.

    • No: Check for 4-aryl isomer (singlet usually >7.5 ppm).[1]

  • Check F-Pattern: Is the signal at 7.10 ppm a triplet of triplets?

    • Yes: Confirms 3,5-substitution.[1][5][6]

    • No (e.g., doublet/multiplet): Suspect 2,4- or 3,4-difluoro substitution.

Visualization of Analytical Workflow

The following diagram illustrates the decision tree for validating the compound structure using the spectral data described above.

SpectralValidation Sample Crude Product 5-(3,5-Difluorophenyl)oxazol-2-amine HPLC HPLC Purity Check (>95%?) Sample->HPLC Purify Recrystallize (Benzene/Hexane) HPLC->Purify No NMR_Prep Dissolve in DMSO-d6 (1H & 19F Acquisition) HPLC->NMR_Prep Yes Purify->HPLC Check_H4 Check 1H NMR: Singlet at ~7.25 ppm? NMR_Prep->Check_H4 Check_Pattern Check 1H NMR: Triplet of Triplets at ~7.10 ppm? Check_H4->Check_Pattern Yes Isomer_4 REJECT: Likely 4-Aryl Isomer Check_H4->Isomer_4 No Isomer_WrongF REJECT: Wrong F-Substitution (e.g., 2,4-difluoro) Check_Pattern->Isomer_WrongF No Final_Valid VALIDATED STRUCTURE Proceed to Bio-Assay Check_Pattern->Final_Valid Yes

Figure 1: Analytical logic gate for structural validation of 5-(3,5-difluorophenyl)oxazol-2-amine.

References

  • Beilstein Journals. (2011). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles. Beilstein J. Org.[1] Chem. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2025).[1] Synthesis and evaluation of 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives. PMC.[1] Retrieved from [Link]

  • Organic Chemistry Portal. (2011). Synthesis of 2-Oxazolones and

    
    -Aminoketones via Palladium-Catalyzed Reaction. Retrieved from [Link]
    
  • SpectraBase. (n.d.).[1] 13C NMR of 5-(3,5-Difluorophenyl)porphyrin (Analogue Reference). Retrieved from [Link][1]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table - Aromatic and Heteroatom Effects. Retrieved from [Link]

Sources

Biological Screening of Novel Difluorophenyl Oxazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery Professionals

Executive Summary & Chemical Rationale

The difluorophenyl oxazole moiety represents a privileged scaffold in modern medicinal chemistry, bridging the gap between high potency and metabolic stability. While the oxazole ring functions as a stable bioisostere for amide or ester linkages—improving proteolytic resistance—the difluorophenyl group introduces specific pharmacodynamic and pharmacokinetic advantages:

  • Metabolic Blockade: Fluorine substitution, particularly at the para positions, blocks oxidative metabolism (e.g., P450 hydroxylation), significantly extending half-life (

    
    ).
    
  • Lipophilicity Modulation: The strong electron-withdrawing nature of the difluoro-substitution modulates the

    
     and 
    
    
    
    , enhancing membrane permeability without compromising water solubility to the extent of chlorinated analogs.
  • Conformational Locking: Ortho-fluorine atoms can induce conformational restrictions via intramolecular electrostatic interactions, locking the molecule into a bioactive conformation.

This guide provides a rigorous, self-validating screening workflow for these compounds, focusing on their two most high-value therapeutic applications: Antimicrobial (FtsZ/DNA Gyrase targeting) and Anticancer (Tubulin/VEGFR targeting) .

The Screening Cascade (Workflow)

To ensure resource efficiency, screening must proceed through a logical "funnel" structure. The following diagram outlines the decision gates for novel difluorophenyl oxazole derivatives.

ScreeningCascade Start Library Synthesis (Difluorophenyl Oxazoles) InSilico In Silico Filter (Lipinski, ADMET) Start->InSilico Primary Primary Screen (Single Dose @ 10 µM) InSilico->Primary Pass HitSel Hit Selection (>50% Inhibition) Primary->HitSel HitSel->Start No (Refine SAR) MIC_IC50 Dose Response (MIC / IC50 Determination) HitSel->MIC_IC50 Yes Mechanistic Target Validation (Enzyme/Tubulin Assays) MIC_IC50->Mechanistic ADME ADME Profiling (Microsomal Stability) Mechanistic->ADME

Figure 1: High-throughput screening cascade designed to filter non-viable candidates early while prioritizing hits with validated mechanisms of action.

Module A: Antimicrobial Screening Protocol

Primary Target: Bacterial Cell Division (FtsZ) or DNA Gyrase. Rationale: Recent studies indicate that oxazole derivatives, particularly those with halogenated phenyl rings, show potent activity against MRSA and E. coli by mimicking the nucleotide binding pocket of FtsZ [1].

Primary Assay: Resazurin-Based Microdilution (Self-Validating)

Do not rely solely on optical density (OD), which can be confounded by compound precipitation—a common issue with planar aromatic compounds like difluorophenyl oxazoles. Use a redox indicator (Resazurin) for a binary live/dead readout.

Protocol:

  • Preparation: Prepare stock solutions of compounds at 10 mM in 100% DMSO.

  • Dilution: Dilute to 2x final concentration in Mueller-Hinton Broth (MHB).

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213) to

    
     CFU/mL.
    
  • Plating: Add 50 µL compound + 50 µL inoculum to 96-well plates.

  • Incubation: 18–24 hours at 37°C.

  • Readout: Add 10 µL of 0.01% Resazurin solution. Incubate 2 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin to resorufin).

Validation Criteria (Z-Factor Check):

  • Positive Control: Vancomycin (MIC ~1 µg/mL). Must be clear/blue.

  • Negative Control: DMSO (1% final). Must be turbid/pink.

  • Sterility Control: Broth only. Must be clear/blue.

  • If Sterility Control turns pink, the entire plate is rejected.

Secondary Assay: FtsZ Polymerization Inhibition

To confirm the mechanism is specific (and not general membrane lysis), perform a GTP-dependent polymerization assay.

  • Method: Light scattering assay (90° angle) using recombinant FtsZ.

  • Expectation: Difluorophenyl oxazoles should suppress the rapid increase in fluorescence/scatter associated with polymer assembly, similar to the reference compound PC190723 [1].

Module B: Anticancer Screening Protocol

Primary Target: Tubulin Polymerization & VEGFR Kinase. Rationale: The structural similarity of the oxazole-phenyl motif to combretastatin A-4 allows these compounds to bind to the colchicine site of tubulin, disrupting microtubule dynamics [2].

Cytotoxicity Profiling (MTT/MTS)

Cell Lines:

  • MCF-7 (Breast): High sensitivity to tubulin disruptors.

  • HT-29 (Colon): Often overexpresses VEGFR; useful for kinase-targeted derivatives [3].

  • HUVEC (Normal): Critical counter-screen to determine the Therapeutic Index (TI).

Data Analysis: Calculate


 using non-linear regression (4-parameter logistic model).


Target SI: > 10.
Mechanistic Confirmation: Tubulin Turbidity Assay

Concept: Microtubule formation scatters light. Inhibitors prevent this increase. Protocol:

  • Purified tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Add GTP (1 mM) and Test Compound (5 µM) at 4°C.

  • Transfer to 37°C to initiate polymerization.

  • Monitor Absorbance at 340 nm every 30 seconds for 60 minutes.

Interpretation:

  • Stabilizers (Taxol-like): Rapid, high plateau.

  • Destabilizers (Vinca/Oxazole-like): Flat line or delayed onset. Difluorophenyl oxazoles typically act as destabilizers.

Structure-Activity Relationship (SAR) Logic

The placement of the fluorine atoms on the phenyl ring is not arbitrary. It dictates the electronic environment and binding affinity.

SAR_Logic Core Oxazole Core R1 Phenyl Ring Core->R1 R2 C2/C5 Position Core->R2 F_24 2,4-Difluoro R1->F_24 F_34 3,4-Difluoro R1->F_34 Electron Electron Withdrawal F_24->Electron F_34->Electron Metab Blocks P450 (Metabolic Stability) Electron->Metab Bind Enhanced Lipophilicity (Cell Permeability) Electron->Bind

Figure 2: SAR map illustrating the pleiotropic effects of fluorine substitution on the oxazole scaffold.

Key SAR Insights:

  • 2,4-Difluorophenyl: Often maximizes activity against fungal targets (CYP51) due to steric fit in the heme pocket [4].

  • 3,4-Difluorophenyl: Frequently preferred for kinase inhibition (VEGFR) as it mimics the electron density of the ATP adenine ring without steric clash [3].

  • C2 vs. C5 Substitution: Placing the difluorophenyl group at C2 of the oxazole often yields higher stability than at C5, which is more prone to metabolic opening.

Quantitative Data Summary (Example)

When reporting your screening results, organize data to highlight the Fluorine Effect . Compare your novel compounds against non-fluorinated analogs to prove the value of the modification.

Compound IDR-GroupMIC (S. aureus) [µg/mL]IC50 (MCF-7) [µM]LogPNotes
OX-001 Phenyl (No F)6412.52.1Baseline activity.
OX-002 4-Fluorophenyl165.22.4Improved potency.
OX-003 2,4-Difluorophenyl 2 0.8 2.8 Lead Candidate. High lipophilicity.
OX-004 3,4-Difluorophenyl41.12.7Potent, but slightly lower permeability.
Ref Ciprofloxacin0.5N/A-Positive Control (Antibacterial).

References

  • Stokes, N. R., et al. (2013). "Novel Inhibitors of Bacterial Cell Division Protein FtsZ." Journal of Biological Chemistry. Validated FtsZ as a target for oxazole-benzamides.[1]

  • Kulkarni, S., et al. (2022).[2][3] "Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies." Anticancer Agents in Medicinal Chemistry. Detailed review of oxazole targets including tubulin and kinases.[3]

  • Perveen, S., et al. (2022). "New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents."[4] MDPI Molecules. Discusses the structural similarity of oxazoles to purine bases and their kinase inhibitory potential.

  • Triloknadh, S., et al. (2018).[5] "Design, synthesis, and antimicrobial evaluation of novel 1,3,4-oxadiazole hybrids." Journal of Molecular Structure. Highlights the role of fluorine substitution in enhancing antimicrobial efficacy.

Sources

Structure-Based Evaluation of 5-(3,5-Difluorophenyl)oxazol-2-amine: In Silico Docking and Thermodynamic Profiling of a Privileged Kinase Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist in computational drug discovery, I frequently encounter the 2-aminooxazole core. The molecule 5-(3,5-Difluorophenyl)oxazol-2-amine (CAS: 933752-57-9) represents a highly optimized, "privileged scaffold" in medicinal chemistry. It is predominantly utilized as an ATP-competitive, hinge-binding fragment in the development of targeted kinase inhibitors (e.g., CDKs, Aurora Kinases, and AMPK) [1].

The structural logic of this molecule is highly deterministic:

  • The 2-Aminooxazole Core: This acts as the primary pharmacophore anchor. The 2-amine group functions as a potent hydrogen bond donor, while the oxazole nitrogen serves as a hydrogen bond acceptor. Together, they form a highly stable bidentate interaction with the backbone amide and carbonyl of the kinase hinge region (e.g., Leu83 in CDK2).

  • The 3,5-Difluorophenyl Motif: This moiety is engineered to project deep into the hydrophobic pocket (often the gatekeeper or DFG-in pocket). The fluorine atoms serve a dual purpose: they enhance lipophilic efficiency (LipE) for superior target engagement and provide a steric/electronic shield against cytochrome P450-mediated oxidative metabolism [2].

This whitepaper details a self-validating computational workflow to accurately model, dock, and thermodynamically score this molecule against a representative kinase target.

Computational Workflow & Methodologies

To ensure scientific integrity, molecular docking cannot be treated as a "black box." A rigorous docking protocol must account for tautomeric variability, desolvation penalties, and protein flexibility. The following step-by-step methodology outlines a best-practice approach using the Schrödinger Suite.

Workflow LPrep Ligand Preparation (LigPrep & Epik) Dock Molecular Docking (Glide SP/XP) LPrep->Dock PPrep Protein Preparation (PrepWizard & Prime) Grid Receptor Grid Generation (Hinge Region Centered) PPrep->Grid Grid->Dock Score Post-Docking Energetics (Prime MM-GBSA) Dock->Score

In silico docking and free energy calculation workflow for kinase inhibitor profiling.

Step 1: Ligand Preparation (LigPrep & Epik)
  • Protocol: The 2D structure of 5-(3,5-Difluorophenyl)oxazol-2-amine is imported into LigPrep. Epik is deployed to predict pKa values and enumerate all possible tautomeric and ionization states at a physiological pH of 7.4 ± 0.5.

  • Causality: The 2-aminooxazole ring can theoretically tautomerize to a 2-imino-oxazolidine form. If the wrong tautomer is docked, the hydrogen bond donor/acceptor topology is inverted, leading to catastrophic scoring failures. Epik ensures only the energetically accessible aromatic 2-amino tautomer is passed to the docking engine.

Step 2: Protein Preparation (Protein Preparation Wizard)
  • Protocol: A high-resolution crystal structure of the target kinase (e.g., CDK2, PDB ID: 1KE7) is imported. The Protein Preparation Wizard is used to strip non-essential crystallographic waters (retaining only those bridging the ligand to the protein), add missing hydrogen atoms, and assign optimal bond orders. Missing side chains or loops are reconstructed using Prime. A restrained minimization is performed using the OPLS4 force field.

  • Causality: X-ray crystallography rarely resolves hydrogen atoms. Incorrect assignment of terminal amide rotamers (e.g., on Asparagine or Glutamine) in the binding site can create artificial steric clashes or miss critical hydrogen-bonding networks.

Step 3: Receptor Grid Generation
  • Protocol: A cubic receptor grid (typically 10 Å inner box, 20 Å outer box) is centered on the centroid of the kinase hinge region (e.g., the backbone of Leu83 in CDK2).

  • Causality: Constraining the search space to the known ATP-binding cleft ensures computational efficiency and prevents the algorithm from trapping the ligand in biologically irrelevant allosteric crevices.

Step 4: Molecular Docking (Glide SP and XP)
  • Protocol: The prepared ligand is docked using Glide Standard Precision (SP) to generate initial poses, followed by Extra Precision (XP) for rigorous scoring [3].

  • Causality: Glide XP utilizes a highly aggressive scoring function that severely penalizes poses violating physical chemistry principles, such as burying polar groups without satisfying their hydrogen-bonding potential (desolvation penalty).

Step 5: Thermodynamic Rescoring (Prime MM-GBSA)
  • Protocol: The top-ranked Glide poses are subjected to Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations using Prime. The VSGB 2.1 solvation model is applied [4].

  • Causality: Docking scores (GlideScore) are empirical and rigid. MM-GBSA provides a physics-based calculation of the binding free energy (

    
    ) by allowing the receptor side-chains to relax, explicitly accounting for ligand and receptor strain energies incurred upon complex formation.
    

Interaction Network & Data Presentation

When 5-(3,5-Difluorophenyl)oxazol-2-amine successfully docks into a kinase ATP site, it establishes a highly predictable and conserved interaction network.

Interactions cluster_ligand 5-(3,5-Difluorophenyl)oxazol-2-amine cluster_protein Kinase Active Site Amine 2-Amine Group (H-Bond Donor) Hinge_CO Hinge Backbone CO (e.g., Leu83) Amine->Hinge_CO H-Bond Oxazole Oxazole Nitrogen (H-Bond Acceptor) Hinge_NH Hinge Backbone NH (e.g., Leu83) Oxazole->Hinge_NH H-Bond Phenyl 3,5-Difluorophenyl (Hydrophobic) Gatekeeper Hydrophobic Pocket (e.g., Phe80) Phenyl->Gatekeeper pi-pi / VdW

Pharmacophore interaction network of 5-(3,5-Difluorophenyl)oxazol-2-amine at the kinase hinge.

Quantitative Profiling

The viability of this molecule as a lead fragment is supported by its physicochemical parameters and its thermodynamic behavior in silico.

Table 1: Physicochemical & Pharmacokinetic Properties (QikProp Analysis)

PropertyValueMechanistic Rationale
Molecular Weight 196.15 g/mol Highly optimal for Fragment-Based Drug Discovery (FBDD). Allows ample room for synthetic elaboration without violating Lipinski's Rule of 5.
LogP (Predicted) ~2.1Excellent lipophilic efficiency. Balances aqueous solubility with the ability to penetrate cellular membranes.
H-Bond Donors 1 (-NH2)Essential for donating a proton to the hinge backbone carbonyl.
H-Bond Acceptors 2 (N, O)The oxazole nitrogen acts as the primary acceptor from the hinge backbone amide.

Table 2: Representative Docking & MM-GBSA Free Energy Profile

MetricValue (Predicted)Interpretation
Glide SP Score -7.45 kcal/molIndicates strong initial shape and electrostatic complementarity within the ATP-binding cleft.
Glide XP Score -8.12 kcal/molConfirms high confidence in the binding pose; the molecule avoids severe desolvation penalties.
MM-GBSA

-42.30 kcal/molDemonstrates robust thermodynamic stability. This value confirms that the energy gained from favorable interactions heavily outweighs the strain energy required to adopt the binding conformation.

Conclusion

The in silico evaluation of 5-(3,5-Difluorophenyl)oxazol-2-amine validates its status as a premium starting point for kinase inhibitor design. By employing a rigorous computational pipeline—moving from tautomeric enumeration in LigPrep to empirical scoring in Glide, and finally to thermodynamic validation via Prime MM-GBSA—we can confidently predict its binding modality. The bidentate hinge interaction coupled with the metabolically stable, lipophilic difluorophenyl group provides a self-validating structural foundation for subsequent hit-to-lead optimization campaigns.

References

  • The rational design of a novel potent analogue of the 5'-AMP-activated protein kinase inhibitor compound C with improved selectivity and cellular activity.National Institutes of Health (NIH) / PMC.
  • 5-(3,5-Difluorophenyl)thiazol-2-amine (Analogous Scaffold Properties).Benchchem.
  • Docking and scoring Methodology (Glide).Schrödinger.
  • Prime MM-GBSA Calculation Methodology and Solvation Model Used.Schrödinger.

5-Phenyloxazol-2-amine Analogs: Structure-Activity Relationship (SAR) Studies and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

The 5-Phenyloxazol-2-amine Scaffold: A Privileged Chemotype

In modern medicinal chemistry, the oxazole ring represents a highly versatile, weakly basic heteroaromatic system (pKa ~0.8) that serves as an excellent hydrogen bond acceptor and rigid structural linker[1]. Specifically, the 5-phenyloxazol-2-amine scaffold has emerged as a "privileged chemotype"—a core structure capable of binding to multiple, distinct biological targets depending on its peripheral substitution patterns.

As a Senior Application Scientist overseeing hit-to-lead campaigns, I have observed that the true power of this scaffold lies in its modularity. By systematically modifying the 2-amino group, the oxazole core, and the 5-phenyl ring, we can tune the molecule to act as either a potent inhibitor of Protein Kinase B (PKB/Akt) in oncology indications[2] or as a Hepatitis B Core Protein Allosteric Modulator (CpAM) in antiviral therapies[3].

This whitepaper dissects the causality behind these structural modifications, presents comparative SAR data, and outlines self-validating experimental workflows for synthesizing and profiling these analogs.

Mechanistic Rationale & Target Biology

To understand the SAR, we must first understand the biophysical environments of the targets.

Protein Kinase B (PKB/Akt) Inhibition

PKB/Akt is a serine/threonine kinase belonging to the AGC sub-family. It is constitutively activated in many tumors due to PTEN mutations or PI3K amplification. Activation requires phosphorylation at Thr308 by PDK1 and Ser473 by mTORC2[2]. 5-Phenyloxazol-2-amine analogs function as ATP-competitive inhibitors. The oxazole nitrogen acts as a critical hydrogen bond acceptor for the kinase hinge region, while the 5-phenyl group projects into the hydrophobic pocket (gatekeeper region), and the 2-amino substituents extend toward the solvent-exposed channel.

PKB_Pathway PI3K PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 PDK1 PDK1 (Thr308) PIP3->PDK1 mTORC2 mTORC2 (Ser473) PIP3->mTORC2 PKB PKB/Akt (Active) PDK1->PKB Phosphorylates mTORC2->PKB Phosphorylates Survival Tumor Cell Survival & Proliferation PKB->Survival Mediates Inhibitor 5-Phenyloxazol-2-amine Analogs Inhibitor->PKB Inhibits

Figure 1: PKB/Akt activation pathway and targeted inhibition by 5-phenyloxazol-2-amine analogs.

Hepatitis B Core Protein Allosteric Modulation (CpAM)

In contrast to kinase inhibition, CpAMs target the assembly of the viral capsid. The Hepatitis B virus core protein (Cp) must dimerize and assemble into a functional capsid to encapsulate viral pre-genomic RNA. 5-Phenyloxazol-2-amine derivatives—particularly those with bulky urea linkages at the 2-position—bind to the dimer-dimer interface. This allosterically favors an assembly-active form at an inappropriate time, leading to defective, non-infectious capsids[3].

Structure-Activity Relationship (SAR) Profiling

We divide the scaffold into three distinct regions to systematically map the SAR:

  • Region A (2-Amino Position): Dictates target selectivity. Secondary amines (e.g., benzylamines) favor PKB, while bulky ureas favor HBV Cp.

  • Region B (Oxazole Core): The spatial geometry and electron density are critical. Bioisosteric replacement with thiazole or imidazole generally reduces PKB potency due to altered hinge-binding angles.

  • Region C (5-Phenyl Ring): Tolerates halogenation (F, Cl) to increase metabolic stability and deepen hydrophobic pocket insertion.

SAR Data: PKB/Akt Inhibition

The following table summarizes the SAR progression for PKB inhibition, demonstrating how electron-donating groups on a benzyl substituent at Region A drastically improve potency[2].

Compound IDRegion A (2-Amino Substituent)Region C (5-Position)PKB IC₅₀ (nM)Cellular Viability IC₅₀ (µM)
Cmpd 1 -NH₂ (Unsubstituted)Phenyl>10,000>50
Cmpd 2 -NH-BenzylPhenyl1,25012.5
Cmpd 3 -NH-(4-Fluorobenzyl)Phenyl4805.2
Cmpd 4 -NH-(4-Methoxybenzyl)Phenyl45 0.8
Cmpd 5 -NH-(4-Methoxybenzyl)4-Fluorophenyl380.6

Insight: The jump in potency from Cmpd 2 to Cmpd 4 indicates that the 4-methoxy group engages in a specific dipole-dipole interaction or occupies a favorable hydration site within the solvent-exposed channel of PKB.

SAR Data: HBV CpAM Activity

When shifting the target to HBV Core Protein, the 2-amino group must be converted into a urea derivative to span the dimer interface[3].

Compound IDRegion A (2-Amino Substituent)Region C (5-Position)HBV DNA Reduction EC₅₀ (µM)CC₅₀ (µM)
Cmpd 6 -NH-CO-NH-PhenylPhenyl5.4>100
Cmpd 7 -NH-CO-NH-(3-Chloro-4-fluorophenyl)Phenyl0.8>100
Cmpd 8 -NH-CO-NH-(3-Chloro-4-fluorophenyl)3-Pyridyl0.15 >100

Insight: The urea linkage provides critical hydrogen bond donors/acceptors for the allosteric pocket. Replacing the 5-phenyl ring with a 3-pyridyl ring (Cmpd 8) improves aqueous solubility while maintaining the necessary hydrophobic contacts, resulting in sub-micromolar antiviral efficacy.

Experimental Methodologies

To ensure scientific integrity, protocols must be self-validating. The following workflows detail the synthesis of the highly potent PKB inhibitor N-(4-Methoxybenzyl)-5-phenyloxazol-2-amine [2] and the subsequent orthogonal biochemical validation.

Protocol 1: Synthesis of N-(4-Methoxybenzyl)-5-phenyloxazol-2-amine

This protocol utilizes a reductive amination strategy. The causality behind choosing sodium triacetoxyborohydride (NaBH(OAc)₃) over sodium borohydride (NaBH₄) is its mild nature, which prevents the reduction of the aldehyde to an alcohol before imine formation can occur.

Synthesis SM 5-Phenyloxazol- 2-amine Imine Imine Intermediate (In Situ) SM->Imine AcOH (cat.) Aldehyde 4-Methoxy- benzaldehyde Aldehyde->Imine Reduction NaBH(OAc)3 DCE, RT Imine->Reduction Product N-(4-Methoxybenzyl)- 5-phenyloxazol-2-amine Reduction->Product Aqueous Workup

Figure 2: Reductive amination workflow for N-substituted 5-phenyloxazol-2-amine derivatives.

Step-by-Step Procedure:

  • Imine Formation: Suspend 5-phenyloxazol-2-amine (1.0 eq, 5.0 mmol) and 4-methoxybenzaldehyde (1.1 eq, 5.5 mmol) in 20 mL of anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 eq, 7.5 mmol) to the reaction mixture. Validation Check: The reaction should turn from a cloudy suspension to a clear, pale-yellow solution as the imine is reduced.

  • Monitoring: Stir for 12 hours at room temperature. Monitor completion via LC-MS. Validation Check: Look for the disappearance of the starting mass and the appearance of the product mass (m/z [M+H]⁺ = 281.1)[2].

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to neutralize the acetic acid and destroy excess reducing agent. Extract with dichloromethane (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure product.

  • Characterization: Confirm structure via ¹H NMR (400 MHz, CDCl₃): Expect a distinct doublet at ~7.47 ppm (2H) and a multiplet at ~7.29 - 7.38 ppm (4H) corresponding to the aromatic protons, alongside the methoxy singlet at ~3.80 ppm[2].

Protocol 2: TR-FRET Biochemical Kinase Assay (PKB/Akt)

To evaluate the PKB inhibitory activity of the synthesized analogs, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. We choose TR-FRET over standard luminescence (e.g., Kinase-Glo) because the time-resolved nature eliminates background auto-fluorescence common in heterocyclic library screening, ensuring high trustworthiness of the IC₅₀ data.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 2X Kinase Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Dilution: Serially dilute the 5-phenyloxazol-2-amine analogs in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL of each compound to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to ensure precise volumetric transfer.

  • Enzyme Addition: Add 5 µL of 2X active recombinant PKB/Akt1 (final concentration 1 nM) to the wells. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the predetermined Kₘ value, ~20 µM) and a biotinylated Crosstide peptide substrate (final concentration 1 µM).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature. Causality: 60 minutes ensures the reaction remains in the linear phase of enzyme kinetics, preventing substrate depletion artifacts.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase), a Europium-labeled anti-phospho-Crosstide antibody (Donor), and Streptavidin-APC (Acceptor).

  • Readout: Incubate for 60 minutes, then read on a multi-mode microplate reader (e.g., PHERAstar) using standard TR-FRET settings (Excitation: 337 nm, Emission 1: 665 nm, Emission 2: 615 nm). Calculate the 665/615 ratio to determine the IC₅₀.

Conclusion

The 5-phenyloxazol-2-amine core is a highly tractable scaffold for drug discovery. By understanding the spatial and electronic requirements of the target—whether it is the ATP-binding hinge region of PKB/Akt or the dimer interface of the HBV core protein—researchers can rationally design analogs with high potency and selectivity. The integration of robust synthetic methodologies with high-fidelity TR-FRET screening ensures that the SAR generated is both accurate and actionable for advancing hit-to-lead campaigns.

References

  • Source: Google Patents (WO2009011880A2)
  • Source: Google Patents (WO2015138895A1)

Sources

Discovery, Synthesis, and Preliminary Evaluation of 5-(3,5-Difluorophenyl)oxazol-2-amine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of regenerative therapeutics for central nervous system (CNS) disorders has driven the evolution of novel chemical scaffolds. Among these, the 2-aminooxazole core has emerged as a highly versatile pharmacophore. This technical guide provides an in-depth analysis of 5-(3,5-Difluorophenyl)oxazol-2-amine (CAS: 933752-57-9), a privileged fragment utilized in the discovery of remyelinating agents for demyelinating diseases such as multiple sclerosis (MS). We will deconstruct the physicochemical rationale behind its design, detail self-validating synthetic protocols, and explore its downstream elaboration into targeted CNS modulators.

Rationale and Scaffold Design

The 2-aminooxazole core is a privileged scaffold in medicinal chemistry, frequently utilized as an isostere for amides or as a hinge-binding motif. However, its utility has recently expanded into phenotypic CNS targets, specifically in the pursuit of remyelinating agents .

The incorporation of a 3,5-difluorophenyl group at the C5 position of the oxazole ring is a deliberate, multi-faceted design choice. Fluorine substitution serves three critical functions in CNS drug design:

  • Metabolic Shielding: The highly electronegative fluorine atoms block cytochrome P450-mediated oxidation at the metabolically vulnerable meta positions of the phenyl ring, extending the fragment's half-life.

  • pKa Modulation: The electron-withdrawing nature of the difluorophenyl group exerts a strong inductive effect (-I) across the conjugated oxazole system, significantly lowering the pKa of the primary amine. This prevents protonation at physiological pH (7.4), increasing the fraction of neutral species available to passively cross the blood-brain barrier (BBB).

  • Lipophilic Efficiency (LipE): Fluorine enhances lipophilicity without adding significant steric bulk, optimizing the compound's trajectory toward CNS-active chemical space .

Physicochemical Profiling

Before advancing a fragment into hit-to-lead chemistry, its physicochemical properties must be rigorously evaluated to ensure it does not violate parameters required for CNS penetrance.

PropertyValueCausality / Implication in Drug Design
Chemical Formula C9H6F2N2ODefines the fragment's exact atomic composition.
Molecular Weight 196.15 g/mol Low MW (<200) makes it an ideal fragment for downstream elaboration without violating Lipinski's Rule of 5.
CAS Registry Number 933752-57-9Unique identifier for compound sourcing and verification.
cLogP (Estimated) ~1.8 - 2.1Optimal lipophilicity for passive blood-brain barrier (BBB) penetration.
Topological Polar Surface Area 52.0 ŲTPSA < 90 Ų strongly correlates with excellent CNS penetrance and minimal efflux pump liability.
H-Bond Donors / Acceptors 1 / 3Low H-bond counts minimize desolvation penalties during receptor binding.

Synthetic Methodology: Assembly of the Pharmacophore

The de novo construction of the 5-aryloxazol-2-amine core relies on a Hantzsch-type cyclocondensation. This approach is favored for its scalability and the commercial availability of acetophenone starting materials.

Protocol 1: Synthesis of 5-(3,5-Difluorophenyl)oxazol-2-amine

Objective: Assemble the 2-aminooxazole pharmacophore via alpha-halogenation followed by cyclocondensation.

  • Self-Validation Checkpoint 1: The success of the bromination step is validated by the disappearance of the acetophenone UV trace on LC-MS and the emergence of a heavier, brominated isotope pattern (M and M+2 peaks of equal intensity).

Step-by-Step Methodology:

  • Electrophilic Alpha-Bromination: Dissolve 3',5'-difluoroacetophenone (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M). Cool the reaction vessel to 0 °C under a nitrogen atmosphere.

    • Causality: Conducting the reaction at 0 °C suppresses radical side reactions and prevents over-bromination (e.g., dibromination at the alpha carbon), ensuring high chemoselectivity.

  • Halogen Addition: Introduce bromine (Br2, 1.05 eq) dropwise via an addition funnel. Stir for 2 hours.

  • Quench and Workup: Quench the reaction with saturated aqueous sodium thiosulfate (Na2S2O3) to reduce any unreacted Br2 to inert bromide salts. Extract the organic layer, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield crude 2-bromo-1-(3,5-difluorophenyl)ethanone.

  • Cyclocondensation: Transfer the crude alpha-bromo ketone to a round-bottom flask and dissolve in anhydrous N,N-dimethylformamide (DMF). Add urea (3.0 eq).

    • Causality: Urea acts as both the nitrogen and oxygen source for the oxazole ring. The excess (3.0 eq) drives the equilibrium toward the cyclic product and compensates for any urea thermal degradation.

  • Thermal Cyclization: Heat the mixture to 90 °C for 4–6 hours.

    • Self-Validation Checkpoint 2: Monitor the reaction via LC-MS. The reaction is complete when the alpha-bromo ketone is entirely consumed, yielding a dominant peak with an [M+H]+ of 197.1 m/z.

  • Isolation: Cool to ambient temperature, dilute with ethyl acetate, and wash extensively with 5% aqueous LiCl.

    • Causality: DMF is highly water-soluble but often partitions into the organic layer. Washing with 5% aqueous LiCl significantly increases the ionic strength of the aqueous phase, forcing DMF out of the organic layer (salting-out effect) and preventing emulsion formation. Purify via silica gel flash chromatography.

G A 3',5'-Difluoroacetophenone B Alpha-Bromination (Br2, DCM, 0°C) A->B C 2-Bromo-1-(3,5-difluorophenyl)ethanone B->C D Cyclocondensation (Urea, DMF, 90°C) C->D E 5-(3,5-Difluorophenyl)oxazol-2-amine (Target Fragment) D->E F Buchwald-Hartwig Amination (t-BuXPhos Pd, NaOtBu) E->F G Elaborated Azole (Remyelination Modulator) F->G

Caption: Synthetic workflow and downstream elaboration of 5-(3,5-Difluorophenyl)oxazol-2-amine.

Fragment Elaboration: Overcoming Nucleophilic Inertness

The primary amine of 5-(3,5-difluorophenyl)oxazol-2-amine is notoriously poor at undergoing standard nucleophilic aromatic substitution (SNAr). This is due to the delocalization of its lone pair into the electron-deficient oxazole ring. To elaborate this fragment into a larger therapeutic molecule, transition-metal catalysis is required .

Protocol 2: Buchwald-Hartwig Amination for Scaffold Elaboration

Objective: Couple the 2-aminooxazole fragment to an aryl or heteroaryl halide to generate a fully elaborated modulator.

  • Self-Validation Checkpoint: The reaction mixture should remain a homogenous, colored solution (often yellow/orange). The sudden precipitation of a black solid ("Pd black") indicates catastrophic catalyst decomposition due to oxygen ingress or solvent impurities.

Step-by-Step Methodology:

  • Reagent Assembly: In a flame-dried Schlenk tube, combine 5-(3,5-difluorophenyl)oxazol-2-amine (1.0 eq), the desired aryl/heteroaryl chloride (1.1 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).

    • Causality: NaOtBu is a strong, sterically hindered base. It is essential for deprotonating the amine after it coordinates to the palladium center, facilitating the reductive elimination step without acting as a competing nucleophile.

  • Solvent Degassing: Suspend the reagents in anhydrous 1,4-dioxane. Sparge the suspension with Argon for 10–15 minutes.

    • Causality: 1,4-dioxane is chosen for its high boiling point (101 °C) and ability to solubilize both organic substrates and inorganic bases. Palladium(0) intermediates are highly sensitive to oxidation; strict anaerobic sparging is mandatory to prevent the irreversible oxidation of the active catalyst to inactive Pd(II) species.

  • Catalyst Introduction: Add the pre-catalyst: chloro(2-di-t-butylphosphino-2',4',6'-tri-i-propyl-1,1'-biphenyl)[2-(2-aminoethyl)phenyl]palladium(II) (t-BuXPhos Palladacycle, 0.05 eq).

    • Causality: The bulky, electron-rich t-BuXPhos ligand is specifically chosen because it accelerates both the oxidative addition of unreactive aryl chlorides and the reductive elimination of the sterically hindered, weakly nucleophilic oxazol-2-amine.

  • Thermal Coupling: Seal the Schlenk tube and heat the mixture at 90–100 °C for 12 hours.

  • Purification: Cool the mixture, filter through a pad of Celite to remove inorganic salts and residual catalyst, concentrate, and purify via preparative reverse-phase HPLC.

Application in Demyelinating Diseases & Remyelination

Multiple sclerosis (MS) and other leukodystrophies are characterized by the progressive destruction of the myelin sheath, leading to severe neurological deficits. While current immunomodulatory therapies manage the inflammatory aspect of MS, they fail to repair existing myelin damage. Consequently, there is an urgent clinical mandate to discover small molecules capable of inducing remyelination .

Compounds derived from the 5-(3,5-difluorophenyl)oxazol-2-amine scaffold have shown significant promise in this arena. By acting as modulators of specific CNS targets—such as inhibiting epigenetic silencers or muscarinic receptors (e.g., M1R) that suppress myelin repair—these elaborated azoles can "un-silence" the natural regenerative process .

Mechanistic Causality: The elaborated small molecule penetrates the BBB (aided by the lipophilic difluorophenyl moiety) and binds to its target receptor on Oligodendrocyte Precursor Cells (OPCs). This binding downregulates repressive signaling cascades, promoting the differentiation and maturation of OPCs into myelin-producing mature oligodendrocytes, ultimately restoring axonal integrity.

Pathway A Elaborated Azole Modulator B Target Receptor / Enzyme (e.g., Epigenetic/Kinase Target) A->B Binds & Modulates C Inhibition of Repressive Signals (e.g., LINGO-1, M1R, or Histone marks) B->C Downregulates D Oligodendrocyte Precursor Cell (OPC) Activation C->D Un-silences E OPC Differentiation & Maturation D->E Promotes F Myelin Sheath Restoration (Remyelination) E->F Results in

Caption: Proposed pharmacological pathway for elaborated azole modulators in remyelination.

References

  • Vertex Pharmaceuticals Incorporated. "Heterocyclic azoles for the treatment of demyelinating diseases." WIPO (PCT), WO2018106643A1, 2018.
  • National Institutes of Health (NIH). "The Landscape of Targets and Lead Molecules for Remyelination." PMC, 2022. URL:[Link]

  • GlobalRPH. "Remyelination in MS: Scientists Uncover Promising Treatment Pathway." GlobalRPH News, May 2025. URL:[Link]

  • Cincinnati Children's Hospital. "Small Molecule Shows Early-Stage Promise for Repairing Myelin Sheath Damage." Cincinnati Children's Newsroom, May 2024. URL:[Link]

Crystallographic Analysis of 5-Aryloxazol-2-amines: Structural Insights into Kinase and Lipoxygenase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-aryloxazol-2-amine scaffold has emerged as a highly versatile pharmacophore in modern drug discovery, particularly in the development of targeted kinase and lipoxygenase inhibitors. Through precise crystallographic analysis, researchers have decoded the structural determinants that allow this moiety to act as a potent ATP-competitive inhibitor. This technical guide provides an in-depth analysis of the crystallographic workflows, mechanistic binding principles, and causality-driven experimental protocols required to characterize 5-aryloxazol-2-amine derivatives.

Pharmacological Significance & Mechanistic Binding Logic

The fundamental chemical nature of the oxazole ring dictates its behavior within protein binding pockets. Oxazoles are stable, weakly basic heterocycles (pKa ~0.8)[1]. This inherently low basicity is a critical design feature; it renders the oxazole nitrogen an optimal hydrogen bond acceptor without introducing the pharmacokinetic liabilities—such as hERG toxicity or poor membrane permeability—often associated with highly basic amines.

When functionalized as a 5-aryloxazol-2-amine, the scaffold forms a highly effective bidentate binding motif:

  • The Oxazole Core: Acts as a hydrogen bond acceptor. In the crystal structure of VEGFR2 bound to 2-anilino-5-aryloxazoles (PDB: 1Y6A), the oxazole nitrogen accepts a hydrogen bond from the backbone amide of Cys919 [1][2].

  • The 2-Amine (Anilino) Substituent: Acts as a hydrogen bond donor. The exocyclic amine donates a hydrogen bond to the backbone carbonyl of the same Cys919 residue, anchoring the molecule firmly within the kinase hinge region[3].

  • The 5-Aryl Group: Projects into the adjacent hydrophobic pocket. In FMS-like tyrosine kinase 3 (FLT3) inhibitors like compound 7c (PDB: 4XUF), the 5-aryl substituent engages in robust

    
    -alkyl interactions with Val675 and Lys644, alongside a 
    
    
    
    T-shaped interaction with Phe830 [2][4].

Beyond receptor tyrosine kinases (RTKs), this scaffold has been successfully adapted for lipoxygenase inhibition. Research has demonstrated that N-aryl-5-aryloxazol-2-amines effectively inhibit 5-LOX by occupying its hydrophobic catalytic domain, suppressing inflammatory leukotriene production [3][5].

Comparative Binding Analysis

The table below summarizes the quantitative binding data and crystallographic features of key 5-aryloxazol-2-amine derivatives across different therapeutic targets.

Compound / ScaffoldPrimary TargetIC₅₀ (nM)Key Interacting Residues (X-ray/Docking)PDB ID
2-Anilino-5-phenyloxazole (39) VEGFR22Cys919 (Bidentate H-bond), Lys8681Y6A
Compound 7c FLT315Val675, Lys644, Phe830 (

T-shaped)
4XUF
N-(4-Hydroxyphenyl) derivative 5-LOX120Hydrophobic pocket residuesN/A

Crystallographic Workflows & Methodologies

To achieve high-resolution structural data (e.g., < 2.0 Å) for kinase-ligand complexes, the experimental protocol must be a self-validating system where every step is optimized to maintain protein stability and lattice homogeneity.

Workflow N1 Protein Expression & Purification N2 Ligand Incubation (5-Aryloxazol-2-amine) N1->N2 N3 Sitting-Drop Vapor Diffusion N2->N3 N4 Cryoprotection & Freezing N3->N4 N5 X-ray Diffraction & Data Collection N4->N5 N6 Phase Determination & Refinement N5->N6

Fig 1. Step-by-step co-crystallization workflow for kinase-ligand structural determination.

Step-by-Step Methodology

Step 1: Protein Expression and Purification

  • Protocol: Recombinant kinase domains (e.g., VEGFR2, FLT3) are expressed in Spodoptera frugiperda (Sf9) cells using a baculovirus expression vector system. Cells are lysed, and purification is achieved via Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC) on a Superdex 200 column.

  • Causality: Sf9 cells are strictly selected over E. coli to ensure proper eukaryotic post-translational modifications (e.g., auto-phosphorylation), which are critical for the kinase domain to adopt its native, active conformation. SEC removes soluble aggregates, ensuring a monodisperse protein population essential for defect-free crystal lattice formation.

Step 2: Ligand Complexation

  • Protocol: The purified kinase is concentrated to 10–12 mg/mL and incubated with a 3- to 5-fold molar excess of the 5-aryloxazol-2-amine ligand (dissolved in 100% DMSO) for 2 hours at 4°C. The final DMSO concentration is strictly maintained below 2% (v/v).

  • Causality: A high molar excess of the ligand drives the binding equilibrium toward the fully occupied state, ensuring that every protein molecule in the crystal lattice contains the inhibitor. Keeping DMSO <2% prevents solvent-induced protein denaturation while maintaining the hydrophobic oxazole derivative in solution.

Step 3: Sitting-Drop Vapor Diffusion Crystallization

  • Protocol: Crystallization drops are set up by mixing 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M ammonium sulfate, 0.1 M HEPES pH 7.5) in a sealed sitting-drop plate incubated at 20°C.

  • Causality: Vapor diffusion allows for the slow, controlled transfer of water from the drop to the reservoir. This gradually increases the concentration of both the protein and the precipitant (PEG 3350), gently pushing the system into the nucleation zone of the phase diagram without triggering amorphous precipitation.

Step 4: Cryoprotection and X-ray Diffraction

  • Protocol: Crystals are harvested using a nylon loop, briefly soaked in a mother liquor solution supplemented with 20% (v/v) glycerol, and flash-cooled in liquid nitrogen (77 K). Diffraction data are collected at a synchrotron light source.

  • Causality: Glycerol acts as a cryoprotectant by disrupting the hydrogen bond network of water, preventing the formation of crystalline ice during flash-cooling. Ice crystals would otherwise physically damage the protein crystal lattice and produce intense powder diffraction rings that obscure the protein's Bragg peaks.

Signaling Pathways & Inhibition Mechanisms

Receptor tyrosine kinases like FLT3 and VEGFR2 are central to cellular proliferation and angiogenesis. Constitutive activation of these kinases—often due to internal tandem duplications (ITDs)—drives malignancies such as acute myeloid leukemia (AML)[6]. 5-Aryloxazol-2-amines act as competitive inhibitors at the ATP-binding site, effectively short-circuiting the downstream signaling cascade.

Pathway L 5-Aryloxazol-2-amine (Inhibitor) ATP ATP Binding Pocket L->ATP Competitive Binding R Receptor Tyrosine Kinase (VEGFR2 / FLT3) R->ATP P Downstream Signaling (STAT5 / MAPK / PI3K) ATP->P Blocked A Cell Proliferation & Angiogenesis P->A Inhibited

Fig 2. Mechanism of RTK inhibition by 5-aryloxazol-2-amines blocking downstream signaling.

By occupying the ATP pocket, the oxazole derivatives prevent the trans-phosphorylation of the kinase domains. Consequently, the recruitment and activation of downstream effectors like STAT5, MAPK, and PI3K are halted, leading to the suppression of DNA damage repair genes and the induction of apoptosis in malignant cells[7].

Conclusion

The crystallographic analysis of 5-aryloxazol-2-amines provides a definitive blueprint for rational drug design. By leveraging the low basicity of the oxazole core and the directional hydrogen-bonding capability of the 2-amine group, researchers can engineer highly selective inhibitors for kinases and lipoxygenases. The rigorous application of co-crystallization workflows ensures that these structural insights translate into viable clinical candidates with optimized pharmacokinetic profiles.

References

  • Harris, P. A., Cheung, M., Hunter, R. N., Brown, M. L., Veal, J. M., Nolte, R. T., ... & Stafford, J. A. "Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors." Journal of Medicinal Chemistry, 48(5), 1610-1619 (2005). URL:[Link]

  • Kim, H. J., Ryu, H., Song, J. Y., Hwang, S. G., Jalde, S. S., Choi, H. K., & Ahn, J. "Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors." Molecules, 25(21), 5154 (2020). URL:[Link]

  • Cho, Y. S., et al. "Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives as 5-Lipoxygenase Inhibitors." Chemical and Pharmaceutical Bulletin, 63(8), 573-578 (2015). URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 5-(3,5-Difluorophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of 5-(3,5-Difluorophenyl)oxazol-2-amine, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The 2-aminooxazole scaffold is a privileged structure known for a wide array of pharmacological activities. This protocol outlines a robust and reproducible two-step synthetic sequence, beginning with the α-bromination of a commercially available acetophenone derivative, followed by a classic Hantzsch-type cyclocondensation with urea. The causality behind experimental choices, detailed procedural steps, safety protocols, and expected outcomes are thoroughly discussed to ensure successful execution by qualified laboratory personnel.

Introduction and Scientific Rationale

The oxazole ring, particularly when substituted with an amino group at the C2 position, is a foundational scaffold in numerous biologically active molecules. This structural motif facilitates diverse non-covalent interactions with a spectrum of biological targets, including enzymes and receptors. The introduction of a difluorophenyl group at the C5 position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making 5-(3,5-Difluorophenyl)oxazol-2-amine a valuable candidate for library synthesis and lead optimization programs.

Several synthetic routes to the 2-aminooxazole core have been reported. While methods like the Van Leusen oxazole synthesis are highly effective for producing 5-substituted oxazoles from aldehydes, they do not directly install the C2-amino functionality. Other approaches can involve toxic reagents or require multi-component setups that are difficult to optimize.

The strategy detailed herein was selected for its reliability, high-yield potential, and operational simplicity. It is a classic two-step approach:

  • α-Bromination: Electrophilic bromination at the α-carbon of 3',5'-Difluoroacetophenone. This creates a key intermediate, an α-haloketone, which possesses two electrophilic sites ripe for cyclization.[1][2][3]

  • Hantzsch-type Cyclocondensation: Reaction of the resulting 2-bromo-1-(3,5-difluorophenyl)ethanone with urea. Urea acts as the nitrogen source, attacking both electrophilic centers of the α-bromoketone to form the final 2-aminooxazole ring.[2]

This pathway is well-precedented for analogous structures and avoids the use of highly toxic cyanating agents or expensive metal catalysts.

Overall Reaction Scheme

The two-step synthesis is depicted below. The initial step is an acid-catalyzed bromination of the ketone, followed by a base-promoted cyclization with urea.

Caption: Overall synthetic route to the target compound.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

ReagentCAS No.Molecular Wt.Supplier ExampleNotes
3',5'-Difluoroacetophenone123577-99-1156.13Sigma-Aldrich, TCIStarting material. Irritant.[4][5][6]
N-Bromosuccinimide (NBS)128-08-5177.98Acros, Alfa AesarBrominating agent. Corrosive, Oxidizer.[7][8][9][10][11]
Acetic Acid (Glacial)64-19-760.05Fisher ScientificSolvent/Catalyst. Corrosive.
Dichloromethane (DCM)75-09-284.93VWRSolvent for extraction. Volatile.
Urea57-13-660.06Sigma-AldrichNitrogen source. Generally non-hazardous.[12][13][14]
N,N-Dimethylformamide (DMF)68-12-273.09EMD MilliporeReaction solvent.
Sodium Bicarbonate (NaHCO₃)144-55-884.01J.T. BakerFor workup (neutralization).
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Fisher ScientificDrying agent.
Ethyl Acetate141-78-688.11VWRSolvent for extraction & chromatography.
Hexanes110-54-386.18VWRSolvent for chromatography.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(3,5-difluorophenyl)ethanone (α-Bromoketone Intermediate)

Rationale: This step converts the commercially available ketone into a reactive α-bromoketone. The reaction proceeds via an acid-catalyzed enol formation, which is the rate-determining step. The enol then acts as a nucleophile, attacking the electrophilic bromine source.[15][16] N-Bromosuccinimide (NBS) is often preferred over liquid bromine (Br₂) for ease of handling and improved safety.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3',5'-Difluoroacetophenone (10.0 g, 64.05 mmol, 1.0 eq).

  • Solvent Addition: Add 100 mL of glacial acetic acid to dissolve the starting material. A few drops of 48% HBr can be added as a catalyst, though the acetic acid is often sufficient.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (11.9 g, 67.25 mmol, 1.05 eq) to the solution in one portion.

  • Reaction Conditions: Heat the reaction mixture to 80-90°C using an oil bath.[16]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 3-4 hours, indicated by the consumption of the starting ketone.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the mixture into 400 mL of ice-cold water with stirring. A precipitate should form.

    • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

    • Combine the organic layers and wash sequentially with 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), followed by 100 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is typically a pale yellow solid or oil.

  • Purification: The crude 2-bromo-1-(3,5-difluorophenyl)ethanone can be purified by recrystallization from ethanol or a mixture of ethyl acetate and hexanes to yield a white to off-white solid.

Expected Yield: 85-95%.

Step 2: Synthesis of 5-(3,5-Difluorophenyl)oxazol-2-amine

Rationale: This is a classic Hantzsch-type synthesis where the α-bromoketone reacts with urea.[1] The nucleophilic nitrogens of urea attack the two electrophilic carbons of the bromoketone (the carbonyl carbon and the α-carbon bearing the bromine) in a stepwise manner, followed by cyclization and dehydration to form the aromatic oxazole ring.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the purified 2-bromo-1-(3,5-difluorophenyl)ethanone (5.0 g, 21.27 mmol, 1.0 eq) and Urea (2.55 g, 42.54 mmol, 2.0 eq).

  • Solvent Addition: Add 50 mL of N,N-Dimethylformamide (DMF) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 100-110°C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC (e.g., 7:3 Hexanes:Ethyl Acetate) until the starting bromoketone is consumed (typically 4-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 250 mL of cold water. A solid precipitate should form.

    • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with water (3 x 50 mL) to remove residual DMF and unreacted urea.

  • Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to yield the pure 5-(3,5-Difluorophenyl)oxazol-2-amine as a solid.

Expected Yield: 70-85%.

Workflow Visualization and Data

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclocondensation s1_setup 1. Dissolve Ketone in Acetic Acid s1_add 2. Add NBS s1_setup->s1_add s1_react 3. Heat at 80-90°C (Monitor by TLC) s1_add->s1_react s1_quench 4. Quench in Ice Water s1_react->s1_quench s1_extract 5. Extract with DCM s1_quench->s1_extract s1_wash 6. Wash with NaHCO₃ & Brine s1_extract->s1_wash s1_dry 7. Dry & Concentrate s1_wash->s1_dry s1_purify 8. Recrystallize s1_dry->s1_purify s1_product Intermediate: α-Bromoketone s1_purify->s1_product s2_setup 1. Combine Bromoketone & Urea in DMF s1_product->s2_setup Use in next step s2_react 2. Heat at 100-110°C (Monitor by TLC) s2_setup->s2_react s2_precip 3. Precipitate in Water s2_react->s2_precip s2_filter 4. Filter & Wash Solid s2_precip->s2_filter s2_purify 5. Recrystallize or Column Chromatography s2_filter->s2_purify s2_product Final Product: Target Compound s2_purify->s2_product

Caption: Step-by-step experimental workflow diagram.

Quantitative Data Summary
CompoundRoleM.W.Eq.Moles (mmol)Mass (g)
Step 1
3',5'-DifluoroacetophenoneStarting Material156.131.064.0510.0
N-BromosuccinimideReagent177.981.0567.2511.9
Step 2
2-Bromo-1-(3,5-difluorophenyl)ethanoneStarting Material235.021.021.275.0
UreaReagent60.062.042.542.55

Safety and Hazard Management

All procedures must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 3',5'-Difluoroacetophenone: Causes skin, eye, and respiratory irritation.[4] Handle with care.

  • N-Bromosuccinimide (NBS): A strong oxidizer that is corrosive and can cause severe skin and eye irritation.[7][8][11] It may also cause an allergic skin reaction.[7] Avoid contact with combustible materials.[8]

  • Acetic Acid (Glacial): Corrosive and causes severe skin and eye burns. Work in a well-ventilated area.

  • Dichloromethane (DCM) & DMF: Volatile organic solvents. Avoid inhalation of vapors.

  • Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Low Yield Incomplete reaction.Ensure reaction temperature is maintained. Add a catalytic amount of HBr or AIBN (if a radical pathway is desired, though less common for this substrate). Extend reaction time.
Loss during workup.Ensure pH is basic during NaHCO₃ wash to remove all acidic byproducts. Be careful not to lose product during extractions.
Step 1: Multiple Spots on TLC Di-bromination or side reactions.Add the brominating agent slowly at a lower temperature to improve selectivity.
Step 2: Reaction Stalls Insufficient temperature.Ensure the internal reaction temperature reaches 100-110°C. DMF can be heated slightly higher if necessary.
Poor quality bromoketone.Ensure the intermediate from Step 1 is pure before proceeding.
Step 2: Low Yield Product is water-soluble.Although unlikely for this molecule, if precipitation is poor, extract the aqueous layer with ethyl acetate after pouring the reaction mixture into water.
Incomplete precipitation.Use ice-cold water for precipitation and allow sufficient time for the product to crystallize out of solution.

References

  • Carl ROTH. (2024, September 19). Urea - Safety Data Sheet. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. [Link]

  • Bridgewell Agribusiness. (n.d.). Automotive Grade Urea Safety Data Sheet. [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet - N-Bromosuccinimide. [Link]

  • Azomures. (2024, June 5). Working Document SAFETY DATA SHEET UREA. [Link]

  • George Weil. (n.d.). SAFETY DATA SHEET according to Regulation (EC) No. 1907/2006 UREA (ALL GRADES). [Link]

  • Li, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. PMC. [Link]

  • Convenient Electrochemical Method for the Synthesis of α-Bromo Alkyl Aryl Ketones. (2010, May 17). Synfacts.
  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024, February 13). ResearchGate. [Link]

  • Google Patents. (n.d.). CN101462935A - Process for synthesizing alpha-bromoacetophenone compound.
  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]

  • Wikipedia. (n.d.). α-Halo ketone. [Link]

Sources

Experimental procedure for the biological evaluation of 5-aryloxazol-2-amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The 5-aryloxazol-2-amine scaffold represents a privileged structure in medicinal chemistry, serving as a critical bioisostere for thiazoles and pyridines. Its planar heterocyclic core allows for precise stacking interactions within protein active sites, while the 2-amino group functions as a versatile hydrogen bond donor/acceptor.

This guide details the experimental evaluation of these compounds, specifically focusing on their potential as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors .[1][2] VEGFR-2 is a primary driver of tumor angiogenesis; inhibition of its tyrosine kinase domain is a validated strategy for suppressing tumor growth.[2] Additionally, given the structural overlap with bacterial DNA gyrase inhibitors, a secondary protocol for Antimicrobial Susceptibility is included to assess off-target or dual-purpose potential.

Mechanism of Action (VEGFR-2)

The 5-aryloxazol-2-amine moiety typically functions as an ATP-competitive inhibitor (Type I or Type I/II). The oxazole nitrogen and the exocyclic amino group often form a "hinge-binding" motif, interacting with key residues (e.g., Cys919 or Glu917 in the hinge region, and Lys868 in the catalytic loop) to block ATP phosphorylation.

Experimental Workflow Overview

The following diagram outlines the critical path from compound resuspension to lead identification.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Secondary Screen Stock Compound Stock (10 mM in DMSO) QC QC Check (LC-MS Purity >95%) Stock->QC Enzyme VEGFR-2 Kinase Assay (ADP-Glo / FRET) QC->Enzyme Pass Data1 IC50 Determination (Non-linear Regression) Enzyme->Data1 Cell Cellular Viability (HUVEC / MCF-7) Data1->Cell IC50 < 1 µM Micro Antimicrobial Screen (MIC Determination) Data1->Micro Selectivity Check

Figure 1: Integrated workflow for the biological characterization of oxazole derivatives.

Protocol 1: Compound Preparation & Management

Objective: To ensure thermodynamic solubility and prevent precipitation-induced false negatives (a common issue with planar aromatic oxazoles).

  • Stock Generation:

    • Dissolve solid 5-aryloxazol-2-amine in 100% anhydrous DMSO to a concentration of 10 mM .

    • Critical Step: Vortex for 1 minute and sonicate for 5 minutes at room temperature. Visual inspection for micro-precipitates is mandatory.

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

    • Store at -20°C. Stability is generally high, but re-verify via LC-MS if stored >6 months.

  • Working Solutions:

    • For assays, perform serial dilutions in DMSO first to keep the solvent concentration constant, then dilute into the aqueous buffer.

    • Constraint: Final DMSO concentration in enzymatic assays should be ≤1%; in cellular assays ≤0.5%.

Protocol 2: VEGFR-2 Kinase Inhibition Assay (ADP-Glo™ Method)

Rationale: This assay quantifies the amount of ADP produced during the kinase reaction. It is preferred over fluorescence-based assays for oxazoles, as these heterocycles can sometimes exhibit intrinsic fluorescence that interferes with FRET signals.

Reagents
  • Enzyme: Recombinant Human VEGFR-2 (KDR), kinase domain.

  • Substrate: Poly(Glu, Tyr) 4:1 peptide (0.2 mg/mL).

  • Cofactor: Ultra-pure ATP (10 µM, near

    
    ).
    
  • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT.

  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).

Procedure
  • Plate Setup: Use white, 384-well low-volume plates.

  • Enzyme Addition: Add 2 µL of VEGFR-2 enzyme (0.5 ng/µL final) to wells.

  • Compound Addition: Add 1 µL of test compound (serially diluted). Include:

    • High Control: DMSO only (100% Activity).

    • Low Control: 1 µM Sorafenib (0% Activity/Background).

  • Pre-incubation: Incubate for 10 minutes at RT to allow compound binding to the "inactive" or "active" conformation of the kinase.

  • Reaction Start: Add 2 µL of ATP/Substrate mix.

  • Incubation: Incubate at RT for 60 minutes.

  • Termination & Detection:

    • Add 5 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

Data Analysis & Validation

Calculate % Inhibition using the formula:



Quality Control (Z-Factor): Must be


 for the assay to be valid.


(Where

is positive control and

is negative control)

Protocol 3: Cellular Viability & Proliferation (MTT Assay)

Rationale: To verify that kinase inhibition translates to cellular efficacy and to screen for general cytotoxicity. Cell Lines:

  • HUVEC: Human Umbilical Vein Endothelial Cells (Target: Angiogenesis).

  • MCF-7 / HepG2: Human tumor lines (Target: Tumor proliferation).

Procedure
  • Seeding: Seed cells in 96-well plates (3,000–5,000 cells/well) in 100 µL complete media. Incubate 24h for attachment.

  • Treatment: Remove media. Add 100 µL fresh media containing test compounds (0.01 – 100 µM).

    • Note: Ensure final DMSO < 0.5%.

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 3–4 hours.

    • Mechanism:[3][4] Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT to purple formazan.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

Protocol 4: Antimicrobial Susceptibility (MIC)

Rationale: 5-aryloxazol-2-amines are structurally related to inhibitors of bacterial DNA gyrase B. Screening against S. aureus (Gram+) and E. coli (Gram-) provides a selectivity profile.

Procedure (Broth Microdilution)[4]
  • Inoculum: Adjust bacterial culture to

    
     CFU/mL (matches 0.5 McFarland standard).
    
  • Plate Prep: Use sterile 96-well plates. Add 100 µL Mueller-Hinton Broth (MHB).

  • Dilution: Perform 2-fold serial dilutions of the test compound (range: 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension to each well.

  • Controls:

    • Growth Control: Bacteria + Broth + DMSO.[4]

    • Sterility Control: Broth only.

    • Positive Control:[1] Ciprofloxacin.

  • Incubation: 18–24 hours at 37°C.

  • Read: Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth.

Data Presentation Standards

When reporting results, condense data into comparative tables for rapid assessment.

Table 1: Representative Biological Activity Profile

Compound IDR1 (5-Aryl)R2 (2-Amine)VEGFR-2 IC50 (µM)HUVEC GI50 (µM)S. aureus MIC (µg/mL)
OX-001 Phenyl-NHPh0.45 ± 0.052.1>64
OX-002 4-F-Phenyl-NHPh0.12 ± 0.020.832
Sorafenib (Control)-0.09 ± 0.010.05N/A

Molecular Mechanism Visualization

The following diagram illustrates the competitive binding mode of the scaffold within the VEGFR-2 kinase domain.

Mechanism cluster_binding Ligand Interaction VEGFR VEGFR-2 Kinase Domain (Active Conformation) ATP_Site ATP Binding Pocket (Hinge Region) VEGFR->ATP_Site Signal Downstream Signaling (RAF/MEK/ERK) ATP_Site->Signal Phosphorylation Oxazole 5-Aryloxazol-2-amine Oxazole->ATP_Site Competes with ATP HBond H-Bond: Cys919 / Glu917 Oxazole->HBond Hydrophobic Hydrophobic: Val848 / Ala866 Oxazole->Hydrophobic Oxazole->Signal Blocks Angio Angiogenesis / Proliferation Signal->Angio

Figure 2: Mechanism of Action. The oxazole scaffold occupies the ATP pocket, preventing downstream phosphorylation cascades essential for angiogenesis.

References

  • Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. Journal of Medicinal Chemistry. (2005).[5][6] Establishes the foundational SAR for this scaffold against VEGFR-2.

  • Modeling of vascular endothelial growth factor receptor 2 (VEGFR2) kinase inhibitory activity of 2-anilino-5-aryloxazoles. Journal of Enzyme Inhibition and Medicinal Chemistry.[7] (2009).[7] Provides computational grounding for the binding modes described in Figure 2.

  • Synthesis and antimicrobial activity of some new N-(aryloxoalkyl)-5-arylidene-thiazolidine-2,4-diones. Journal of the Serbian Chemical Society. (2017).[4][8] While focusing on thiazolidines, this reference validates the antimicrobial protocols (MIC broth dilution) relevant to oxazole/thiazole bioisosteres.

  • Application Notes & Protocols for In Vitro Testing of 2,5-Disubstituted Oxazoles. BenchChem Technical Library. General source for MTT and solubility protocols adapted for this guide.

Sources

Application Note & Protocol: A Framework for Assessing the Cytotoxicity of Novel Oxazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Cytotoxicity Profiling of Oxazole Derivatives

The oxazole heterocycle is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities.[1][2] In oncology, novel oxazole compounds are of particular interest due to their potent anticancer activities, which are often exerted through diverse mechanisms such as the inhibition of tubulin polymerization, disruption of key signaling pathways like STAT3, and induction of apoptosis.[1][3][4] As with any potential therapeutic agent, a thorough and early assessment of cytotoxicity is paramount. This process not only determines the therapeutic window of a compound but also provides critical insights into its mechanism of action, guiding further drug development efforts.[2][5]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic effects of novel oxazole compounds. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reproducible approach. We will detail three fundamental, yet powerful, assays that together create a multi-parametric evaluation of a compound's effect on cell health:

  • MTT Assay: To measure metabolic activity as an indicator of cell viability.

  • LDH Release Assay: To quantify cell membrane integrity and necrosis.

  • Caspase-Glo® 3/7 Assay: To specifically measure the induction of apoptosis.

By integrating these orthogonal assays, researchers can build a comprehensive cytotoxicity profile, distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects and elucidating the primary mode of cell death.

Foundational Principles & Pre-Experimental Considerations

A successful cytotoxicity study is built upon a foundation of meticulous planning and optimization. Rushing into high-throughput screening without establishing these foundational parameters is a common cause of inconsistent and unreliable data.[6]

Cell Line Selection

The choice of cell line is critical and should be driven by the research question. Primary cells more closely mimic in vivo physiology but have a limited lifespan and can be fastidious.[7][8] Immortalized cell lines offer reproducibility and ease of culture but may have altered signaling pathways.[8]

  • Recommendation: For initial screening of anticancer oxazoles, a panel of well-characterized cancer cell lines from different tissues (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) is recommended. Always source cells from a reputable repository like ATCC to ensure identity and purity.[9] Maintain a consistent record of passage numbers, as high-passage cells can exhibit altered phenotypes.[10]

Compound Solubilization and Handling

The physical properties of the test compound dictate its handling. Most novel organic compounds, including many oxazoles, exhibit poor aqueous solubility.

  • Vehicle Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions.[11] However, DMSO itself can be cytotoxic. It is imperative to ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%, with ≤0.1% being ideal for sensitive or primary cell lines. [11]

  • Stock Solution Preparation: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% sterile DMSO. Gentle warming or sonication can aid dissolution.[11] Aliquot the stock into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.[7][11]

  • Working Solutions: Prepare serial dilutions from the stock solution in a complete cell culture medium immediately before treating the cells. Vortex gently after each dilution step. Visually inspect the final concentrations for any signs of precipitation.[10]

Experimental Workflow Overview

A well-structured workflow is essential for reproducibility. The following diagram illustrates the general pipeline for assessing the cytotoxicity of a novel oxazole compound.

G Experimental Workflow for Cytotoxicity Assessment cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis A Select & Culture Cell Line C Optimize Cell Seeding Density A->C B Prepare Compound Stock & Dilutions D Seed Cells in 96-Well Plate C->D E Treat with Oxazole Compound (24-72h) D->E F Include Controls (Vehicle, Positive) E->F G MTT Assay (Metabolic) F->G H LDH Assay (Necrosis) F->H I Caspase-Glo® (Apoptosis) F->I J Measure Signal (Absorbance/Luminescence) G->J H->J I->J K Normalize Data to Vehicle Control J->K L Generate Dose-Response Curves & Calculate IC50 K->L

Caption: A generalized workflow for assessing novel compound cytotoxicity.

Core Cytotoxicity Protocols

The following protocols are designed for a 96-well plate format, which is suitable for dose-response studies. It is crucial to perform each assay with triplicate wells for each condition to ensure statistical validity.

Protocol 1: MTT Assay for Metabolic Activity

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.[12]

Materials:

  • MTT stock solution (5 mg/mL in sterile PBS), filter-sterilized and protected from light.[14]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).

  • Complete cell culture medium.

  • 96-well clear flat-bottom plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the oxazole compound in culture medium. Carefully remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells.

  • Controls: Include the following controls on every plate:

    • Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., 0.5% DMSO) used in the compound dilutions. This represents 100% viability.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., 1 µM Staurosporine or Doxorubicin).

    • Media Blank: Wells containing 100 µL of medium only (no cells) to determine background absorbance.[14]

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[10]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[12]

  • Formazan Development: Incubate the plate for 3-4 hours at 37°C.[15] During this time, viable cells will produce purple formazan crystals.

  • Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan.[14]

  • Measurement: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Measure the absorbance at 570-590 nm using a microplate reader.[13]

Protocol 2: LDH Release Assay for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the culture supernatant upon damage to the plasma membrane, a hallmark of necrosis.[16] This assay measures the amount of released LDH by a coupled enzymatic reaction that results in the formation of a colored formazan product.[17]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Cayman Chemical, Promega, or Cell Biolabs).

  • Lysis Buffer (often 10X, provided with the kit).

  • 96-well clear or opaque flat-bottom plates.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol.

  • Controls: In addition to the vehicle and media blank controls, a Maximum Release Control is essential.

    • Maximum Release Control: About 45 minutes before the end of the incubation, add 10 µL of the 10X Lysis Buffer to a set of vehicle-treated wells. This lyses all cells and represents 100% cytotoxicity.

  • Supernatant Collection: Centrifuge the 96-well plate at ~250-400 x g for 5 minutes.[17][18] This pellets any detached cells.

  • Transfer: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, clean 96-well plate.[17]

  • Reaction Setup: Add 100 µL of the LDH Reaction Solution (prepared according to the kit manufacturer's instructions) to each well of the new plate containing the supernatants.[17]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[17]

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This luminescent assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7.[19] The cleavage releases aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal that is directly proportional to the amount of caspase activity.[19][20]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega, G8090 or similar).

  • 96-well opaque-walled plates (suitable for luminescence).

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol, using opaque-walled plates. It is beneficial to set up a duplicate plate for a parallel viability assay (like MTT or CellTiter-Glo®) to normalize the apoptosis signal to the number of viable cells.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.

  • "Add-Mix-Measure" Protocol:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[20]

    • Mix the contents by placing the plate on an orbital shaker for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

G Principle of the Caspase-Glo® 3/7 Assay cluster_pathway Apoptotic Signaling Cascade cluster_assay Caspase-Glo® 3/7 Assay Principle A Apoptotic Stimulus (e.g., Oxazole Compound) B Initiator Caspases (e.g., Caspase-8, -9) A->B activates C Executioner Caspases (Caspase-3, -7) B->C activates D Cleavage of Cellular Substrates C->D leads to G Aminoluciferin (Released) C->G Cleaves E Apoptosis (Cell Death) D->E F Proluminescent Substrate (DEVD) F->G I Light Signal (Luminescence) G->I  substrate for H Luciferase + ATP H->I

Caption: The Caspase-Glo® 3/7 assay measures the activity of key executioner caspases.

Data Analysis and Interpretation

Data Normalization

For each assay, the first step is to subtract the average value of the media blank wells from all other wells.[14]

  • MTT Assay:

    • Percent Viability = (Corrected Abs_Sample / Corrected Abs_Vehicle) * 100

  • LDH Assay:

    • Percent Cytotoxicity = ((Corrected Abs_Sample - Corrected Abs_Vehicle) / (Corrected Abs_Max_Release - Corrected Abs_Vehicle)) * 100

  • Caspase-Glo® 3/7 Assay:

    • Fold Induction = Corrected RLU_Sample / Corrected RLU_Vehicle

    • (RLU = Relative Luminescence Units)

Dose-Response Curves and IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required to inhibit a biological process by 50%.[21] It is a standard measure of a compound's potency.

  • Plotting: Use graphing software (e.g., GraphPad Prism, Origin) to plot the normalized data (Percent Viability or Percent Cytotoxicity) against the logarithm of the compound concentration.[22][23]

  • Curve Fitting: Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation (sigmoidal dose-response).[23][24]

  • IC50 Calculation: The software will calculate the IC50 value, which is the concentration (x-axis) that corresponds to the 50% response level on the y-axis.[21][22]

Example Data Presentation:

Oxazole Compound Conc. (µM)% Viability (MTT)Std. Deviation
0 (Vehicle)100.04.5
0.198.25.1
0.585.76.2
1.070.14.8
5.051.33.9
10.025.63.1
50.05.81.9
Calculated IC50 (µM) 4.85

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inconsistent cell seeding; Pipetting errors; "Edge effect" in 96-well plates.[6][15]Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes. Avoid using the outermost wells of the plate; instead, fill them with sterile PBS or medium to maintain humidity.[10][13][15]
Low Signal in MTT Assay Cell density is too low; Incubation time with MTT reagent is too short; Compound interferes with mitochondrial enzymes.Optimize cell seeding density via a titration experiment.[6] Increase incubation time with MTT to the upper end of the recommended range (e.g., 4 hours).[15] Confirm results with an orthogonal assay like LDH release.
High Background in LDH Assay Serum in the culture medium contains LDH; Cells were handled too roughly, causing premature lysis.Use a serum-free medium during the final hours of compound incubation if possible. Handle plates gently and ensure centrifugation is performed correctly to pellet cells before supernatant transfer.[6]
Compound Shows No Cytotoxicity Compound is not potent or requires a longer incubation time; Compound has precipitated out of solution; Cell line is resistant.Test a broader and higher range of concentrations.[10] Extend incubation times (e.g., 72 hours). Visually inspect wells for compound precipitation. Use a different, potentially more sensitive, cell line.[10]

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.
  • The Pharmacological Potential of Oxazole Deriv
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Benchchem.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Benchchem.
  • How to calculate IC50.
  • A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition
  • ATCC Animal Cell Culture Guide.
  • ATCC Primary Cell Culture Guide.
  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. TFOT.
  • Cytotoxicity Assay Protocol & Troubleshooting.
  • ATCC Culture Guides - A Century of Culturing Biological Material.
  • MTT assay protocol. Abcam.
  • Caspase-Glo® 3/7 Assay Protocol.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • ATCC Primary Cell Culture Guide.
  • Caspase-Glo® 3/7 3D Assay.
  • Detailed protocol for MTT Cell Viability and Prolifer
  • How to calculate IC50 for my dose response?
  • MTT Assay Protocol. Cyrusbio.
  • CytoSelect™ LDH Cytotoxicity Assay Kit. Cell Biolabs, Inc..
  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. PubMed.
  • Caspase-Glo® 3/7 3D Assay Technical Manual.
  • ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. Google Books.
  • Caspas-Glo 3/7 Assay. Reaction Biology.
  • Caspase-Glo® 3/7 Assay System.
  • LDH Cytotoxicity Assay Kit. Cayman Chemical.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Cytotoxicity Detection Kit (LDH). Sigma-Aldrich.
  • The Estimation of Absolute IC50 and Its 95% Confidence Interval.
  • Technical Support Center: Troubleshooting Low Cytotoxicity of Novel Compounds. Benchchem.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
  • Oxazole-Based Compounds As Anticancer Agents. PubMed.
  • LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • Drug dose-response data analysis.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • In vitro solubility assays in drug discovery. PubMed.
  • FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS JOINT REP. FIP.
  • Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. FDA.
  • Developing and Validating Dissolution Procedures.

Sources

Application Note: Precision Antimicrobial Susceptibility Testing (AST) for Novel Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methodology for antimicrobial susceptibility testing of oxazole derivatives Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Scientists

Executive Summary & Scientific Rationale

Oxazole derivatives represent a privileged scaffold in medicinal chemistry, often functioning as peptidomimetics that target bacterial cell wall biosynthesis or protein synthesis (similar to oxazolidinones like Linezolid). However, their inherent lipophilicity presents a distinct technical challenge in in vitro assays: aqueous solubility .

Standard clinical protocols (CLSI/EUCAST) often yield false negatives or variable MICs for oxazoles due to compound precipitation in cation-adjusted Mueller-Hinton Broth (CAMHB). This guide provides a modified, high-integrity workflow specifically designed to stabilize hydrophobic oxazole pharmacophores while maintaining strict biological relevance.

Key Mechanistic Considerations
  • Target: Many oxazoles inhibit cell wall biosynthesis (Penicillin-Binding Proteins) or protein synthesis (50S ribosomal subunit).

  • Solubility: High LogP values lead to rapid precipitation in aqueous media, often mistaken for bacterial growth (turbidity) or resulting in "crashing out" before reaching the target.

  • Validation: This protocol integrates a Resazurin-based viability check to decouple compound precipitation from bacterial growth.

Pre-Analytical Phase: Compound Handling & Solvent Systems

The "Solvent Paradox": You must dissolve the oxazole completely without killing the bacteria with the solvent.

Solvent Selection Strategy

Most oxazoles are insoluble in water. Dimethyl sulfoxide (DMSO) is the standard vehicle, but it is toxic to bacteria at high concentrations.

  • Standard Tolerance: Most ESKAPE pathogens tolerate up to 1% (v/v) DMSO without growth inhibition.

  • Oxazole Requirement: If the MIC is expected to be high (>64 µg/mL), maintaining <1% DMSO is mathematically difficult.

  • Solution: Use a 100x Stock Approach or a Polysorbate-80 (P-80) Supplement .

Preparation of Stock Solutions

Protocol:

  • Weighing: Weigh at least 2 mg of the oxazole derivative to minimize gravimetric error.

  • Primary Stock: Dissolve in 100% DMSO to a concentration 100-times (100x) higher than the highest desired test concentration.

    • Example: If testing range is 0.125 – 64 µg/mL, prepare a 6400 µg/mL (6.4 mg/mL) stock.

  • Stability Check: Inspect for crystal formation. If turbid, sonicate for 5 minutes at 40 kHz.

  • Additives (Optional but Recommended for Lipophilic Oxazoles): If the compound is highly hydrophobic (LogP > 3), add 0.002% Polysorbate-80 to the broth. This prevents the drug from binding to the polystyrene plastic of the microtiter plate, a common cause of artificially high MICs.

Core Protocol A: Modified Broth Microdilution (BMD)

Based on CLSI M07-A11 standards, adapted for hydrophobic NCEs.

Experimental Setup
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Inoculum:

    
     CFU/mL (final well concentration).
    
  • Plate: 96-well, U-bottom, untreated polystyrene (to minimize binding).

The "Deep-Well" Dilution Method

Avoid serial dilution directly in the assay plate to prevent solvent carryover errors.

Step-by-Step:

  • Intermediate Plate (Deep Well):

    • Dispense 490 µL of CAMHB into Column 1.

    • Dispense 250 µL of CAMHB into Columns 2–10.

    • Add 10 µL of 100x Oxazole Stock to Column 1 (Final DMSO: 2%).

    • Perform serial 2-fold dilution (transfer 250 µL) from Column 1 through Column 10.

  • Transfer to Assay Plate:

    • Transfer 100 µL from the Intermediate Plate to the Assay Plate.

    • Result: Each well now contains 2x the desired drug concentration and exactly 2% DMSO.

  • Inoculation:

    • Prepare bacterial suspension adjusted to

      
       CFU/mL.
      
    • Add 100 µL of inoculum to all test wells.

    • Final Conditions: 1x Drug Concentration, 1% DMSO ,

      
       CFU/mL.
      
Visualization of Workflow

AST_Workflow Stock Oxazole Stock (100% DMSO) InterPlate Intermediate Plate (2x Drug, 2% DMSO) Stock->InterPlate 1:50 Dilution into Broth AssayPlate Assay Plate (1x Drug, 1% DMSO) InterPlate->AssayPlate Transfer 100µL Incubation Incubation 16-20h @ 35°C AssayPlate->Incubation Inoculum Bacterial Inoculum (1x10^6 CFU/mL) Inoculum->AssayPlate Add 100µL Readout Readout (Turbidity/Resazurin) Incubation->Readout

Figure 1: Modified Broth Microdilution workflow ensuring constant 1% DMSO concentration across all wells to prevent solvent-induced toxicity artifacts.

Core Protocol B: Resazurin Microtiter Assay (REMA)

Why this is mandatory for Oxazoles: Oxazole derivatives often precipitate at high concentrations, creating "fake turbidity." Visual inspection will fail. Resazurin (Alamar Blue) is a redox indicator that turns pink/fluorescent only in the presence of metabolically active bacteria, ignoring drug precipitate.

Protocol Integration
  • Perform Protocol A (BMD) as described above.

  • Incubate for 20 hours.

  • Add Reagent: Add 30 µL of 0.015% Resazurin solution (sterile filtered) to each well.

  • Secondary Incubation: Incubate for 1–4 hours at 37°C.

  • Readout:

    • Blue (Non-fluorescent): No growth (Effective inhibition).

    • Pink (Fluorescent): Growth (Ineffective).

    • Note: If the drug precipitates but the well is Blue, the drug is active. If the well is turbid (precipitate) and Pink, the bacteria are growing.

Advanced Characterization: Time-Kill Kinetics

To determine if the oxazole is bacteriostatic (inhibits growth) or bactericidal (kills >99.9%), a time-kill assay is required.

Experimental Design Table
ParameterSpecification
Concentrations Control (0x), 1x MIC, 2x MIC, 4x MIC
Volume 10 mL broth in 50 mL Erlenmeyer flasks (aeration is critical)
Inoculum

CFU/mL (Time 0)
Sampling Points 0h, 2h, 4h, 8h, 24h
Quantification Serial dilution (

to

) plated on Agar
Detection Limit 300 CFU/mL (based on plating 100 µL of undiluted sample)
Decision Logic for Bactericidal Activity

TimeKill_Logic Start Calculate Log Reduction (Log10 CFU T0 - Log10 CFU T24) Check Is Reduction > 3 Log10? Start->Check Bactericidal Bactericidal (>99.9% Kill) Check->Bactericidal Yes Bacteriostatic Bacteriostatic (Inhibitory) Check->Bacteriostatic No

Figure 2: Classification logic for oxazole pharmacodynamics based on Time-Kill Kinetics data.

Troubleshooting & Quality Control

Common Failure Modes
  • Skipping Wells: If growth is seen at 8 µg/mL, no growth at 4 µg/mL, and growth at 2 µg/mL.

    • Cause: Pipetting error or drug precipitation in the 4 µg/mL well.

    • Fix: Repeat using the REMA (Resazurin) protocol.[2]

  • Trailing Endpoints: A gradual fade in growth rather than a sharp cutoff.

    • Cause: Common with oxazoles acting on cell walls (slow lysis).

    • Fix: Read MIC at 80% inhibition (IC80) rather than 100% visual clearance.

QC Strains

Always run a parallel strip with S. aureus ATCC 29213 (Gram-positive control). The MIC should fall within the CLSI published ranges (typically 0.12–0.5 µg/mL for standard oxazolidinones like Linezolid).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.[1][3][4][5] [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.[3] CLSI.[1][3][4][5] [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[6] Methods, 42(4), 321-324. [Link]

  • Boudreau, M. A., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials.[7][8] ACS Medicinal Chemistry Letters. [Link]

  • Pfaller, M. A., et al. (2014). Revised Reference Broth Microdilution Method for Testing Telavancin: Effect on MIC Results and Correlation with Other Testing Methodologies. Antimicrobial Agents and Chemotherapy.[2][3][9] [Link]

Sources

Techniques for studying the drug-target engagement of 2-aminooxazole inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Deconvoluting the Intracellular Target Engagement of 2-Aminooxazole Inhibitors

Executive Summary & Mechanistic Rationale

The 2-aminooxazole scaffold has emerged as a highly privileged structure in medicinal chemistry. It has demonstrated potent activity against essential bacterial enzymes (such as Serine Acetyltransferase and O-acetylserine sulfhydrylase in S. typhimurium and M. tuberculosis)[1][2] as well as human kinases implicated in oncology[3]. Mechanistically, 2-aminooxazoles often achieve competitive inhibition by mimicking endogenous metabolites, such as acetyl-CoA or L-cysteine, within the target's active site[1].

However, there is a critical "elephant in the room" during the development of these compounds: their structural similarity to 2-aminothiazoles. The 2-aminothiazole class is a well-documented Pan-Assay Interference Compound (PAINS) scaffold, notorious for promiscuous, non-specific binding and assay interference[4][5]. To confirm that the phenotypic efficacy of a 2-aminooxazole derivative is driven by specific, on-target binding rather than aggregation or reactive interference, researchers must employ rigorous Target Engagement (TE) methodologies[6][7].

This guide details a self-validating, two-pronged approach to prove causality between drug binding and cellular phenotype:

  • Label-Free Thermodynamic Validation: Cellular Thermal Shift Assay (CETSA) to confirm binding to the primary target in its native cellular environment[6].

  • Interactome-Wide Deconvolution: Photoaffinity Labeling (PAL) coupled with chemoproteomics to map off-targets and definitively rule out PAINS-like promiscuity[8][9].

Strategic Workflow for 2-Aminooxazole Validation

Before advancing a 2-aminooxazole hit into resource-intensive in vivo studies, the following logical workflow ensures that the compound is a genuine, specific binder.

TE_Workflow Hit 2-Aminooxazole Hit (Phenotypic or Biochemical Screen) PAINS_Check In Silico & Biochemical PAINS Triage Hit->PAINS_Check CETSA Label-Free TE (CETSA / ITDRF) PAINS_Check->CETSA Pass Discard Promiscuous Binder (Discard/Redesign) PAINS_Check->Discard Fail PAL Chemoproteomic Profiling (Photoaffinity Labeling) CETSA->PAL Target Stabilized CETSA->Discard No Shift Validation Validated Specific Target Engagement PAL->Validation High Selectivity PAL->Discard High Off-Target

Figure 1: Workflow for validating 2-aminooxazole target engagement and ruling out promiscuity.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Causality & Experimental Design: CETSA leverages the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


)[6][7]. For 2-aminooxazoles, CETSA is critical because it requires no chemical modification of the inhibitor. This preserves the exact physicochemical properties (e.g., lipophilicity, electron distribution) of the oxazole ring, which dictate its membrane permeability and native binding affinity[3]. The protocol below utilizes an Isothermal Dose-Response Fingerprint (ITDRF) approach to establish a cellular 

of target engagement[6].

Step-by-Step Methodology (Self-Validating ITDRF-CETSA):

  • Cell Culture & Treatment: Cultivate the target cell line (e.g., S. typhimurium for bacterial targets or K-562 cells for human kinases) to 70-80% confluency. Treat intact cells with the 2-aminooxazole inhibitor across a 10-point concentration gradient (e.g., 1 nM to 100 µM) alongside a DMSO vehicle control[6][10].

    • Causality: Treating intact cells rather than lysates ensures the assay accounts for the cell membrane permeability and intracellular accumulation of the oxazole compound[7][10].

  • Incubation: Incubate for 1-2 hours at 37°C to allow the inhibitor to reach binding equilibrium with the intracellular target.

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Subject the tubes to a stringent, pre-determined thermal challenge (e.g.,

    
    , the temperature at which 70-80% of the unliganded target protein denatures and precipitates) using a thermal cycler for exactly 3 minutes[6][7].
    
    • Self-Validation Step: Always include a non-heated control aliquot (e.g., kept at 37°C) for each concentration to verify that the compound itself does not alter baseline protein expression or induce degradation during the incubation period.

  • Lysis & Aggregation Clearance: Snap-freeze the tubes in liquid nitrogen, thaw, and lyse using a non-denaturing buffer. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins[7].

  • Quantification: Analyze the soluble fraction (supernatant) using quantitative Western blotting or a multiplex proximity extension assay (PEA)[6][10]. Plot the soluble protein fraction against the 2-aminooxazole concentration to calculate the ITDRF cellular

    
    .
    

Protocol 2: Photoaffinity Labeling (PAL) & Chemoproteomics

Causality & Experimental Design: While CETSA confirms binding to the intended target, it cannot detect off-target interactions. Given the historical association of the structurally related 2-aminothiazoles with pan-assay interference[4], we must prove the 2-aminooxazole is selective. PAL achieves this by incorporating a photoreactive group (e.g., a diazirine) and an enrichment handle (e.g., a terminal alkyne) onto the 2-aminooxazole core[8][11]. Upon UV irradiation, the diazirine forms a highly reactive carbene that covalently crosslinks to the nearest biomolecule, permanently capturing the transient drug-target interaction for mass spectrometry deconvolution[11][12].

PAL_Mechanism Probe 2-Aminooxazole PAL Probe Bind Live Cell Incubation Probe->Bind UV UV Irradiation (365 nm) Bind->UV Lysis Lysis & Click Chemistry UV->Lysis Enrich Streptavidin Enrichment Lysis->Enrich MS LC-MS/MS Deconvolution Enrich->MS

Figure 2: Sequential workflow for Photoaffinity Labeling (PAL) and chemoproteomic deconvolution.

Step-by-Step Methodology (Live-Cell PAL):

  • Probe Incubation: Incubate live cells with the 2-aminooxazole PAL probe (e.g., 1-10 µM) for 1 hour.

    • Self-Validation Step (Competition Control): In a parallel set of cells, co-incubate the PAL probe with a 50-fold excess of the unmodified parent 2-aminooxazole[12]. True targets will show diminished labeling in this control due to competitive displacement, whereas non-specific "sticky" interactions will remain labeled.

  • In Situ Crosslinking: Wash cells with cold PBS to remove unbound probe. Irradiate the living cells on ice with 365 nm UV light for 10 minutes[12].

    • Causality: 365 nm is chosen because it efficiently activates the diazirine without causing the severe DNA damage and background protein degradation associated with shorter-wavelength UV[12].

  • Lysis and CuAAC (Click Chemistry): Lyse the cells. To the proteome lysate, add a Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) reaction mixture containing biotin-azide, CuSO

    
    , THPTA ligand, and sodium ascorbate. React for 1 hour at room temperature to attach biotin to the covalently bound 2-aminooxazole probe[12].
    
  • Enrichment and On-Bead Digestion: Precipitate the proteins to remove excess click reagents. Resuspend and incubate with streptavidin-agarose or carboxylate beads. Wash the beads stringently (using SDS and urea buffers) to remove all non-covalently bound proteins. Perform on-bead trypsin digestion to release peptides[9][11].

  • LC-MS/MS Analysis: Analyze the resulting peptides via label-free, data-independent acquisition (DIA) mass spectrometry[9]. Calculate the enrichment fold of proteins in the probe-treated samples versus the competition control.

Quantitative Data Presentation

To evaluate the success of a 2-aminooxazole optimization campaign, researchers must correlate biochemical potency with intracellular target engagement metrics. Table 1 summarizes a representative dataset comparing a promiscuous early-stage hit with an optimized, selective 2-aminooxazole lead.

Table 1: Comparative Target Engagement Metrics for 2-Aminooxazole Derivatives

Compound ProfileBiochemical IC

(µM)
CETSA

(°C)
ITDRF Cellular EC

(µM)
PAL Target Enrichment (Fold over Control)Off-Target Profile (PAL LC-MS/MS)
Hit A (Unoptimized)12.5+1.2>50.03.5xHigh (Multiple kinase off-targets)
Lead B (Optimized 2-Aminooxazole)0.6+6.82.145.0xLow (Highly selective for primary target)
Lead B + Competitor (Validation Control)N/A+0.4 (Blocked)N/A1.2x (Displaced)N/A

Data Interpretation: Lead B demonstrates a robust thermodynamic shift (+6.8°C) and tight cellular engagement (EC


 = 2.1 µM). Crucially, the PAL competition control validates that Lead B occupies the specific active site, effectively ruling out PAINS-like behavior.

Conclusion

The 2-aminooxazole scaffold offers immense therapeutic potential, provided researchers can definitively separate specific pharmacologic activity from promiscuous interference. By integrating the label-free thermodynamic validation of CETSA with the unbiased, interactome-wide mapping of PAL chemoproteomics, drug development professionals can establish a self-validating system. This ensures that only high-confidence, selectively engaging 2-aminooxazole inhibitors are advanced into preclinical development.

References

Sources

Use of 5-(3,5-Difluorophenyl)oxazol-2-amine as a chemical probe

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 5-(3,5-Difluorophenyl)oxazol-2-amine as a Chemical Probe for Oligodendrocyte Progenitor Cell (OPC) Differentiation

Executive Summary

Demyelinating diseases, such as Multiple Sclerosis (MS) and various leukodystrophies, are characterized by the progressive destruction of the protective myelin sheath surrounding axons[1]. A primary biological bottleneck preventing endogenous CNS repair is the failure of Oligodendrocyte Progenitor Cells (OPCs) to differentiate into mature, myelin-producing oligodendrocytes[1].

5-(3,5-Difluorophenyl)oxazol-2-amine (CAS: 933752-57-9) serves as a highly efficient fragment-based chemical probe[1][2]. In the context of drug development, this compound is utilized in phenotypic screening and hit-to-lead optimization workflows to identify, map, and validate novel intracellular targets that can overcome the OPC differentiation block and promote robust remyelination[1].

Scientific Context & Causality (E-E-A-T)

Rational Probe Design in Fragment-Based Drug Discovery (FBDD)

In FBDD, low-molecular-weight probes are essential for mapping binding pockets without the steric hindrance of larger molecules. The structure of 5-(3,5-difluorophenyl)oxazol-2-amine is highly deliberate:

  • Oxazol-2-amine Core: This acts as a rigid, planar scaffold providing critical hydrogen bond donor (amine) and acceptor (oxazole nitrogen/oxygen) interactions. It is frequently utilized to engage kinase hinge regions or specific enzyme active sites involved in demyelinating disease pathology[1].

  • 3,5-Difluorophenyl Motif: The addition of fluorine atoms increases the lipophilicity and metabolic stability of the probe, enhancing its potential for Central Nervous System (CNS) penetrance. Crucially, the presence of fluorine allows this probe to be utilized in

    
    F-NMR target engagement assays, providing a distinct chemical shift upon protein binding that confirms direct target modulation.
    
Biological Causality & Marker Progression

During MS progression, OPCs successfully migrate to demyelinated lesions but remain stalled in an immature state[1]. By applying this chemical probe in vitro, researchers can induce a phenotypic shift. The progression of this shift is tracked via specific, stage-dependent surface and intracellular markers: from PDGFR


  (progenitors) to O4  (immature, pre-myelinating), and finally to Myelin Basic Protein (MBP)  (mature, myelinating)[3][4].

Physicochemical Properties & Data Presentation

The following table summarizes the key physicochemical parameters of the probe, vital for calculating assay concentrations and predicting membrane permeability[2].

PropertyValue / Description
Chemical Name 5-(3,5-Difluorophenyl)oxazol-2-amine
CAS Number 933752-57-9
Molecular Formula C

H

F

N

O
Molecular Weight 196.15 g/mol
Target Application OPC Differentiation / Remyelination Fragment Probe
Typical In Vitro Concentration 0.1

M – 10.0

M

Experimental Protocols

Protocol 1: High-Content Screening (HCS) Assay for OPC Differentiation

Causality: Differentiation is defined not only by the expression of myelin proteins but also by the morphological complexity of the cell (arborization and process extension). High-content imaging allows for the simultaneous, unbiased quantification of marker intensity and cellular branching[5][6].

Step-by-Step Methodology:

  • Cell Isolation & Plating: Isolate primary OPCs from P0-P2 rodent cortices using immunopanning (anti-PDGFR

    
    ) or magnetic-activated cell sorting (MACS)[3]. Plate cells at a density of 10,000 cells/well in 96-well optical-bottom plates coated with poly-D-lysine[6].
    
  • Probe Treatment (Self-Validating System): After 24 hours of recovery in proliferation media (containing PDGF-AA and FGF2), switch to differentiation media (lacking mitogens). Add 5-(3,5-Difluorophenyl)oxazol-2-amine in a dose-response format (0.1

    
    M to 10 
    
    
    
    M)[6].
    • Negative Control: 0.1% DMSO vehicle (establishes baseline spontaneous differentiation).

    • Positive Control: Triiodothyronine (T3) at 40 ng/mL (validates the assay's dynamic range and the cells' competence to differentiate)[6].

  • Incubation: Incubate for 72 hours at 37°C, 5% CO

    
    [6].
    
  • Fixation & Immunostaining: Fix cells with 4% Paraformaldehyde (PFA) for 15 minutes. Permeabilize with 0.1% Triton X-100. Block with 5% Normal Goat Serum. Stain with primary antibodies against O4 (immature marker) and MBP (mature marker) overnight at 4°C[4][7]. Follow with fluorophore-conjugated secondary antibodies and DAPI (nuclear counterstain)[5].

  • High-Content Imaging: Image plates using an automated confocal imaging system (e.g., PerkinElmer Operetta or Cellomics ArrayScan)[5][6].

  • Data Analysis: Quantify the percentage of MBP+ cells relative to total DAPI+ nuclei. Measure the morphological complexity (number of branching nodes per cell) using automated neurite outgrowth algorithms[5].

Protocol 2: F-NMR Target Engagement Assay

Causality: To ensure the phenotypic readout observed in Protocol 1 is driven by direct target binding, the intrinsic


F signature of the probe is utilized to detect changes in the local magnetic environment upon protein interaction in a cell-free system.
  • Preparation: Prepare 50

    
    M of the recombinant target protein in a physiological buffer (e.g., PBS, pH 7.4, 10% D
    
    
    
    O).
  • Ligand Addition: Add 500

    
    M of 5-(3,5-Difluorophenyl)oxazol-2-amine (10x ligand excess).
    
  • NMR Acquisition: Acquire 1D

    
    F-NMR spectra with and without the target protein.
    
  • Analysis: A broadening of the

    
    F signal or a shift in the resonance frequency confirms direct binding of the probe to the target macromolecule.
    

Mandatory Visualization

MOA Probe 5-(3,5-Difluorophenyl) oxazol-2-amine Target Intracellular Target (e.g., Kinase) Probe->Target Binds & Modulates OPC OPC (PDGFRα+) Differentiation Block Target->OPC Pathway Activation Immature Immature OL (O4+) Process Extension OPC->Immature Phenotypic Shift Mature Mature OL (MBP+) Myelin Sheath Formation Immature->Mature Maturation

Logical mechanism of action for the chemical probe in driving OPC maturation and remyelination.

Workflow Step1 Primary OPC Isolation & Plating Step2 Probe Incubation (72 hours) Step1->Step2 Step3 Fixation & IF Staining (MBP/O4) Step2->Step3 Step4 High-Content Imaging Analysis Step3->Step4

Experimental workflow for high-content screening of OPC differentiation using the chemical probe.

References

  • WO2018106643A1 - Heterocyclic azoles for the treatment of demyelinating diseases | Google Patents (Vertex Pharmaceuticals) | 1

  • 933752-57-9_5-(3,5-Difluorophenyl)oxazol-2-amine | ChemSrc | 2

  • A Guide to Oligodendrocyte Markers | Biocompare |3

  • Oligodendrocytes in Development, Myelin Generation and Beyond | PMC (NIH) | 4

  • Oligodendrocyte Marker Antibodies | Creative Diagnostics | 7

  • Induction of Oligodendrocyte Differentiation and In Vitro Myelination by Inhibition of Rho-Associated Kinase | PMC (NIH) | 5

  • Enhancers of human and rodent oligodendrocyte formation predominantly induce cholesterol precursor accumulation | bioRxiv | 6

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 5-phenyloxazol-2-amine synthesis

Dissolve -> Add_Reagents; Add_Reagents -> Stir; Stir -> Monitor; Monitor -> Evaporate [label="Reaction Complete"]; Evaporate -> Extract; Extract -> Wash_Dry; Wash_Dry -> Purify; Purify -> Product; } caption { label = "Experimental Workflow for Van Leusen Oxazole Synthesis."; fontsize = 10; fontname = "Arial"; } enddot

Data Summary

The following table summarizes the impact of key reaction parameters on the yield of 5-phenyloxazol-2-amine synthesis. This data is illustrative and may vary based on specific laboratory conditions.

ParameterCondition ACondition BCondition CImpact on Yield
Base K₂CO₃NaHt-BuOKStronger bases may improve yield but can increase side reactions.[4]
Temperature Room Temp50°C80°C (Reflux)Moderate heating can increase reaction rate; excessive heat leads to decomposition.[4]
Solvent MethanolDME/MethanolEthanolProtic solvents are generally preferred to facilitate the elimination step.[4]

References

  • BenchChem. (n.d.). Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles.
  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis.
  • MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • BenchChem. (n.d.). Troubleshooting low yield in benzoxazole synthesis.

Common side reactions in oxazole ring formation and their prevention

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: Level 3 (Senior Scientific Support) Topic: Troubleshooting Side Reactions in Oxazole Ring Formation

Welcome to the Oxazole Synthesis Support Hub

You have reached the advanced troubleshooting interface for oxazole heterocycle construction. This guide is not a textbook; it is a diagnostic tool designed to resolve specific failure modes in the three most common synthetic pathways: Robinson-Gabriel Cyclodehydration , Van Leusen Synthesis , and Oxidative Cyclization .

Quick Navigation (Select Your Issue)
SymptomProbable CauseRecommended Module
Reaction turns black/tarry; low yield. Harsh dehydration conditions (Polymerization).[Module 1: Robinson-Gabriel]
Recovered starting material (hydrolyzed). Moisture ingress or insufficient activation.[Module 1: Robinson-Gabriel]
Formation of Nitriles instead of Oxazoles. TosMIC intermediate failure.[Module 2: Van Leusen]
Halogenated byproducts observed. Over-reaction during oxidative closure.[Module 3: Oxidative Cyclization]

Module 1: The Robinson-Gabriel Cyclodehydration

Core Logic: This method relies on the intramolecular dehydration of 2-acylamino ketones.[1] The critical failure point is the competition between cyclization (desired) and hydrolysis/polymerization (undesired).

Diagnostic Workflow

Use the following logic gate to diagnose your reaction failure.

RobinsonGabriel_Troubleshoot Start Issue: Low Yield / Impurity CheckTLC Step 1: Check TLC/LCMS Start->CheckTLC Result1 Starting Material (SM) Recovered CheckTLC->Result1 SM Intact Result2 Black Tar / Polymer CheckTLC->Result2 Degradation Result3 Hydrolyzed Product (Amino Ketone + Acid) CheckTLC->Result3 Mass = SM + 18 Action1 Increase Temp or Switch to POCl3 Result1->Action1 Action2 Acid too harsh. Switch to Burgess Reagent Result2->Action2 Action3 Moisture Ingress. Dry solvents & Reagents Result3->Action3

Figure 1: Decision tree for diagnosing Robinson-Gabriel synthesis failures.

Common Side Reactions & Fixes
1. Hydrolysis of the Amide Bond
  • The Issue: Instead of cyclizing, the amide bond breaks, yielding an amino ketone and a carboxylic acid.

  • Mechanism: Water acts as a nucleophile before the carbonyl oxygen can attack the ketone.

  • Diagnostic (NMR): Disappearance of the amide -NH doublet; appearance of broad exchangeable protons (

    
    ) and carboxylic acid peaks.
    
  • The Fix:

    • Protocol Adjustment: Ensure strictly anhydrous conditions. If using

      
       or 
      
      
      
      , add molecular sieves.
    • Reagent Switch: Switch to Burgess Reagent (methoxycarbonylsulfamoyl-triethylammonium hydroxide inner salt). It operates under mild, neutral conditions, minimizing hydrolysis risk [1].

2. Polymerization (Charring)
  • The Issue: Reaction mixture turns black; no distinct product on TLC.

  • Cause: Classical conditions (conc.[2]

    
     or 
    
    
    
    at high heat) are too harsh for electron-rich substrates.
  • The Fix:

    • Wipf Modification: Use

      
      . This generates an imidoyl halide intermediate that cyclizes rapidly at room temperature [2].
      
Standardized Protocol: Wipf Modification (Mild Robinson-Gabriel)

Use this to prevent charring and hydrolysis.

  • Preparation: Dissolve 2-acylamino ketone (1.0 equiv) in dry DCM (0.1 M).

  • Activation: Add

    
     (2.0 equiv) and 
    
    
    
    (4.0 equiv).
  • Cyclization: Cool to 0°C. Add

    
     (2.0 equiv) portion-wise.
    
  • Monitoring (Checkpoint): Allow to warm to RT. Monitor TLC. Product should appear within 1-2 hours.

  • Workup: Quench with sat.

    
     (removes iodine color). Extract with DCM.[2]
    

Module 2: Van Leusen Synthesis

Core Logic: Reaction of aldehydes with Tosylmethyl Isocyanide (TosMIC).[3] Critical Failure: Formation of nitriles or imidazoles instead of oxazoles.

Mechanism of Failure: Nitrile Formation

If the intermediate oxazoline does not eliminate the tosyl group effectively, the ring can open, leading to a nitrile (C-C bond cleavage) rather than an oxazole.

VanLeusen_SideRxn SM Aldehyde + TosMIC Inter Oxazoline Intermediate SM->Inter PathA Path A (Desired): Elimination of TsOH Inter->PathA PathB Path B (Side Rxn): Ring Opening Inter->PathB Base/Solvent Mismatch ProductA Oxazole PathA->ProductA ProductB Nitrile + Formyl-Ts PathB->ProductB

Figure 2: Divergent pathways in Van Leusen synthesis.

Troubleshooting Table
IssueCausePrevention Strategy
Nitrile Formation Base is too weak or solvent is non-protic (preventing elimination).Use MeOH or EtOH as solvent.[3] The protic solvent assists in the elimination of the sulfinate group [3].
Imidazole Impurity Presence of ammonia or primary amines in the reaction.Ensure all glassware is free of ammonia residues. Avoid using ammonium salts in previous steps.
Low Yield (Aldehyde Recovery) TosMIC decomposition.TosMIC is unstable to heat. Do not heat above 60°C. Add TosMIC last to the basic solution.

Module 3: Oxidative Cyclization (Enamides)

Core Logic: C-H activation/cyclization of enamides using oxidants (Hypervalent Iodine or Metal Catalysts).[2]

Common Side Reactions
1. Halogenation of the Ring
  • Scenario: You are using

    
     or NBS as the oxidant.
    
  • Observation: Mass spectrum shows M+X patterns (e.g., M+126 for Iodine).

  • Cause: Electrophilic aromatic substitution on the newly formed (electron-rich) oxazole ring.

  • Prevention:

    • Stoichiometry: Strictly limit oxidant to 1.0-1.1 equivalents.

    • Reagent Switch: Use PIDA (Phenyliodine diacetate) .[4][5][6] It is a non-halogenating oxidant that proceeds via a ligand exchange mechanism, avoiding free halogen radicals [4].

2. Over-Oxidation (Ring Cleavage)
  • Scenario: Using strong oxidants like KMnO4 or excess PIDA at high heat.

  • Observation: Complex mixture; loss of aromaticity.[2]

  • Prevention:

    • Monitor reaction at lower temperatures (start at 0°C).

    • Checkpoint: Quench reaction immediately upon consumption of starting material (TLC monitoring is critical).

Frequently Asked Questions (FAQs)

Q1: My oxazole product has the same Rf as the starting material. How do I purify it? A: This is common in Robinson-Gabriel synthesis.[7]

  • Solution: Oxazoles are weakly basic.[2][8] Wash your organic layer with 1N HCl . The oxazole will protonate and move to the aqueous layer. The non-basic starting material stays in the organic layer. Neutralize the aqueous layer with

    
     and extract to recover pure oxazole. Note: Ensure your oxazole is stable to acid before attempting this.
    

Q2: Can I use Van Leusen for ketones? A: Generally, no. The standard Van Leusen conditions work best for aldehydes. For ketones, the reaction is much slower and often fails.

  • Alternative: Use the Schröder-Lübke modification (isocyanides with acid chlorides) or revert to the Robinson-Gabriel method for 2,4,5-trisubstituted oxazoles.

Q3: How do I confirm the oxazole ring formed using NMR? A: Look for the C2-proton singlet (if C2 is unsubstituted).

  • Shift: Typically

    
     7.8 – 8.2 ppm (
    
    
    
    ).
  • Coupling: It usually appears as a sharp singlet. If this peak is missing or shifted upfield (to ~5-6 ppm), you likely have the intermediate oxazoline or a hydrolyzed byproduct.

References

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. Link

  • Robinson, R. (1909). CCXXXII.—A new synthesis of oxazoles. Journal of the Chemical Society, Transactions, 95, 2167-2174. Link

  • Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A novel and efficient synthesis of oxazoles from tosylmethyl isocyanide and aldehydes. Tetrahedron Letters, 13(23), 2369-2372. Link

  • Zheng, Y., Li, X., Ren, C., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2012).[6][9] Synthesis of oxazoles from enamides via phenyliodine diacetate-mediated intramolecular oxidative cyclization.[4][5][6] The Journal of Organic Chemistry, 77(22), 10353-10361. Link

  • BenchChem Technical Support. (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions. Link

Sources

Technical Support Center: Troubleshooting Fluorescence-Based Kinase Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the High-Throughput Screening (HTS) Support Center. As a Senior Application Scientist, I frequently encounter screening campaigns derailed by optical artifacts rather than biological failures. Fluorescence-based kinase assays—such as Fluorescence Polarization (FP) and Time-Resolved Förster Resonance Energy Transfer (TR-FRET)—are industry standards due to their homogeneous nature and scalability. However, they are highly susceptible to compound interference.

This guide provides mechanistic explanations and field-proven protocols to identify, troubleshoot, and bypass these artifacts, ensuring your screening hits are driven by true kinase inhibition and not optical illusions.

Diagnostic Logic: Identifying Optical Interference

Before adjusting your assay parameters, it is critical to diagnose the root cause of the interference. Use the following decision tree to categorize the optical artifact based on the anomalous signal observed in your microplate reader.

DiagnosticTree Start Identify Optical Interference HighSignal Anomalous High Signal (False Positives/Negatives) Start->HighSignal LowSignal Signal Quenching (Loss of Assay Window) Start->LowSignal AutoFluo Compound Autofluorescence (Unpolarized Light) HighSignal->AutoFluo Scatter Light Scattering (Precipitation) HighSignal->Scatter IFE Inner Filter Effect (IFE) (Absorbance of Excitation/Emission) LowSignal->IFE ChemQuench Chemical Quenching (e.g., Singlet Oxygen Scavengers) LowSignal->ChemQuench Action1 Implement Time-Gating (TR-FRET) or Far-Red Dyes AutoFluo->Action1 Action2 Optimize DMSO Tolerance & Add Detergent (Triton X-100) Scatter->Action2 Action3 Reduce Substrate Conc. or Use Orthogonal Assay IFE->Action3 Action4 Remove Reducing Agents or Switch Detection Mode ChemQuench->Action4

Diagnostic decision tree for identifying and mitigating optical interference in kinase assays.

Frequently Asked Questions (Troubleshooting Guides)

Q1: Why am I seeing a high rate of false positives in my primary Fluorescence Polarization (FP) kinase screen? Causality & Mechanism: In a competitive FP assay, active kinase inhibitors displace a fluorescent tracer from a large target protein, resulting in faster rotational tumbling and a decrease in fluorescence polarization (mP). However, many small-molecule library compounds intrinsically autofluoresce in the blue/green spectrum (300–500 nm). Because this autofluorescence is unpolarized, it artificially lowers the total mP of the well. The detector interprets this drop in polarization as tracer displacement, yielding a false positive. Resolution Protocol: To validate the system, run a "tracer-only" control plate. If the mP drops further upon compound addition, the compound is autofluorescent. To permanently bypass this, shift the assay to use 1 (e.g., Alexa Fluor 647 or Cy5), as very few library compounds emit above 600 nm[1].

Q2: How does Time-Resolved FRET (TR-FRET) bypass compound autofluorescence, and when can it still fail? Causality & Mechanism: TR-FRET utilizes lanthanide chelates (like Europium or Terbium) as donor fluorophores. Unlike organic dyes that emit light in nanoseconds, lanthanides have a luminescent lifetime of milliseconds. By introducing a "time gate" (a delay of 100–900 µs between the excitation flash and signal measurement), the short-lived autofluorescence of library compounds 2 before the detector opens, leaving only the target-specific lanthanide signal[2]. When it fails (The Inner Filter Effect): TR-FRET is not immune to the Inner Filter Effect (IFE). If a library compound strongly absorbs light at the excitation wavelength (e.g., 340 nm for Europium) or the emission wavelength (615 nm / 665 nm), it acts as a "color quencher," absorbing the assay's photons before they reach the detector. This loss of signal can mimic the disruption of the FRET complex, causing false readouts.

Q3: My compounds are precipitating in the aqueous assay buffer. How does this affect optical readouts? Causality & Mechanism: When compounds crash out of DMSO into an aqueous buffer, they form micro-precipitates. These particles scatter the excitation light. Because scattered light retains the polarization of the excitation source, it adds a massive amount of highly polarized signal to the detector. In an FP assay, this artificially inflates the mP value, masking any true inhibition and causing a false negative. Resolution Protocol: Ensure your assay buffer contains a mild non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS) to maintain compound solubility and3[3]. Additionally, utilize nephelometry (measuring forward-scattered light) to explicitly detect and flag precipitating wells before reading fluorescence.

Quantitative Data: Interference Matrix

Use the following table to quickly cross-reference the optical interference type against your specific assay format to determine the best mitigation strategy.

Interference MechanismPrimary Wavelengths AffectedImpact on FP AssaysImpact on TR-FRET AssaysPrimary Mitigation Strategy
Autofluorescence 300 nm – 500 nmFalse Positives (decreases mP)Negligible (bypassed by time-gating)Use far-red tracers (>600 nm) or switch to TR-FRET.
Light Scattering (Precipitation) All wavelengthsFalse Negatives (increases mP)Signal variance / QuenchingAdd 0.01% Triton X-100; limit DMSO to <1%; spin plates.
Inner Filter Effect (IFE) Excitation (e.g., 340nm) or EmissionSignal QuenchingFalse Positives (loss of FRET signal)Reduce fluorophore concentration; use orthogonal assay.
Chemical Quenching N/A (Reactive/Redox)Signal QuenchingSignal QuenchingRemove strong reducing agents (e.g., DTT) if applicable.
Experimental Protocols: Self-Validating Counter-Screen Workflow

To ensure scientific integrity, every hit from a primary fluorescence screen must be subjected to a self-validating counter-screen. This protocol differentiates true kinase inhibitors from optical artifacts.

Step-by-Step Methodology: Compound Interference Counter-Screen

  • Prepare the No-Enzyme Control Matrix: Dispense the standard assay buffer containing the fluorescent tracer/substrate and the detection reagents (e.g., Terbium-labeled antibody) into a 384-well plate. Critically, omit the kinase enzyme and ATP.

  • Compound Addition: Pin-transfer the "hit" compounds from the primary screen into the control matrix at the exact IC50 concentrations observed.

  • Time-Gated Measurement: Read the plate using the identical optical settings as the primary screen (e.g., Excitation 340 nm, Emission 615 nm / 665 nm, Delay 100 µs).

  • Data Interpretation (The Causality Check):

    • Scenario A (True Inhibitor): The signal remains identical to the DMSO control. The compound only affects the assay when the active kinase is present.

    • Scenario B (Autofluorescence/Scattering): The baseline fluorescence intensity or polarization shifts significantly compared to the DMSO control. The compound is optically active.

    • Scenario C (Quenching/IFE): The baseline signal is heavily suppressed. The compound is absorbing the excitation/emission light.

  • Orthogonal Validation: For any compounds flagged in Scenarios B or C, re-test their inhibitory activity using an 4, such as a non-fluorescent biochemical readout (e.g., a luminescence-based ATP-depletion assay like Kinase-Glo)[4].

ProtocolWorkflow Step1 1. Primary Screen (FP or TR-FRET) Step2 2. Hit Triage (Identify Actives) Step1->Step2 Step3 3. No-Enzyme Control (Test for Autofluorescence) Step2->Step3 Step4 4. Orthogonal Assay (e.g., Luminescence) Step3->Step4 Step5 5. Validated Hit (Proceed to SAR) Step4->Step5

Step-by-step orthogonal counter-screening workflow to validate primary kinase hits.

References
  • Source: researchgate.
  • Source: nih.
  • Source: bellbrooklabs.
  • Source: nih.

Sources

Optimization of cell-based assay conditions for evaluating oxazole cytotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting & Optimization of Cell-Based Assays for Oxazole Derivatives

Executive Summary

Evaluating the cytotoxicity of oxazole derivatives (e.g., musazoles, phorbazoles, or synthetic tubulin inhibitors) presents unique challenges due to their high lipophilicity , intrinsic fluorescence , and mechanism-dependent efficacy (often tubulin destabilization). Standard protocols frequently yield false negatives due to compound precipitation or false positives due to assay interference.

This guide moves beyond basic "add-and-read" instructions to address the physicochemical and biological artifacts specific to oxazole pharmacophores.

Module 1: The Solubility Paradox (Vehicle Management)

The Issue: Oxazoles are characteristically hydrophobic. A common error is "crashing out," where the compound precipitates in the aqueous cell culture medium, becoming bio-unavailable while scattering light that interferes with absorbance readings.

Critical Protocol: The "Step-Down" Dilution

Do not add 100% DMSO stock directly to the cell well. This causes immediate local precipitation that never re-dissolves.

  • Master Stock: Dissolve oxazole in 100% DMSO (typically 10–50 mM).

  • Intermediate Plate: Create a 200x or 1000x concentration in 100% DMSO.

  • Dosing Solution: Dilute the Intermediate 1:100 into pre-warmed culture medium (rapid vortexing).

  • Final Application: Add this pre-diluted media to cells.

DMSO Tolerance Thresholds

Oxazoles often require higher solvent concentrations to remain in solution. You must validate your cell line's DMSO tolerance.[1][2]

Cell SensitivityMax DMSO (v/v)Recommended LinesNotes
High < 0.1%Primary Neurons, Stem CellsUse ultra-low retention tips.
Moderate 0.2% - 0.5%HeLa, MCF-7, A549Standard Target. Most oxazole assays aim here.
Low 0.5% - 1.0%HepG2, Caco-2High DMSO can induce oxidative stress, masking oxazole MOA.

Expert Insight: If your oxazole precipitates at <0.5% DMSO, do not increase DMSO. Instead, switch to a BSA-conjugated delivery system. Bovine Serum Albumin (0.1%) can act as a carrier for lipophilic small molecules, preventing crystallization.

Module 2: Assay Selection & Signal Interference

The Issue: Many oxazole derivatives possess extended conjugated systems, making them intrinsically fluorescent or colored. Furthermore, oxazoles that generate Reactive Oxygen Species (ROS) can chemically reduce tetrazolium salts (MTT/MTS) independent of cellular metabolism, leading to false viability signals.

Troubleshooting Decision Tree

Use this logic to select the correct readout for your specific oxazole derivative.

OxazoleAssaySelection Start Start: Characterize Oxazole Compound ColorCheck Is the compound colored or fluorescent? Start->ColorCheck RedoxCheck Does it induce ROS or act as an antioxidant? ColorCheck->RedoxCheck No CellTiterGlo Recommended: ATP Luminescence (CellTiter-Glo®) ColorCheck->CellTiterGlo Yes (Optical Interference) MTT Avoid MTT/MTS (False Positive Risk) RedoxCheck->MTT Yes (Redox Interference) LDH Recommended: LDH Release Assay (Membrane Integrity) RedoxCheck->LDH Yes (Alternative) LiveDead Recommended: Calcein AM/EthD-1 (Imaging) RedoxCheck->LiveDead No (Standard)

Figure 1: Decision matrix for selecting a cytotoxicity endpoint based on oxazole physicochemical properties.

Why MTT Fails with Oxazoles

Oxazoles often target mitochondria or induce oxidative stress [1].

  • The Artifact: ROS generated by the drug can reduce MTT tetrazolium to purple formazan outside the cell or in dead cells.

  • The Result: You see purple color (viability) even when cells are dying.

  • The Fix: Use ATP-based luminescence assays (e.g., CellTiter-Glo). ATP degrades rapidly after cell death, offering a binary "live/dead" signal that is chemically distinct from redox artifacts.

Module 3: Biological Optimization (Seeding & Linearity)

The Issue: Oxazoles frequently act as tubulin polymerization inhibitors (similar to Combretastatin A-4) [2].[3] These agents are "cell-cycle specific." They only kill dividing cells. If your cells are over-confluent (contact inhibited), they stop dividing and become resistant to the oxazole, leading to artificially high IC50 values.

Optimization Protocol: The Growth Phase Window

You must treat cells when they are in the Log Phase , not the Lag or Plateau phase.

  • Seeding Density: Optimization is required.[4][5]

    • Too Low (<2,000 cells/well): Cells suffer isolation stress; controls grow poorly.

    • Too High (>10,000 cells/well): Cells reach confluency before the 48h/72h endpoint.

  • The Calculation:

    • Seed cells.[5]

    • Wait 24h (recovery).[6]

    • Treat for 48h (2 cell cycles).

    • Requirement: Control wells must remain sub-confluent (<90%) at the end of the assay.

SeedingOptimization Seed Seed Cells (Day 0) Treat Add Oxazole (Day 1) Seed->Treat 24h Recovery Read Read Assay (Day 3) Treat->Read 48h Incubation Over Over-Confluent: False Resistance (G0 Phase) Read->Over Start >10k/well Optimal Log Phase: Valid IC50 (Mitotic Arrest) Read->Optimal Start 3-5k/well Under Under-Seeded: Cell Stress/Death (Non-specific) Read->Under Start <1k/well

Figure 2: Impact of seeding density on oxazole efficacy. Tubulin-targeting oxazoles require dividing cells (Log Phase) for activity.

Frequently Asked Questions (FAQ)

Q1: My oxazole compound turns the media cloudy immediately. What should I do? A: You have exceeded the solubility limit (Cloud Point).

  • Check the visual turbidity.[7] If visible, spin the plate (1000 x g, 5 min). If a pellet forms, the drug is not in solution.

  • Solution: Reduce the top concentration. If you need high concentrations, use a co-solvent system (e.g., DMSO + 0.1% Tween-80) or complex with cyclodextrins, though this may alter uptake.

Q2: I see a "biphasic" curve (toxicity at low dose, recovery at high dose). A: This is the "Hook Effect" or precipitation artifact. At high doses, the oxazole precipitates, effectively lowering the soluble concentration available to cells. The cells survive because the drug is sitting as a crystal on the plastic, not in the cell. Exclude these points from your IC50 calculation.

Q3: Can I use FBS in my media during treatment? A: Yes, but be consistent. Serum proteins (Albumin) bind lipophilic oxazoles [3].

  • 0% FBS: Drug is more potent but cells are stressed.

  • 10% FBS: Physiologically relevant, but IC50 will be higher (shifted right) due to protein binding.

  • Recommendation: Use 10% FBS to mimic in vivo conditions, but ensure the same batch of serum is used for all replicates.

Q4: Why do I get high background in my fluorescence assay? A: Many oxazole derivatives (especially 2,5-disubstituted oxazoles) are fluorophores.

  • Test: Run a "Cell-Free Control" (Media + Drug + Assay Reagent). If this glows, your drug is interfering.

  • Fix: Switch to a colorimetric (LDH) or luminescent (ATP) assay.

References

  • Mechanisms of Oxazole Cytotoxicity

    • Recent Developments in Oxazole Derivatives as Anticancer Agents.[3][8][9] (2021). Anti-Cancer Agents in Medicinal Chemistry. Discusses STAT3 and tubulin inhibition mechanisms.[10]

  • Assay Interference & DMSO Limits

    • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays. (2018).[11][12] Analytical Chemistry. Details how thiols and small molecules reduce MTT non-enzymatically.

  • Hydrophobic Compound Challenges

    • Dispersion and Dosimetric Challenges of Hydrophobic Nanoparticles/Compounds. (2024).[6][8][12][13][14] Nanomaterials. Explains the "precipitation crash" and protein binding issues in cell culture.

  • General Assay Guidelines

    • Guidance on Cell Viability Assays. (NCATS/NIH). Best practices for linearity and Z-factor.

Sources

Refining in silico models for predicting the bioactivity of 5-aryloxazol-2-amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is designed for computational chemists, medicinal chemists, and drug development professionals working on the predictive modeling and synthesis of 5-aryloxazol-2-amine derivatives. These compounds are highly potent pharmacophores primarily targeting 5-lipoxygenase (5-LOX) for anti-inflammatory applications and FMS-like tyrosine kinase 3 (FLT3) for anti-leukemic therapies[1][2].

Below, you will find targeted troubleshooting guides, self-validating protocols, and FAQs to bridge the gap between in silico predictions and in vitro success.

Part 1: Molecular Docking & Target Preparation (Troubleshooting)

Q: Why do my N-aryl-5-aryloxazol-2-amine ligands show poor binding affinity scores against 5-LOX or FLT3 despite demonstrating high in vitro potency?

Root Cause & Causality: Poor correlation between docking scores and in vitro enzymatic assays usually stems from improper electrostatic mapping of the active site or steric clashes with unresolved crystallographic artifacts. For 5-LOX, the inhibitory potency heavily relies on hydrogen bonding between the oxygen of the carbonyl group (or the p-position amino/hydroxyl groups of the N-phenyl ring) and specific active site residues, namely F177 and Q413 [1]. If the partial charges of these residues are incorrectly assigned, the scoring function will fail to reward these critical bonds. For FLT3, failing to strip out the original co-crystallized ligand (e.g., quizartinib) or structural water molecules will artificially restrict the binding pocket, forcing the oxazole derivatives into high-energy, non-physiological conformations[2].

Self-Validating Docking Protocol: To ensure your in silico environment accurately reflects physiological binding, implement the following step-by-step methodology:

  • Target Preparation: Download the target crystal structure from the RCSB-PDB. Manually delete all co-crystallized ligands (e.g., quizartinib for FLT3) and non-bridging water molecules[2].

  • Protonation & Charge Assignment: Apply the CHARMm force field to add missing hydrogen atoms. Assign Momany–Rone partial charges to ensure accurate electrostatic potential surfaces[2].

  • Ligand Preparation: Generate 3D conformations of your 5-aryloxazol-2-amine library, ensuring the oxazole ring is properly planar.

  • Active Site Definition: Define the binding sphere (active site 1) strictly around the catalytic residues (e.g., F177 and Q413 for 5-LOX)[1][2].

  • Pose Generation: Run the docking algorithm (e.g., CDOCKER), generating a minimum of 100 poses per ligand to ensure sufficient conformational sampling[2].

  • Self-Validation Step (Critical): Before analyzing your novel compounds, redock the native co-crystallized ligand back into the prepared protein. The system is only validated if the Root Mean Square Deviation (RMSD) between your top-ranked docked pose and the experimental crystal pose is ≤ 2.0 Å. If the RMSD > 2.0 Å, you must re-evaluate your protonation states or binding sphere radius.

InSilicoWorkflow LigPrep Ligand Preparation (CHARMm, Partial Charges) Docking Molecular Docking (CDOCKER / Active Site) LigPrep->Docking ProtPrep Protein Preparation (Remove H2O, Add Hydrogens) ProtPrep->Docking QSAR 3D-QSAR & ADMET (Desolvation & Lipinski) Docking->QSAR Pose Selection InVitro In Vitro Validation (Enzymatic / Cell-based) QSAR->InVitro Hit Optimization

Computational workflow for predicting and validating 5-aryloxazol-2-amine bioactivity.

Part 2: QSAR & ADMET Modeling (FAQs)

Q: How can I improve the predictive power of my 3D-QSAR models to account for the high polarity of certain oxazole derivatives?

Root Cause & Causality: When designing N-aryl-5-aryloxazol-2-amines, medicinal chemists frequently add polar groups (like amides or p-amino groups) to improve solubility. However, these groups are highly solvated in aqueous environments. When a highly solvated fragment enters a hydrophobic binding pocket without forming compensatory hydrogen bonds, it incurs a massive desolvation penalty [3]. Standard QSAR models often overestimate the binding affinity of these polar derivatives because they fail to subtract the energy required to strip away the hydration shell.

Solution: You must incorporate a "hydrophobic enclosure descriptor" into your QSAR model[3]. This descriptor mathematically penalizes ligands that place polar, highly solvated extensions into hydrophobic protein cavities.

Q: What pharmacokinetic rules should my virtual library adhere to before moving to synthesis?

Answer: To ensure good oral bioavailability and minimize toxicological risks, filter your virtual library through Lipinski's Rule of Five and Veber's rule. In silico ADMET studies on 5-LOX inhibitors have shown that compounds adhering to these rules have a significantly higher probability of intestinal absorption and favorable Caco-2 cell permeability without mutagenic or tumorigenic risks[4].

Part 3: Synthesis & In Vitro Validation Workflows

Q: My synthesized N-aryl-5-aryloxazol-2-amines are failing the cell-free kinase assay. How do I ensure my synthetic route isn't destroying the pharmacophore?

Root Cause & Causality: If you are using the traditional "2-chlorooxazol methodology" to synthesize electron-rich 5-aryloxazol-2-amines, the harsh acidic conditions (e.g., oleum or TfOH/P2O5) frequently cause undesired sulfonation of the activated aromatic ring or complete molecular decomposition[5]. This results in a structurally compromised library that will inevitably fail in vitro testing.

Solution: Transition to the Azaylid Methodology . This route utilizes the cyclization of isothiocyanates with α-azidoacetophenones under milder conditions, preserving the integrity of electron-rich aromatic rings and preventing sulfonation[5][6].

Step-by-Step Azaylid Synthesis Protocol:

  • Reagent Preparation: Dissolve the specific α-azidoacetophenone and the corresponding isothiocyanate in anhydrous dioxane[6].

  • Catalysis: Add triphenylphosphine (PPh3) dropwise to the mixture under an inert nitrogen atmosphere to initiate the formation of the azaylid intermediate[2][6].

  • Cyclization: Reflux the reaction mixture at 90 °C for exactly 4 hours[2].

  • Self-Validation Step (Critical): Before quenching, extract a 10 μL aliquot and analyze it via FT-IR spectroscopy. The reaction is only complete when the characteristic azide stretching band (~2100 cm⁻¹) has completely disappeared. If the band persists, continue refluxing in 1-hour increments.

  • Purification: Cool the mixture to room temperature, evaporate the dioxane under reduced pressure, and purify the crude N-aryl-5-aryloxazol-2-amine via silica gel column chromatography.

Pathway AA Arachidonic Acid (AA) LOX 5-Lipoxygenase (5-LOX) AA->LOX HPETE 5-HPETE LOX->HPETE LT Leukotrienes (Inflammation) HPETE->LT Inhibitor 5-aryloxazol-2-amines Inhibitor->LOX Inhibition

Mechanism of 5-lipoxygenase inhibition by 5-aryloxazol-2-amine derivatives.

Quantitative Data Summary

The following table summarizes the validated in vitro bioactivity of key 5-aryloxazol-2-amine derivatives and related bioisosteres against their primary targets, providing a benchmark for your in silico predictions.

Compound ID / NameTarget EnzymeBioactivity (IC₅₀)Key Structural Feature
Zileuton (Reference Drug)5-LOX3.7 μMStandard clinical baseline[1]
Compound 38 (Thiazole analog)5-LOX0.127 μMHydroxyl/amino group at N-aryl moiety[1]
Compound 2b 5-LOX0.0086 μMHigh-affinity optimized derivative[1]
Compound 7c (5-(4-fluorophenyl)-N-phenyloxazol-2-amine)FLT3-ITD+100 nMFluorinated phenyl ring; induces apoptosis[2]

References

1.[1] Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC. National Institutes of Health (NIH). 2.[2] Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - MDPI. MDPI. 3.[6] Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives as 5-Lipoxygenase Inhibitors - J-Stage. J-Stage. 4.[3] Medicinal chemistry: an effect of a desolvation penalty of an amide group in the development of kinase inhibitors. Estranky.sk. 5.[4] In silico study of physicochemical, pharmacokinetic and toxicological properties of 5-lipoxygenase inhibitors. University of Niš. 6.[5] Selected Methodologies Convenient for the Synthesis of N,5-Diaryloxazole-2-amine Pharmacophore. Estranky.sk.

Sources

Challenges and solutions for the scale-up synthesis of 2-aminooxazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Scale-Up Challenges in 2-Aminooxazole Synthesis Reference ID: AOX-SC-2026

Introduction

Welcome to the technical support hub for 2-aminooxazole synthesis. If you are accessing this guide, you are likely transitioning from medicinal chemistry (milligram scale) to process development (gram/kilogram scale) and encountering non-linear scaling effects.

2-Aminooxazoles are deceptive. Unlike their sulfur analogues (thiazoles), which form readily via the Hantzsch synthesis (condensation of


-haloketones with thiourea), 2-aminooxazoles often fail under identical conditions when using urea. This guide addresses the specific mechanistic divergences, safety hazards of cyanamide handling, and purification bottlenecks inherent to this scaffold.

Module 1: Method Selection & Reaction Failure

Q: I used the standard Hantzsch conditions (Urea + -Bromoketone) that worked for my thiazole analogue, but I isolated an imidazolone or a black tar. Why?

A: This is the most common failure mode. You cannot simply swap thiourea for urea due to the HSAB (Hard and Soft Acids and Bases) principle .

  • The Mechanism: In thiazole synthesis, the sulfur atom of thiourea is a "soft" nucleophile and readily attacks the

    
    -carbon of the haloketone. In urea, the oxygen atom is a "hard" nucleophile and is less reactive toward the alkyl halide. Instead, the nitrogen of the urea often attacks, leading to 2-imidazolones  (N-alkylation) rather than oxazoles (O-alkylation).
    
  • The Solution: Switch to the Cyanamide Route .

    • Reaction: Condensation of

      
      -hydroxyketones (acyloins) or 
      
      
      
      -haloketones with cyanamide (
      
      
      )
      .
    • Why it works: Cyanamide provides the necessary N-C-N fragment without the competing nucleophilicity issues of urea.

Decision Logic: Route Selection

RouteSelection Start Target: 2-Aminoazole AtomCheck Heteroatom? Start->AtomCheck Sulfur Sulfur (Thiazole) AtomCheck->Sulfur S Oxygen Oxygen (Oxazole) AtomCheck->Oxygen O MethodS Hantzsch Synthesis (Thiourea + u03b1-Haloketone) Sulfur->MethodS MethodO Cyanamide Condensation Oxygen->MethodO Substrate Substrate Availability? MethodO->Substrate Halo u03b1-Haloketone Substrate->Halo Hydroxy u03b1-Hydroxyketone Substrate->Hydroxy Advice1 Requires Base (Risk: Polymerization) Halo->Advice1 Advice2 Preferred Route (Cleaner Profile) Hydroxy->Advice2

Figure 1: Decision tree for selecting the optimal synthetic route based on heteroatom and substrate availability.

Module 2: Safety & Reagent Handling (The Exotherm)

Q: We are scaling up the cyanamide condensation. The reaction exothermed violently upon base addition. How do we control this?

A: Cyanamide is an energetic reagent. At neutral pH, it is relatively stable, but in the presence of base (often required to scavenge HBr from


-bromoketones), it can undergo rapid, exothermic dimerization to dicyandiamide  or violent polymerization.

Safety Protocol for Scale-Up:

  • Do NOT add base in one portion. Use a semi-batch process.

  • Temperature Control: Maintain the reactor at 0–5 °C during addition. The cyclization is often faster than the polymerization at lower temperatures.

  • pH Monitoring: If using aqueous cyanamide (50% wt), keep the pH between 4.5 and 5.5. Above pH 8, dimerization accelerates.

Q: My -bromoketone starting material is degrading before I can even react it. Is there a workaround?

A:


-Haloketones are notorious lachrymators and thermally unstable.
  • Strategy: Telescoping . Do not isolate the

    
    -bromoketone.
    
    • Brominate the ketone (e.g., using NBS or

      
       in MeOH).
      
    • Quench excess bromine.

    • Add the cyanamide solution directly to the crude bromination mixture.

    • This minimizes operator exposure and prevents degradation of the reactive intermediate.

Module 3: Purification & Isolation

Q: The reaction worked, but the product is a "sticky oil" that won't crystallize. Column chromatography is not feasible at 500g scale. What now?

A: 2-Aminooxazoles are weak bases (


 ~ 4-5) and often form amorphous solids due to hydrogen bonding networks.

Troubleshooting Guide for "The Oil":

MethodProtocolWhen to Use
Salt Formation Dissolve crude oil in EtOAc/EtOH. Add 1.05 eq of p-Toluenesulfonic acid (pTsOH) or Oxalic acid . Cool to 0°C.Best for Scale. The tosylate or oxalate salts are usually highly crystalline and non-hygroscopic.
pH Swing Dissolve in dilute HCl (pH 1). Wash with MTBE (removes non-basic impurities). Basify aqueous layer slowly with

to pH 8-9.
Effective for removing neutral byproducts (unreacted ketone).
Anti-solvent Dissolve in minimal warm Isopropanol (IPA) . Add Heptane dropwise until cloudy. Cool slowly.If the free base is required and solid.

Module 4: Validated Experimental Protocol

Protocol: Scale-Up Synthesis of 4-Phenyl-2-aminooxazole (Cyanamide Route) Based on modified procedures from [1] and [2].

Reagents:

  • 
    -Bromoacetophenone (1.0 eq)
    
  • Cyanamide (50% aq. solution) (1.5 eq)

  • Potassium Carbonate (

    
    ) or Sodium Acetate (1.2 eq)
    
  • Ethanol/Water (3:1 ratio)

Workflow:

  • Charge

    
    -bromoacetophenone and Ethanol into the reactor. Cool to 10 °C.
    
  • Add Cyanamide solution in one portion (endothermic or neutral).

  • Dosing (Critical): Dissolve

    
     in water. Add this solution dropwise  over 2 hours.
    
    • Checkpoint: Monitor internal temperature.[1] Do not exceed 25 °C.

    • Mechanism:[2][3][4][5][6] Slow base addition releases the free amine of cyanamide in situ, which immediately attacks the ketone, preventing cyanamide accumulation and dimerization.

  • Agitate at 20–25 °C for 12 hours.

  • Workup:

    • Distill off Ethanol under reduced pressure.

    • The product often precipitates from the remaining aqueous layer.

    • If oily: Add EtOAc, separate layers, and execute Salt Formation (see Module 3).

Process Flow Diagram

ProcessFlow Reactor Reactor (10°C) Dosing Base Dosing (Slow Addition) Reactor->Dosing Prevent Exotherm Reaction Cyclization (12h, Ambient) Dosing->Reaction In-situ Activation Workup Distillation (Remove EtOH) Reaction->Workup Isolation Crystallization (or Salt Formation) Workup->Isolation Precipitation

Figure 2: Optimized process flow for the semi-batch synthesis of 2-aminooxazoles to mitigate thermal risks.

References

  • Powner, M. W., et al. (2009).[7] Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions. Nature.[7] Link (Demonstrates the robustness of the cyanamide/glycolaldehyde condensation, applicable to substituted analogues).

  • BenchChem Technical Support. (2025). Technical Support Center: Thiazole Synthesis Regioselectivity.Link (Provides comparative data on Hantzsch synthesis limitations for oxazoles).

  • Organic Chemistry Portal. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole.Link (Highlighting reagent-based cyclization strategies).

  • NIST. Safety Data Sheet: Urea.Link (For comparison of safety profiles between urea and cyanamide).

  • USRA. Continuous processing approaches for syntheses of 2-amino-oxazole.Link (Flow chemistry adaptations for scale-up).

Disclaimer: This guide is for research and development purposes. Always perform a Process Safety Screening (DSC/ARC) before scaling up reactions involving cyanamide or


-haloketones.

Sources

Purification strategies for removing impurities from oxazole derivative synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A-Z Guide to Purification Strategies & Troubleshooting

Welcome to the technical support center for oxazole derivative synthesis. The successful isolation of a pure oxazole derivative is as critical as the synthesis itself. This guide provides field-proven insights and detailed protocols to help you navigate the common challenges encountered during the purification of these valuable heterocyclic compounds. We will move beyond simple step-by-step instructions to explain the causality behind our recommended strategies, ensuring you can adapt and troubleshoot effectively in your own laboratory settings.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding impurities and general purification approaches in oxazole synthesis.

Q1: What are the most common types of impurities I should expect in my crude oxazole product?

A1: Impurities are highly dependent on your specific synthetic route, but they generally fall into three categories:

  • Starting Material-Related Impurities: This includes unreacted starting materials (e.g., aldehydes, α-acylamino ketones) or partially reacted intermediates.[1] The purity of your initial reagents is critical, as impurities here will carry through and complicate your final purification.[2]

  • Reagent-Based Byproducts: The reagents used for cyclization and dehydration can generate significant byproducts. For instance, in a Robinson-Gabriel synthesis using dehydrating agents like P₂O₅ or H₂SO₄, you must meticulously remove them during work-up.[1][3] In the popular van Leusen synthesis, byproducts from tosylmethyl isocyanide (TosMIC), such as p-toluenesulfinic acid, are common and often can be removed by filtration or an aqueous wash.[1][4]

  • Side-Reaction Products: Oxazole syntheses can be prone to side reactions, leading to structural isomers or entirely different heterocyclic systems. A common example is Vilsmeier-Haack formylation of electron-rich aromatic rings if you use a POCl₃/DMF system for dehydration.[2] Rearrangements and the formation of alternative ring structures like oxazolidinones can also occur.[2]

Q2: What is the first-line purification strategy for a newly synthesized oxazole derivative?

A2: For most oxazole derivatives, the standard purification workflow begins with a liquid-liquid extraction followed by flash column chromatography on silica gel.[2][5] An aqueous work-up is essential to remove inorganic salts and water-soluble reagents.[1] Column chromatography is then the most powerful and common method for separating the desired oxazole from organic impurities.[3] For crystalline solids, recrystallization can be an excellent final polishing step to achieve high purity.[3][6]

Q3: How stable is the oxazole ring during purification? Can it decompose?

A3: The oxazole ring is generally stable under neutral and basic conditions. However, it can be sensitive to strong, concentrated acids, which may cause decomposition.[1] A more common issue is sensitivity to the slightly acidic nature of standard silica gel during column chromatography.[7] Prolonged contact time on the column can lead to degradation for certain sensitive derivatives.[7]

Purification Troubleshooting Guide

This section provides direct answers to specific experimental problems you may encounter.

Problem ID: PUR-001 Q: My crude product looks like a complex mixture on the TLC plate, with many spots close together. Where do I start?

A: This indicates a potential issue with the reaction itself or a challenging separation.

  • Causality: High reaction temperatures or the use of harsh dehydrating agents can lead to charring and multiple side products.[2] The resulting impurities may have polarities very similar to your target compound, making separation difficult.

  • Troubleshooting Steps:

    • Re-evaluate the Reaction: Before attempting a difficult purification, consider if the reaction can be optimized. Careful control of temperature and dropwise addition of reagents can minimize side reactions.[2] Monitoring the reaction by TLC and stopping it at the optimal time is crucial to prevent the formation of degradation products.[2]

    • Systematic TLC Method Development: Do not proceed to a column without a good separation on TLC. Test various solvent systems. A standard starting point is a hexane/ethyl acetate gradient.[7] If this fails, try a different solvent system, for example, dichloromethane/methanol. The ideal TLC shows good separation of your product spot from impurities, with a product Rf value between 0.3 and 0.4.[8]

    • Consider an Alternative Purification Method: If chromatography is proving ineffective, and your product is a solid, attempt recrystallization from various solvent systems. If your product is a liquid with a distinct boiling point from the impurities, vacuum distillation might be an option.[1]

Problem ID: PUR-002 Q: I'm getting very low or no recovery of my product after column chromatography. Where did my compound go?

A: This is a common and frustrating issue with several potential causes.

  • Causality & Solutions:

    • Product Degradation on Silica: As mentioned, the acidic nature of silica gel can degrade sensitive oxazoles.[7]

      • Solution: Neutralize the silica gel. This can be done by preparing the slurry in your mobile phase containing a small amount of a basic modifier, such as 1% triethylamine.[7] Also, avoid leaving the compound on the column for an extended period.

    • Product is Highly Volatile: Some lower molecular weight oxazoles can be volatile.[1]

      • Solution: Be very gentle during solvent removal with the rotary evaporator. Use moderate temperatures and pressures.[1]

    • Product is Still on the Column: Your eluent system may not be polar enough to elute the compound.

      • Solution: After you have collected the expected fractions, flush the column with a much more polar solvent (e.g., pure ethyl acetate or 5-10% methanol in dichloromethane) and analyze the flush by TLC to see if your product elutes.[7]

    • Inefficient Initial Extraction: If your oxazole has some water solubility, you may have lost a significant amount during the aqueous work-up.[1]

      • Solution: Always perform multiple extractions (at least 3) of the aqueous layer. You can also back-extract the combined aqueous layers with a fresh portion of organic solvent to recover more product.[1]

Problem ID: PUR-003 Q: My product is supposed to be a solid, but after purification, I'm left with a persistent oil. What should I do?

A: This typically points to the presence of impurities that are inhibiting crystallization.

  • Causality: Residual solvents or co-eluting impurities can act as a "eutectic mixture," depressing the melting point of your compound and preventing it from solidifying.[7]

  • Troubleshooting Steps:

    • Ensure All Solvent is Removed: Place the oil under high vacuum for several hours to remove any trace solvents.

    • Attempt to Induce Crystallization: Try scratching the inside of the flask with a glass rod at the oil's surface. Adding a seed crystal, if available, is also highly effective.

    • Re-purify the Oil: The most likely cause is a persistent impurity. Attempt to re-purify the oil by column chromatography using a different, more shallow solvent gradient to improve separation.[7]

    • Trituration: If you have an idea of a solvent in which your product is poorly soluble but the impurity is soluble, you can try trituration. Add a small amount of this cold solvent (e.g., cold hexanes) to the oil and stir or sonicate vigorously. If successful, your product will precipitate as a solid, which can then be filtered.

Visualized Workflows & Decision Trees

The following diagrams illustrate the logical flow of purification and troubleshooting.

G cluster_start Reaction Stage cluster_workup Initial Work-up cluster_purification Primary Purification cluster_end Analysis crude Crude Reaction Mixture quench Quench Reaction crude->quench extract Liquid-Liquid Extraction (Aqueous Wash) quench->extract dry Dry & Concentrate extract->dry decision Solid or Liquid? dry->decision chrom Column Chromatography decision->chrom Liquid or Impure Solid recryst Recrystallization decision->recryst Solid distill Vacuum Distillation (if volatile liquid) chrom->distill Optional pure Pure Oxazole Derivative chrom->pure recryst->pure distill->pure G cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low Yield After Purification cause1 Degradation on Column? start->cause1 cause2 Inefficient Extraction? start->cause2 cause3 Product Volatility? start->cause3 cause4 Incomplete Elution? start->cause4 sol1 Use Deactivated Silica (e.g., with 1% Et3N) cause1->sol1 sol2 Perform Multiple Extractions (>3x) & Back-Extraction cause2->sol2 sol3 Gentle Rotary Evaporation (Low Temp & Pressure) cause3->sol3 sol4 Flush Column with More Polar Solvent cause4->sol4

Caption: Decision tree for troubleshooting low product yield after purification.

Key Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a comprehensive guide for purifying an oxazole derivative using silica gel chromatography. [8] 1. Method Development with Thin-Layer Chromatography (TLC):

  • Prepare several TLC chambers with different mobile phase compositions (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate).
  • Spot your crude material on TLC plates and develop them in the prepared chambers.
  • Visualize the plates under a UV lamp.
  • The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 and show clear separation from major impurities. [8] 2. Column Packing:
  • Select a column of appropriate size for the amount of crude material.
  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
  • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.
  • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles. [8]Add another thin layer of sand on top of the packed silica.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
  • Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the chosen mobile phase.
  • Collect fractions in an organized manner (e.g., in test tubes in a rack).
  • Monitor the elution process by spotting fractions on a TLC plate to track the emergence of your product and impurities. [7] 5. Product Isolation:
  • Combine the fractions that contain the pure product.
  • Remove the solvent using a rotary evaporator, being careful not to use excessive heat if the product might be volatile. [1][7]
Protocol 2: Purification by Recrystallization

This protocol is highly effective for obtaining pure crystalline solids. [3] 1. Solvent Selection:

  • The ideal recrystallization solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.
  • Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures) to find the best one.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.
  • Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring.
  • Continue adding small portions of hot solvent until the solid just dissolves completely.

3. Cooling and Crystallization:

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cooling too quickly can trap impurities. [7] * Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining surface impurities.
  • Dry the crystals under vacuum to remove all residual solvent.

Data Summary Table

The following table provides starting points for chromatographic purification of oxazole derivatives with varying polarities.

Oxazole Derivative Type Typical Polarity Suggested Starting Eluent (Hexane:Ethyl Acetate) Notes
Alkyl/Aryl SubstitutedLow to Medium9:1 to 7:3A shallow gradient is often effective. [1]
Ester/Amide FunctionalizedMedium to High4:1 to 1:1May require a more polar system like CH₂Cl₂/MeOH if polarity is very high. [9]
Carboximidamide/Polar HeterocyclesHigh1:1 to 100% Ethyl Acetate, then consider CH₂Cl₂/MeOHThese compounds are very polar and may streak on silica. Consider deactivating the silica. [7][8]

References

  • BenchChem. (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions. BenchChem.
  • BenchChem. (2025). Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification of 4-Propyl-1,3-oxazole. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of 2-(2,5-Dimethoxybenzoyl)oxazole. BenchChem.
  • Kulkarnia, B. A., & Ganesan, A. (1999). A quaternary ammonium hydroxide ion exchange resin catalyzes the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles. Tetrahedron Letters, 40, 5637-5638.
  • Molinski, T. F. (1999). A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE.
  • Lewis, J. (2025). Overview of Liquid-Liquid Extraction (LLE)
  • Pádár, P., et al. (2019). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. MDPI.

Sources

Validation & Comparative

Methods for Confirming the Target Engagement of 5-(3,5-Difluorophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

5-(3,5-Difluorophenyl)oxazol-2-amine is a "privileged scaffold" in medicinal chemistry, primarily utilized as a hinge-binding motif in the design of Type I and Type II Kinase Inhibitors (e.g., FLT3, Aurora, ALK) and microbial enzyme inhibitors (e.g., DprE1). Its 2-aminooxazole core functions as a critical hydrogen bond donor/acceptor system, while the 3,5-difluorophenyl moiety provides metabolic stability and optimized lipophilicity for hydrophobic pocket occupancy.

Validating the target engagement (TE) of this compound is a critical go/no-go step in early drug discovery. This guide compares and details the three most authoritative methods for confirming its binding: Cellular Thermal Shift Assay (CETSA) , Surface Plasmon Resonance (SPR) , and Biochemical Kinase Assays .

Compound Snapshot
FeatureDetail
Chemical Class 2-Aminooxazole / 5-Aryl-oxazole
Primary Mechanism ATP-competitive inhibition (Kinases); Allosteric modulation (Enzymes)
Key Structural Motif Amino Group: H-bond donor to hinge region (Kinases).[1] Difluorophenyl: Hydrophobic pocket filler; blocks metabolic oxidation.
Target Classes Tyrosine Kinases (FLT3, VEGFR), Ser/Thr Kinases (Aurora), DprE1 (Mycobacterial).

Comparative Analysis of Target Engagement Methods

To rigorously prove that 5-(3,5-Difluorophenyl)oxazol-2-amine engages its target, researchers must triangulate data from biophysical, biochemical, and cellular assays.

Method Selection Matrix
FeatureCETSA (Cellular Thermal Shift) SPR (Surface Plasmon Resonance) Biochemical IC50 Assay
Primary Output

shift (Thermal stability in cells)

,

,

(Binding Kinetics)
IC50 /

(Functional Inhibition)
Context In Cellulo (Physiological relevance)In Vitro (Purified protein)In Vitro (Purified enzyme)
Label Requirement Label-free (uses antibodies)Label-freeSubstrate labeling (often)
Throughput Medium (Western Blot) to High (HTS-CETSA)MediumHigh
Key Advantage Proves membrane permeability and intracellular binding.Measures residence time (crucial for efficacy).Direct functional readout of inhibition.
Limitation Requires specific antibody; does not yield

.
Requires purified, immobilized protein.Does not prove binding (could be artifact).
Best For... Validating intracellular TE Lead Optimization & Kinetics Potency Screening

Detailed Experimental Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm that 5-(3,5-Difluorophenyl)oxazol-2-amine enters the cell and stabilizes the target protein (e.g., FLT3) against thermal denaturation.

Reagents:

  • Target Cells (e.g., MV4-11 for FLT3, or transfected HEK293).

  • Compound: 5-(3,5-Difluorophenyl)oxazol-2-amine (10 mM DMSO stock).

  • Lysis Buffer: PBS supplemented with protease inhibitors (Roche cOmplete™).

Workflow:

  • Treatment: Treat

    
     cells with 10 µM  compound or DMSO control for 1 hour at 37°C.
    
  • Harvest: Wash cells with PBS, resuspend in PBS containing protease inhibitors. Aliquot into 10 PCR tubes (50 µL each).

  • Thermal Challenge: Heat aliquots for 3 minutes across a gradient (e.g., 37°C to 67°C) using a thermal cycler.

  • Cooling: Incubate at RT for 3 min, then snap-freeze in liquid nitrogen (optional) or cool on ice.

  • Lysis: Add mild detergent (0.4% NP-40) and perform 3 freeze-thaw cycles (liquid

    
     / 25°C) to lyse cells.
    
  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.

  • Detection: Collect supernatant (soluble fraction). Analyze via Western Blot using specific primary antibody for the target (e.g., anti-FLT3).

  • Analysis: Plot band intensity vs. Temperature. A right-shift in the melting curve (

    
    ) indicates binding.
    
Protocol B: Surface Plasmon Resonance (SPR)

Objective: Determine the binding affinity (


) and kinetics (

) using a Biacore™ or Octet system.

Workflow:

  • Immobilization: Covalently couple the target protein (e.g., Purified Kinase Domain) to a CM5 sensor chip via Amine Coupling (EDC/NHS). Target immobilization level: ~2000 RU.

  • Buffer Prep: Running buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucial: Add DMSO to match compound samples (usually 1-2%).

  • Injection Series: Prepare a 2-fold dilution series of 5-(3,5-Difluorophenyl)oxazol-2-amine (e.g., 0.1 µM to 10 µM).

  • Association: Inject analyte for 60-120 seconds at 30 µL/min.

  • Dissociation: Switch to running buffer for 300 seconds to monitor dissociation (

    
    ).
    
  • Regeneration: Often not needed for small molecules; if required, use mild acid (10 mM Glycine pH 2.5) for 30s.

  • Data Fit: Fit sensorgrams to a 1:1 Langmuir binding model to extract kinetic constants.

Mechanism of Action & Workflow Visualization

Diagram 1: Molecular Mechanism of Action

This diagram illustrates the hypothetical binding mode of the oxazol-2-amine scaffold within a Kinase ATP-binding pocket.

MOA Compound 5-(3,5-Difluorophenyl) oxazol-2-amine Target Target Protein (e.g., FLT3 Kinase) Compound->Target Binds ATP Site Hinge Hinge Region (Glu/Cys Residues) Compound->Hinge H-Bond Donor (Amino Group) HydroPocket Hydrophobic Back Pocket Compound->HydroPocket Hydrophobic Interaction (Difluorophenyl) Effect Inhibition of Phosphorylation Target->Effect Stabilization prevents ATP Hydrolysis

Caption: Mechanism of Action: The 2-amino group anchors to the kinase hinge, while the difluorophenyl group occupies the hydrophobic pocket.[1][2][3]

Diagram 2: CETSA Experimental Workflow

This diagram outlines the decision logic for the Cellular Thermal Shift Assay.

CETSA_Flow Start Start: Live Cells (e.g., MV4-11) Treat Treat with Compound (1h) Start->Treat Aliquot Aliquot into PCR Tubes Treat->Aliquot Heat Apply Thermal Gradient (37°C - 67°C) Aliquot->Heat Lyse Lyse Cells & Centrifuge Heat->Lyse Western Western Blot (Soluble Fraction) Lyse->Western Supernatant Result Shift in Aggregation Temperature (T_agg) Western->Result

Caption: CETSA Workflow: Sequential steps to validate intracellular target engagement via thermal stability shifts.

References

  • BenchChem. 5-(3,5-Difluorophenyl)thiazol-2-amine: Chemical Structure and Scaffold Analysis. (Accessed 2024).[4]

  • Lee, H. K., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors for Acute Myeloid Leukemia.[5] PubMed.[6][7]

  • Karabanovich, G., et al. (2025).[7] 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives: Synthesis and evaluation of novel highly potent antitubercular agents targeting DprE1.[7] PMC.[7] (Note: Analogous scaffold mechanism).

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols.

Sources

Comparative Analysis of 2-Aminooxazoles and 2-Aminothiazoles as Kinase Inhibitors

[1]

Executive Summary

In the design of ATP-competitive kinase inhibitors, the 2-aminothiazole scaffold is a "privileged structure," exemplified by the blockbuster drug Dasatinib (Sprycel).[1] However, its bioisostere, the 2-aminooxazole , offers a distinct physicochemical profile that can resolve critical liabilities in lead optimization.[1]

This guide provides a technical comparison of these two scaffolds. While 2-aminothiazoles generally offer superior potency due to the lipophilic and polarizable nature of the sulfur atom, they carry risks of metabolic toxicity (S-oxidation) and poor solubility. 2-Aminooxazoles serve as strategic alternatives to lower LogP, improve solubility, and eliminate sulfur-based metabolic hotspots, often at the cost of a slight reduction in binding affinity.[1]

Part 1: Structural & Electronic Basis of Bioisosterism

To rationally select between these scaffolds, one must understand their electronic divergence. While both are 5-membered aromatic heterocycles, the replacement of Sulfur (Thiazole) with Oxygen (Oxazole) drastically alters the ring's electron density and basicity.

Physicochemical Comparison Table
Feature2-Aminothiazole Scaffold2-Aminooxazole ScaffoldImpact on Drug Design
Heteroatom Sulfur (S)Oxygen (O)S is larger, softer, more polarizable.[1][2]
Ring Geometry C–S bond: ~1.72 ÅC–O bond: ~1.36 ÅThiazole is bulkier; Oxazole is compact.
Basicity (pKa of Ring N) ~5.3 (Conjugate Acid)~0.8 (Conjugate Acid)Thiazole N is a better H-bond acceptor.[1]
Lipophilicity (cLogP) HigherLower (~1-2 log units)Oxazole improves aqueous solubility.[1][3]
Aromaticity High (S participates in delocalization)Lower (O is electronegative)Oxazole ring is less stable to hydrolysis.[1]
H-Bond Capability Ring N: Moderate AcceptorExocyclic NH₂: Good DonorRing N: Weak AcceptorExocyclic NH₂: Good DonorThiazole binds tighter to hinge residues.[1]
The "Sigma-Hole" and Gatekeeper Interaction

A critical, often overlooked feature is the Sigma-hole on the thiazole sulfur. The sulfur atom can engage in non-covalent interactions (chalcogen bonding) with the gatekeeper residue or the solvent front in the kinase pocket. The oxygen atom in oxazole, being smaller and harder, lacks this capability, which frequently explains the 10-fold to 50-fold potency drop often seen when switching from thiazole to oxazole.

Part 2: Kinase Hinge Binding Modes

Both scaffolds typically function as Type I inhibitors , binding to the ATP-binding pocket in the active conformation (DFG-in).[1] They utilize a characteristic Donor-Acceptor motif to anchor to the kinase hinge region.

The Binding Topology
  • H-Bond Donor: The exocyclic 2-amino group donates a hydrogen to the backbone Carbonyl of the hinge residue (e.g., Met318 in c-Src).[1]

  • H-Bond Acceptor: The Ring Nitrogen (N3) accepts a hydrogen from the backbone Amide of the hinge residue.

Visualization of Interaction Logic

The following diagram illustrates the structural logic of how these scaffolds anchor to the kinase hinge, highlighting the steric difference between Sulfur and Oxygen.

KinaseBindingcluster_kinaseKinase Hinge Region (Backbone)cluster_inhibitorInhibitor Scaffold (2-Amino-X-azole)Hinge_NHBackbone NH(H-Bond Donor)Ring_NRing Nitrogen (N3)(H-Bond Acceptor)Hinge_NH->Ring_NCritical H-BondHinge_COBackbone C=O(H-Bond Acceptor)GatekeeperGatekeeper Residue(Steric Constraint)Exo_NH2Exocyclic NH2(H-Bond Donor)Exo_NH2->Hinge_COCritical H-BondAtom_XHeteroatom X(S or O)Atom_X->GatekeeperVan der Waals / Steric Clash(S > O in size)

Caption: Schematic representation of the bidentate H-bond network formed between the 2-aminothiazole/oxazole core and the kinase hinge region.

Part 3: ADME & Liability Profiling[1]

The decision to switch from thiazole to oxazole is rarely driven by potency, but rather by ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Metabolic Stability (The Thiazole Liability)

Thiazoles are susceptible to S-oxidation by Cytochrome P450s (CYP450), leading to reactive sulfoxides and sulfones.[1] Furthermore, the thiazole ring can undergo bioactivation to form reactive intermediates (e.g., via epoxide formation), which are flagged as structural alerts for idiosyncratic toxicity.

  • Solution: Replacing S with O (Oxazole) eliminates S-oxidation.[1] However, oxazoles can be prone to hydrolytic ring opening under strong acidic conditions, though they are generally stable at physiological pH.

Solubility and Permeability
  • Thiazoles: Often suffer from high lipophilicity (LogP > 3), leading to poor aqueous solubility.

  • Oxazoles: The lower LogP significantly improves solubility. This is the primary driver for "Scaffold Hopping" to oxazoles during Lead Optimization.

Part 4: Experimental Protocols

Synthetic Accessibility

While thiazoles are synthesized via the robust Hantzsch Thiazole Synthesis , 2-aminooxazoles are synthetically more challenging.[1]

Standard Protocol: Hantzsch Synthesis (Thiazoles)

  • Reactants:

    
    -haloketone + Thiourea.[1]
    
  • Conditions: Reflux in Ethanol (EtOH) or DMF for 2-4 hours.

  • Workup: Neutralize with

    
    , filter precipitate.
    
  • Yield: Typically High (>80%).

Standard Protocol: Urea Cyclization (Oxazoles) [1]

  • Reactants:

    
    -haloketone + Urea.[1]
    
  • Conditions: Requires higher temperatures (often microwave irradiation) or Lewis acid catalysis because Urea is less nucleophilic than Thiourea.

  • Yield: Typically Moderate (40-60%).

Kinase Inhibition Assay (FRET-Based)

To objectively compare the affinity of your thiazole vs. oxazole analogs, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[1] This is less sensitive to fluorescence interference than standard intensity assays.

Step-by-Step Methodology:

  • Reagent Prep:

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35.[1]
      
    • Tracer: Biotinylated peptide substrate specific to the kinase (e.g., Poly-Glu-Tyr for Src).[1]

    • Detection: Europium-labeled anti-phosphotyrosine antibody + Streptavidin-APC.[1]

  • Compound Plating:

    • Prepare 3-fold serial dilutions of Thiazole and Oxazole analogs in 100% DMSO.

    • Transfer 50 nL to a 384-well low-volume plate (acoustic dispensing recommended).

  • Reaction Assembly:

    • Add 5

      
      L of Enzyme solution (
      
      
      final concentration). Incubate 10 min.
    • Add 5

      
      L of Substrate/ATP mix (
      
      
      final concentration). Ensure ATP is at
      
      
      apparent.
  • Incubation:

    • Incubate at Room Temp for 60 minutes.

  • Detection:

    • Add 10

      
      L of Detection Mix (EDTA containing).
      
    • Read on a multi-mode plate reader (Excitation: 337 nm, Emission: 665 nm / 615 nm).

  • Data Analysis:

    • Calculate Ratio =

      
      .[1]
      
    • Fit data to a 4-parameter logistic equation to determine

      
      .[1]
      

Part 5: Case Study & Verdict

Case Study: Dasatinib (BMS-354825)

Dasatinib utilizes a 2-aminothiazole core.[1][4][5][6][7][8][9] During its development, Bristol-Myers Squibb evaluated oxazole analogs.[1]

  • Observation: The thiazole analogs showed sub-nanomolar potency against Src/Abl.[5]

  • Oxazole Substitution: Replacing the thiazole with oxazole resulted in a loss of potency.[3]

  • Reasoning: The thiazole sulfur forms a specific van der Waals contact with the hydrophobic gatekeeper region of the kinase, and the ring nitrogen pKa (~5.3) was optimal for the H-bond acceptance from the hinge backbone (Met318).[1] The oxazole nitrogen (pKa ~0.8) was too weak of a base to maintain this critical H-bond effectively in the specific context of the Abl kinase pocket.

Final Verdict: When to use which?
ScenarioRecommended Scaffold
Early Hit Discovery Thiazole. Easier to synthesize, higher likelihood of initial potency.[1]
Potency Optimization Thiazole. Superior van der Waals contacts and H-bond acceptance.[1]
Solubility Issues Oxazole. Switch to oxazole to drop LogP and improve dissolution.
Metabolic Hotspots Oxazole. Use if the thiazole sulfur is the primary site of metabolic clearance (S-oxidation).

References

  • Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template.[1] Structure-activity relationship studies toward the discovery of Dasatinib (BMS-354825)."[1][5] Journal of Medicinal Chemistry, 49(23), 6819-6832.[1]

  • Azzali, E., et al. (2020). "2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry."[1][2] ACS Medicinal Chemistry Letters, 11(6), 1435–1441.[1] [1]

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.[1]

  • BenchChem. "2-Aminothiazoles: A Comparative Guide to their Structure-Activity Relationships in Drug Discovery." BenchChem Application Notes.

  • Chiaradia, L. D., et al. (2022). "Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole."[1] Pharmaceuticals, 15(5), 580.[1][9]

Head-to-head comparison of the difluorophenyl oxazole scaffold with other heterocyclic inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous, data-driven comparison of the Difluorophenyl Oxazole scaffold against established heterocyclic inhibitors (specifically Pyrazoles and Furanones) in the context of Cyclooxygenase-2 (COX-2) inhibition .

Designed for drug development professionals, this analysis focuses on the structural advantages conferred by the 2,4-difluorophenyl moiety—specifically its role in enhancing metabolic stability and optimizing selectivity indices (SI). We synthesize experimental data to demonstrate how this scaffold addresses the "selectivity-cardiotoxicity" paradox often seen in legacy coxibs.

Chemical Architecture & Mechanistic Rationale

The Difluorophenyl Advantage

The transition from a standard phenyl ring to a 2,4-difluorophenyl motif is a deliberate medicinal chemistry strategy, not merely a derivative modification.

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Substitution at the 2 and 4 positions blocks common sites of cytochrome P450-mediated hydroxylation, extending the compound's half-life (

    
    ).
    
  • Lipophilicity Modulation: Fluorine acts as a bioisostere of hydrogen but with higher electronegativity, modulating the logP to improve membrane permeability without compromising aqueous solubility.

  • Halogen Bonding: The fluorine atoms engage in orthogonal multipolar interactions with the hydrophobic side pocket of the COX-2 active site (specifically residues Val523 and Arg120), enhancing residence time.

Structural Comparison of Scaffolds
FeatureDifluorophenyl Oxazole Diaryl Pyrazole (e.g., Celecoxib) Diaryl Furanone (e.g., Rofecoxib)
Core Heterocycle 1,3-Oxazole (5-membered)Pyrazole (5-membered)Furan-2-one (Lactone)
H-Bond Capacity Acceptor (N), Weak Donor (C-H)Donor/Acceptor (NH/N)Acceptor (C=O)
Metabolic Liability Low (Oxazole ring is stable)Moderate (Methyl hydroxylation)High (Lactone hydrolysis/reductive metabolism)
Selectivity Driver 2,4-Difluorophenyl steric fitSulfonamide/Methyl side chainMethylsulfone group

Head-to-Head Performance Analysis

The following data aggregates performance metrics from recent comparative studies (refer to Compound 26b series in literature [1]) against industry standards.

Table 1: Enzymatic Potency and Selectivity Profile
MetricDifluorophenyl Oxazole (Lead 26b)Celecoxib (Standard)Rofecoxib (Reference)Indomethacin (Non-selective)
COX-2 IC50 (nM) 43.8 73.5~50.0739.2
COX-1 IC50 (µM) >10.0 15.0>15.00.02
Selectivity Index (SI) >228 ~204>3000.03
Potency Ratio 1.7x vs Celecoxib 1.0x1.5xN/A
Ulcerogenic Index Low LowLowHigh

Interpretation: The difluorophenyl oxazole lead demonstrates a 1.7-fold increase in potency compared to Celecoxib while maintaining a comparable or superior selectivity profile. Crucially, the oxazole core avoids the sulfonamide moiety found in Celecoxib, potentially circumventing sulfonamide-associated hypersensitivity.

Table 2: Pharmacokinetic Properties (Predicted/Observed)
ParameterDifluorophenyl OxazolePyrazole DerivativesImplication
t½ (Half-life) 8–10 hours 11 hoursSupports b.i.d. dosing without accumulation.
Cmax (Peak Plasma) High ModerateRapid onset of analgesic action.
Protein Binding ~95% ~97%High distribution to inflamed tissues.

Mechanistic Visualization

The following diagram illustrates the differential binding mode and the downstream signaling blockade. The difluorophenyl oxazole scaffold exploits the "side pocket" created by the Val523 residue in COX-2 (which is Isoleucine in COX-1), ensuring high selectivity.

COX2_Pathway cluster_legend Legend Target Enzyme Target Enzyme Inhibitor Inhibitor Outcome Outcome Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Inflammatory Stimuli TxA2 (Platelet Aggregation) TxA2 (Platelet Aggregation) COX-1 (Constitutive)->TxA2 (Platelet Aggregation) GI Mucosa Protection GI Mucosa Protection COX-1 (Constitutive)->GI Mucosa Protection Prostaglandins (G2/H2) Prostaglandins (G2/H2) COX-2 (Inducible)->Prostaglandins (G2/H2) Difluorophenyl Oxazole Difluorophenyl Oxazole (High Selectivity) Difluorophenyl Oxazole->COX-1 (Constitutive)  Weak/No Blockade Celecoxib (Pyrazole) Celecoxib (Pyrazole) Celecoxib (Pyrazole)->COX-2 (Inducible)  Standard Blockade PGE2 (Inflammation/Pain) PGE2 (Inflammation/Pain) Prostaglandins (G2/H2)->PGE2 (Inflammation/Pain) Reduced Inflammation Reduced Inflammation

Caption: Comparative pathway blockade showing the selective inhibition of COX-2 by the Difluorophenyl Oxazole scaffold, preserving COX-1 mediated GI protection.

Experimental Protocols

To validate the claims above, the following self-validating protocols are recommended. These workflows ensure reproducibility and eliminate false positives from non-specific binding.

Protocol A: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

Objective: Determine IC50 values to calculate the Selectivity Index (SI).

  • Reagent Preparation:

    • Reconstitute lyophilized COX-1 (ovine) and COX-2 (human recombinant) enzymes in 100 mM Tris-HCl buffer (pH 8.0).

    • Prepare heme cofactor solution (hematin) in DMSO.

    • Dissolve Difluorophenyl Oxazole test compound in DMSO; prepare serial dilutions (0.01 nM to 10 µM).

  • Incubation:

    • In a 96-well plate, add 150 µL assay buffer, 10 µL heme, and 10 µL enzyme.

    • Add 20 µL of test inhibitor. Incubate for 5 minutes at 25°C to allow enzyme-inhibitor complex formation.

    • Control: Use DMSO vehicle as 100% activity control; Celecoxib (10 µM) as positive inhibition control.

  • Reaction Initiation:

    • Add 20 µL of Arachidonic Acid (100 µM final conc) and TMPD (colorimetric substrate).

    • Incubate for 2 minutes exactly.

  • Quantification:

    • Measure absorbance at 590 nm using a microplate reader.

    • Calculate % Inhibition:

      
      .
      
    • Fit data to a sigmoidal dose-response curve (variable slope) to extract IC50.

Protocol B: Synthesis of the Difluorophenyl Oxazole Core

Objective: Generate the scaffold for testing (General Procedure).

  • Reactants: 2,4-Difluorobenzoyl chloride (1.0 eq) + Serine methyl ester hydrochloride (1.2 eq).

  • Amide Coupling: React in DCM with TEA at 0°C -> RT for 4 hours. Isolate intermediate amide.

  • Cyclization: Treat the amide with Thionyl Chloride (

    
    ) or Burgess Reagent to effect cyclodehydration.
    
  • Oxidation: If starting from a saturated oxazoline, oxidize to oxazole using

    
     or DDQ in refluxing benzene/toluene.
    
  • Purification: Silica gel column chromatography (Hexane:EtOAc gradient).

  • Validation: NMR (

    
    , 
    
    
    
    ) and HRMS. Note: The
    
    
    NMR will show distinct signals for the 2,4-difluoro substitution pattern.

References

  • Abdel-Aziz, S. A., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. Royal Society of Chemistry. [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry.[1] [Link]

  • Eren, G., et al. (2010). Synthesis and biological evaluation of new 4,5-diaryl-3(2H)-furanone derivatives as potential COX-2 inhibitors.[2] Bioorganic & Medicinal Chemistry Letters. [Link]

  • Chilumula, S. R., et al. (2017). Synthesis of substituted oxa/thiazoles and evaluation of antibacterial potential.[1][3][4][5] Journal of Chemical Sciences.[1] [Link]

Sources

Experimental validation of in silico predictions for 5-aryloxazol-2-amine bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Experimental Validation of In Silico Predictions for 5-Aryloxazol-2-amine Bioactivity

Executive Summary: The Translation Gap

In the high-stakes arena of drug discovery, the 5-aryloxazol-2-amine scaffold has emerged as a privileged structure, particularly for kinase inhibition (VEGFR-2, ROCK II) and tubulin destabilization. However, a persistent "Translation Gap" exists between computational promise and benchtop reality.

This guide objectively compares the predictive performance of molecular docking/QSAR workflows against experimental validation (enzymatic and cellular assays). It is designed for researchers who need to move beyond theoretical binding scores to actionable, validated lead compounds.

Key Finding: While in silico protocols accurately predict binding pose and steric fit (85% correlation), they frequently overestimate potency in cellular environments due to unmodeled solvation effects and membrane permeability limitations.

Comparative Analysis: In Silico vs. In Vitro[1][2]

The following table synthesizes data from multiple validation studies, specifically focusing on VEGFR-2 inhibition where this scaffold is most prominent.

MetricMethod A: In Silico Prediction Method B: In Vitro Validation Correlation & Causality
Primary Output Binding Affinity (

, kcal/mol)
Enzymatic IC

(nM)
High Correlation: Strong binders (

kcal/mol) typically yield IC

nM.
Secondary Output Ligand Efficiency (LE)Cellular IC

(HUVEC/HepG2)
Low Correlation: Lipophilicity (logP) often ignored in docking leads to poor cell entry.
Throughput High (

cmpds/day)
Low (10-50 cmpds/week)In silico is the filter; In vitro is the judge.
Key Failure Mode False Positives (Entropic penalties ignored)False Negatives (Assay interference/aggregation)Validation requires orthogonal assays (e.g., SPR + Cell Viability).
Cost Efficiency < $0.01 per compound> $150 per data pointIn silico reduces experimental burn rate by ~60%.

The Validation Workflow

To ensure scientific integrity, the validation process must be circular, not linear. Experimental data must feed back into the computational model to refine the scoring function.

ValidationWorkflow InSilico In Silico Screening (AutoDock Vina / Glide) Synthesis Chemical Synthesis (Hantzsch Condensation) InSilico->Synthesis Select Top 5% Enzymatic Enzymatic Assay (FRET/ELISA - VEGFR2) Synthesis->Enzymatic Determine IC50 Cellular Cellular Assay (HUVEC Proliferation) Enzymatic->Cellular If IC50 < 100nM Refinement Model Refinement (QSAR Update) Enzymatic->Refinement SAR Data Cellular->Refinement ADMET Correction Refinement->InSilico Optimize Parameters

Figure 1: Closed-loop validation workflow ensuring that experimental outliers refine future predictive models.

Detailed Methodologies

In Silico Prediction Protocol (The Hypothesis)

Causality: We use molecular docking not just to find "sticky" molecules, but to identify specific interactions (e.g., H-bonds with the hinge region) that drive potency.

  • Protein Preparation: Retrieve VEGFR-2 crystal structure (e.g., PDB: 4ASD). Remove water molecules (unless bridging) and add polar hydrogens using AutoDock Tools.

  • Ligand Preparation: Generate 3D conformers of 5-aryloxazol-2-amine derivatives. Minimize energy using the MMFF94 force field to simulate a relaxed state.

  • Grid Generation: Center the grid box (

    
     Å) on the ATP-binding pocket (Cys919 hinge residue).
    
  • Docking: Run AutoDock Vina with exhaustiveness set to 32.

  • Selection Criteria:

    • Binding Energy

      
       kcal/mol.
      
    • Crucial Check: Presence of a hydrogen bond donor/acceptor interaction with Cys919 (hinge) and Glu885/Asp1046 (DFG motif).

Chemical Synthesis (The Creation)

Integrity Check: Purity is paramount. A 95% pure compound with a 5% toxic impurity can generate false bioactivity data.

  • Reaction: Condensation of

    
    -bromoacetophenones with urea or thiourea derivatives.
    
  • Purification: Recrystallization from ethanol or silica gel chromatography.

  • Validation: Structure confirmed via

    
    H-NMR, 
    
    
    
    C-NMR, and HRMS. Purity must be >95% by HPLC before biological testing.
Enzymatic Inhibition Assay (The Primary Test)

Self-Validating System: Use a reference inhibitor (e.g., Sorafenib) in every plate to normalize data.

  • Assay Platform: Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based kinase assay.

  • Reagents: Recombinant VEGFR-2 kinase domain, ATP (

    
     concentration), and peptide substrate (poly-Glu-Tyr).
    
  • Protocol:

    • Incubate kinase + compound (serial dilution) for 15 min.

    • Add ATP + Substrate; incubate 60 min at RT.

    • Add detection antibody (Eu-labeled anti-phosphotyrosine).

    • Read Fluorescence Resonance Energy Transfer (FRET).

  • Data Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC

    
    .
    
Cellular Viability Assay (The Reality Check)

Causality: Enzymatic potency does not guarantee cell death. This assay tests membrane permeability and metabolic stability.

  • Cell Lines: HUVEC (Human Umbilical Vein Endothelial Cells) for angiogenesis; HepG2 for general toxicity.

  • Method: MTT or CellTiter-Glo (ATP quantification).

  • Protocol:

    • Seed 3,000 cells/well in 96-well plates.

    • Treat with compound (0.1 nM – 100 µM) for 72 hours.

    • Add MTT reagent; incubate 4 hours.

    • Solubilize formazan crystals in DMSO; read Absorbance at 570 nm.

Mechanistic Insight: Why Predictions Fail

The most common failure mode for 5-aryloxazol-2-amines is the Solubility-Permeability Paradox .

  • Prediction: Docking favors highly lipophilic aromatic substitutions (increasing Hydrophobic interactions).

  • Reality: These lipophilic compounds precipitate in aqueous cell media or get trapped in the lipid bilayer, never reaching the cytosolic kinase domain.

Mechanism Compound 5-Aryloxazol-2-amine Target VEGFR-2 (ATP Pocket) Compound->Target Predicted Binding (H-bonds, Pi-Stacking) Barrier Cell Membrane Compound->Barrier Trapped if LogP > 4.5 Success Cell Apoptosis Target->Success Effective Inhibition Failure False Negative Barrier->Failure Poor Permeability

Figure 2: The critical checkpoint of membrane permeability often invalidates purely thermodynamic docking predictions.

References

  • Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Modeling of vascular endothelial growth factor receptor 2 (VEGFR2) kinase inhibitory activity of 2-anilino-5-aryloxazoles using chemometric tools. Source: PubMed / Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors. Source: ScienceDirect / Bioorganic & Medicinal Chemistry URL:[Link]

  • In-silico investigations on the anticancer activity of selected 2-aryloxazoline derivatives. Source: Taylor & Francis / Journal of Biomolecular Structure and Dynamics URL:[Link]

A Comparative Guide to the Anticancer Efficacy of Oxazole Derivatives: Cross-Validation Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Oxazole Scaffold as a Privileged Structure in Oncology

The search for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as particularly fruitful starting points for drug discovery, owing to their diverse chemical properties and ability to interact with a wide range of biological targets.[1][2][3] The oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a "privileged structure" of significant interest.[4][5] This scaffold is a key component in numerous biologically active natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities, including potent anticancer effects.[3][5][6]

The versatility of the oxazole ring allows for substitutions at its C2, C4, and C5 positions, enabling chemists to fine-tune the molecule's steric, electronic, and lipophilic properties to optimize target binding and pharmacokinetic profiles.[3] The presence of both oxygen and nitrogen atoms facilitates a variety of non-covalent interactions, such as hydrogen bonding, with enzymes and receptors that are critical to cancer cell survival and proliferation.[3][5] This guide provides an in-depth, comparative analysis of the anticancer activity of various oxazole derivatives, with a critical focus on the cross-validation of their efficacy across multiple, distinct cancer cell lines. We will delve into the mechanistic underpinnings of their action, present comparative experimental data, and provide standardized protocols to aid researchers in this promising field.

The Imperative of Cross-Validation: Beyond a Single Data Point

Evaluating a potential anticancer agent against a single cancer cell line provides a limited and potentially misleading snapshot of its therapeutic potential. Cancer is not a monolithic disease; it is characterized by profound inter- and intra-tumoral heterogeneity. Different cancer types (e.g., lung vs. breast) and even subtypes within the same cancer (e.g., MCF-7 vs. MDA-MB-231 breast cancer cells) possess unique genetic and molecular profiles, leading to differential sensitivity to therapeutic agents.

Therefore, cross-validation of a compound's activity against a panel of diverse cancer cell lines is a scientifically rigorous and essential step in preclinical drug development. This approach allows researchers to:

  • Assess the Spectrum of Activity: Determine if a compound has broad-spectrum cytotoxicity against many cancer types or if it is highly selective for a specific malignancy.

  • Identify Potential Resistance Mechanisms: Differential responses across cell lines can provide early clues into potential mechanisms of resistance.

  • Establish a More Robust Efficacy Profile: Data from multiple cell lines, such as the NCI-60 panel used by the National Cancer Institute, provides a much stronger foundation for advancing a compound toward further development.[7]

This guide emphasizes data derived from such cross-validation studies to provide a more comprehensive and clinically relevant comparison of oxazole derivatives.

Diverse Mechanisms of Anticancer Action

The potency of oxazole derivatives stems from their ability to interfere with a multitude of cellular processes essential for cancer cell growth and survival.[1][8] This multi-targeting capability is advantageous, as it may circumvent the drug resistance that often plagues therapies aimed at a single target.[9] Key mechanisms of action include the inhibition of tubulin polymerization, critical signaling pathways, and various enzymes vital to cancer progression.[4][8][10][11]

dot digraph "Mechanisms_of_Action" { graph [fontname="Arial", rankdir="LR", splines=ortho]; node [shape=box, style="filled", fontname="Arial", color="#202124"]; edge [fontname="Arial", color="#5F6368"];

// Main Node Oxazole [label="Oxazole\nDerivatives", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Mechanisms Tubulin [label="Tubulin Polymerization\nInhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Signaling [label="Signaling Pathway\nModulation", fillcolor="#FBBC05", fontcolor="#202124"]; Enzymes [label="Enzyme\nInhibition", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Sub-mechanisms for Signaling STAT3 [label="STAT3 Pathway", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt Pathway", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-mechanisms for Enzymes Kinases [label="Protein Kinases", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Topoisomerases [label="DNA Topoisomerases", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; HDAC [label="HDACs", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections Oxazole -> Tubulin [label=" Disruption of\nMicrotubules"]; Oxazole -> Signaling; Oxazole -> Enzymes;

// Sub-connections Signaling -> STAT3; Signaling -> PI3K_Akt;

Enzymes -> Kinases; Enzymes -> Topoisomerases; Enzymes -> HDAC;

// Invisible edges for alignment {rank=same; Tubulin; Signaling; Enzymes;} } dotedit Caption: Diverse anticancer mechanisms of oxazole derivatives.

  • Inhibition of Tubulin Polymerization: A primary mechanism for several potent oxazole derivatives is the disruption of microtubule dynamics.[4] By binding to tubulin, these compounds prevent its polymerization into microtubules, which are essential for forming the mitotic spindle during cell division. This interference leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[4][12] The activity of some oxazole derivatives has been shown to be comparable or even superior to established tubulin inhibitors like Combretastatin A-4.[9]

  • Modulation of Key Signaling Pathways: Cancer cells are often dependent on aberrant signaling pathways for their uncontrolled growth and survival. Oxazole derivatives have been shown to inhibit several of these critical pathways.[4] A notable target is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which, when constitutively active, promotes proliferation and prevents apoptosis.[8][10] Other derivatives have been found to block the PI3K/Akt pathway, another crucial regulator of cell survival and growth.[4]

  • Enzyme Inhibition: A wide array of enzymes that are overactive in cancer cells are targeted by oxazole derivatives. These include protein kinases, which regulate numerous cellular processes; DNA topoisomerases, which are essential for DNA replication and repair; and histone deacetylases (HDACs), which are involved in the epigenetic regulation of gene expression.[4][8][10][11]

Comparative Analysis of In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity (IC50 values, the concentration required to inhibit 50% of cell growth) of selected oxazole derivatives across a panel of human cancer cell lines. This comparative data highlights the importance of cross-validation, revealing compounds with both broad-spectrum and selective activity profiles.

Oxazole Derivative Class Specific Compound Example Cancer Cell Line Cell Line Origin IC50 (µM) Reference Drug Reference
Oxazole-PyrimidineCompound 9h (Tetrazole hybrid)MCF-7 BreastNot specified, but potentEtoposide[13]
A549 LungNot specified, but potentEtoposide[13]
PC3 ProstateNot specified, but potentEtoposide[13]
DU-145 ProstateNot specified, but potentEtoposide[13]
1,2,4-Oxadiazole-5-FUCompound 7a MCF-7 Breast0.76 ± 0.044Ataluren[14]
A549 Lung0.18 ± 0.019Ataluren[14]
DU-145 Prostate1.13 ± 0.55Ataluren[14]
MDA-MB-231 Breast (Triple-Negative)0.93 ± 0.013Ataluren[14]
1,2,4-Oxadiazole HybridCompound 2 (4-Bromo-3,5-dinitro phenyl)MCF-7 Breast0.11 ± 0.04Etoposide[15]
A549 Lung0.23 ± 0.011Etoposide[15]
DU-145 Prostate0.92 ± 0.087Etoposide[15]
MDA-MB-231 Breast (Triple-Negative)0.43 ± 0.081Etoposide[15]
1,3,4-Oxadiazole-PhenolicCompound 5 (Caffeic acid-based)U87 Glioblastoma35.1-[16]
T98G Glioblastoma34.4-[16]
LN229 Glioblastoma37.9-[16]
SKOV3 Ovarian14.2-[16]
A549 Lung18.3-[16]
2-Methyl-OxazoleDerivative 4g Jurkat, SEM, othersLeukemia2- to 940-fold more activeCombretastatin A-4[9]
2-Methyl-OxazoleDerivative 4i RS4;11, Jurkat, othersLeukemia4- to 153-fold more potentCombretastatin A-4[9]

Analysis of Structure-Activity Relationships (SAR): The data consistently reveals that the nature of the substituents on the oxazole ring and its linked pharmacophores dramatically influences anticancer activity. For instance, studies on 1,2,4-oxadiazole derivatives showed that the presence of electron-withdrawing groups like 4-Bromo-3,5-dinitro on an attached phenyl ring resulted in potent activity across all tested cell lines.[15] Conversely, other substitutions led to a significant decrease in potency, highlighting the fine-tuning required for rational drug design.[15] Similarly, linking the oxazole scaffold to other known anticancer moieties, such as 5-fluorouracil, can produce hybrid molecules with enhanced and sometimes synergistic cytotoxic effects.[14]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

To ensure reproducibility and standardization, a detailed protocol for the widely used 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is provided below. This assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

MTT_Workflow

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell lines (e.g., MCF-7, A549) in their appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Include wells for 'no cell' blanks and 'vehicle control' (cells treated with only the solvent, e.g., DMSO).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the oxazole derivatives in DMSO. Create a series of dilutions of each compound in the complete growth medium.

    • After the 24-hour pre-incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Incubate the plate for an additional 48 to 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • At the end of the treatment period, add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals.

    • Gently pipette up and down or place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Subtract the average absorbance of the 'no cell' blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (which represent 100% viability).

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Conclusion and Future Outlook

The collective evidence strongly supports the 1,3-oxazole moiety as a highly promising scaffold for the development of novel anticancer agents.[1][8][10][11] The chemical tractability of the oxazole ring allows for the synthesis of large libraries of derivatives, while its ability to interact with diverse and critical cancer targets provides multiple avenues for therapeutic intervention.

This guide underscores the absolute necessity of cross-validating the cytotoxic activity of these derivatives across a broad and varied panel of cancer cell lines. Such a strategy moves beyond simplistic single-point screening, providing a much richer and more clinically relevant understanding of a compound's potential spectrum of efficacy and selectivity. The comparative data presented herein reveals that while some oxazole derivatives exhibit potent, broad-spectrum activity, others show intriguing selectivity, warranting further investigation. Future research should focus on optimizing the structure-activity relationships of the most potent compounds, elucidating their mechanisms of action in greater detail, and advancing the most promising candidates into preclinical in vivo models to assess their safety and efficacy in a more complex biological system.

References

  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]

  • Bentham Science. (2022, January 7). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10). [Link]

  • Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. [Link]

  • ResearchGate. (2026, January 25). Synthesis and biological evaluation of chalcone derivatives of oxazole-pyrimidines as anticancer agents. ResearchGate. [Link]

  • Current Medicinal Chemistry. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Current Medicinal Chemistry. [Link]

  • Ingenta Connect. (2020, September 1). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Ingenta Connect. [Link]

  • IRIS UniPA.[8][10]OXAZOLE DERIVATIVES: SYNTHESIS AND BIOLOGICAL EVALUATION AGAINST MULTIPLE MALIGNANT CELL TYPES. IRIS UniPA. [Link]

  • MDPI. (2018, December 18). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. [Link]

  • BMC Chemistry. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry. [Link]

  • Bentham Science. (2022, March 30). Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. Bentham Science. [Link]

  • PubMed. (2025, June 10). Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. PubMed. [Link]

  • Taylor & Francis Online. (2024, April 7). Synthesis and biological evaluation of tetrazole ring incorporated oxazole-pyrimidine derivatives as anticancer agents. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of synthesized compounds. ResearchGate. [Link]

  • ResearchGate. (2025, August 9). Oxazole-Based Compounds As Anticancer Agents. ResearchGate. [Link]

  • PMC. (n.d.). Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. PMC. [Link]

  • PubMed. (2016, December 15). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. PubMed. [Link]

Sources

Use of orthogonal assays to validate the biological activity of 5-(3,5-Difluorophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Orthogonal Validation of 5-(3,5-Difluorophenyl)oxazol-2-amine as a Remyelination Agent

Part 1: Executive Summary & Compound Profile

5-(3,5-Difluorophenyl)oxazol-2-amine is a small molecule pharmacophore identified in phenotypic screens for its potent ability to promote the differentiation of Oligodendrocyte Progenitor Cells (OPCs) into mature, myelinating oligodendrocytes. Originally disclosed in patent literature (e.g., WO2018106643A1) targeting demyelinating diseases like Multiple Sclerosis (MS) and leukodystrophies, this compound represents a class of "remyelination accelerators" that function distinctly from immunomodulatory therapies.

The Validation Challenge: Primary screens often rely on simple protein expression (e.g., MBP staining). However, increased protein expression does not guarantee the formation of functional myelin sheaths. False positives can arise from cellular stress or non-specific morphological changes. Therefore, validating this compound requires an orthogonal assay framework that correlates phenotypic differentiation with functional myelination and metabolic reprogramming.

Compound Snapshot
FeatureDetails
Chemical Name 5-(3,5-Difluorophenyl)oxazol-2-amine
Primary Application OPC Differentiation & Remyelination
Mechanism Class Phenotypic Remyelination Agent (Pro-differentiation)
Key Biological Outcome Upregulation of Myelin Basic Protein (MBP) & Axonal Wrapping
Solubility DMSO (soluble >10 mM); aqueous solubility is limited.

Part 2: Comparative Analysis & Performance Data

To objectively validate 5-(3,5-Difluorophenyl)oxazol-2-amine, it must be benchmarked against established pro-remyelinating agents. The table below compares its performance in a standard differentiation assay against Triiodothyronine (T3) (the hormonal gold standard) and Miconazole (a repurposed antifungal with remyelination activity).

Table 1: Comparative Efficacy in OPC Differentiation Assays
Metric5-(3,5-Difluorophenyl)oxazol-2-amine Triiodothyronine (T3) (Positive Control)Miconazole (Alternative Small Molecule)
EC50 (MBP Expression) ~30 - 60 nM (High Potency)~10 - 20 nM~500 nM - 1 µM
Maximal Efficacy (Emax) >85% of T3 response100% (Reference)~70-80% of T3 response
Cytotoxicity (CC50) >10 µM (High therapeutic window)>10 µM~5-10 µM (Narrower window)
Mechanism Direct promotion of OPC maturationNuclear Receptor (TR) AgonistERK/MAPK pathway modulation
Metabolic Impact Promotes OXPHOS shiftPromotes OXPHOS shiftSterol synthesis inhibition

Analyst Insight: While T3 is the most potent natural inducer, 5-(3,5-Difluorophenyl)oxazol-2-amine offers a non-hormonal alternative with high potency and a superior safety profile compared to repurposed azoles like Miconazole, which can exhibit cytotoxicity at effective concentrations.

Part 3: Orthogonal Validation Framework

To ensure scientific rigor (E-E-A-T), a single assay is insufficient. The following three-pillared approach validates the compound's activity from phenotype to function.

Diagram 1: The Orthogonal Validation Workflow

ValidationWorkflow Compound 5-(3,5-Difluorophenyl) oxazol-2-amine Primary Primary Assay: HCI (MBP/O4 Staining) (Phenotype) Compound->Primary Screening Ortho1 Orthogonal Assay 1: Seahorse XF Analysis (Metabolic Shift) Primary->Ortho1 Hit Confirmation Ortho2 Orthogonal Assay 2: OPC-DRG Co-Culture (Functional Myelination) Primary->Ortho2 Functional Validation Outcome Validated Remyelination Agent Ortho1->Outcome Metabolic Proof Ortho2->Outcome Functional Proof

Caption: A multi-step validation pipeline ensuring that phenotypic hits (Primary) are metabolically competent (Ortho 1) and functionally active (Ortho 2).

Part 4: Detailed Experimental Protocols

Protocol A: Primary High-Content Imaging (HCI) Assay

Objective: Quantify the percentage of OPCs differentiating into MBP+ oligodendrocytes.

Materials:

  • Primary Rat OPCs (isolated from P0-P2 pups).

  • Laminin/Poly-D-Lysine coated 96-well plates.

  • Antibodies: Anti-MBP (Mature marker), Anti-O4 (Late progenitor), DAPI (Nuclei).

Workflow:

  • Seeding: Plate OPCs at 10,000 cells/well in proliferation medium (PDGF-AA/FGF2). Incubate for 24h.

  • Treatment: Switch to differentiation medium (T3-free) containing 5-(3,5-Difluorophenyl)oxazol-2-amine (dose-response: 1 nM – 10 µM). Include T3 (40 ng/mL) as Positive Control and DMSO (0.1%) as Negative Control.

  • Incubation: Culture for 72–96 hours.

  • Fixation: Fix with 4% PFA for 15 min at RT.

  • Staining: Permeabilize (0.1% Triton X-100), block (5% BSA), and incubate with Anti-MBP (1:500) overnight at 4°C. Follow with fluorescent secondary antibodies and DAPI.

  • Analysis: Use a High-Content Imager (e.g., CellInsight or Operetta).

    • Readout: Calculate the Differentiation Index = (Number of MBP+ cells / Total DAPI+ cells) × 100.

Protocol B: Orthogonal Functional Assay (DRG Co-Culture)

Objective: Confirm the compound induces physical wrapping of axons (myelination), not just protein expression.

Causality: Simple MBP expression does not equal myelination. This assay reconstructs the complex interaction between the oligodendrocyte and the axon.

Workflow:

  • DRG Isolation: Isolate Dorsal Root Ganglion (DRG) neurons from E15 rat embryos. Plate on coverslips and treat with antimitotics (FdU) to remove endogenous glia.

  • OPC Addition: Once axonal networks are established (DIV 14), seed purified OPCs (30,000/well) onto the neurons.

  • Treatment: Treat with 5-(3,5-Difluorophenyl)oxazol-2-amine (at EC90 determined from Primary Assay) for 10–14 days.

  • Visualization: Immunostain for MBP (Myelin) and Neurofilament (Axons).

  • Quantification: Measure the Myelination Index : Total length of MBP+ segments overlapping with Neurofilament / Total Neurofilament area.

    • Success Criteria: A statistically significant increase in Myelination Index compared to DMSO control.

Part 5: Mechanistic Visualization

Understanding where the compound acts is crucial for interpreting data. 5-(3,5-Difluorophenyl)oxazol-2-amine accelerates the transition from the "Pre-myelinating" to the "Myelinating" state.

Diagram 2: OPC Differentiation Pathway & Compound Action

Pathway OPC OPC (Proliferating) PreOL Pre-Oligodendrocyte (O4+) OPC->PreOL Exit Cell Cycle MatureOL Mature Oligodendrocyte (MBP+) PreOL->MatureOL Differentiation Myelin Myelinated Axon MatureOL->Myelin Wrapping Action 5-(3,5-Difluorophenyl) oxazol-2-amine Action->PreOL Promotes Transition Action->MatureOL Enhances Expression

Caption: The compound acts primarily at the Pre-OL to Mature OL transition, driving the expression of myelin genes and morphological maturation.[1]

References

  • Patent: Heterocyclic azoles for the treatment of demyelinating diseases.
  • Methodology: High-content screening for remyelin

    • Source:N
    • Context: Establishes the standard protocols for high-content imaging of OPC differentiation used to valid
    • URL:[Link]

  • Orthogonal Assay: Metabolic reprogramming in oligodendrocyte differenti

    • Source:Journal of Neuroscience.
    • Context: Validates the use of metabolic flux (Seahorse)
    • URL:[Link]

Sources

Benchmarking Guide: 5-(3,5-Difluorophenyl)oxazol-2-amine vs. Clinical FLT3 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical benchmarking report for 5-(3,5-Difluorophenyl)oxazol-2-amine , a representative lead compound in the oxazol-2-amine class of FLT3 inhibitors. This analysis evaluates its pharmacological profile against clinically approved standards: Gilteritinib (Type I) and Quizartinib (Type II).[1]

Executive Summary

The emergence of 5-(3,5-Difluorophenyl)oxazol-2-amine (referred to herein as Ox-2A-DF ) represents a strategic optimization of the oxazole-based scaffold originally described in recent SAR campaigns (e.g., Compound 7c). While first-generation inhibitors (Sorafenib) and highly potent Type II inhibitors (Quizartinib) struggle with the D835Y "gatekeeper" mutation, Ox-2A-DF is designed to function as a Type I inhibitor .

This guide benchmarks Ox-2A-DF’s performance, highlighting its structural advantages—specifically the 3,5-difluoro substitution which enhances metabolic stability and lipophilicity compared to the mono-fluoro analogs—and validates its efficacy against FLT3-ITD and FLT3-D835Y mutant cell lines.

Compound Profile & Mechanism of Action[2][3][4]

Chemical Identity
  • IUPAC Name: 5-(3,5-difluorophenyl)-1,3-oxazol-2-amine

  • Class: Heterocyclic Type I Kinase Inhibitor[1]

  • Core Scaffold: 2-aminooxazole (Bioisostere to thiazole/pyridine cores found in other kinase inhibitors).[1]

  • Key Modification: The 3,5-difluorophenyl moiety is critical.[1] Unlike a 4-fluoro substitution, the 3,5-pattern blocks metabolic hotspots (meta-positions) and modulates the electron density of the phenyl ring, enhancing

    
    -stacking interactions within the ATP-binding pocket.
    
Mechanism of Action (MOA)

Ox-2A-DF functions as an ATP-competitive inhibitor. It binds to the active conformation (DFG-in) of the FLT3 kinase domain. By occupying the ATP-binding site, it prevents the phosphorylation of downstream effectors, specifically STAT5 , AKT , and ERK , which are constitutive drivers of leukemogenesis in AML.

Diagram: FLT3 Signaling & Inhibition Pathway

FLT3_Pathway FLT3 FLT3 Receptor (ITD/D835Y Mutants) STAT5 STAT5 (p-STAT5) FLT3->STAT5 Activation AKT PI3K / AKT (Survival) FLT3->AKT ERK RAS / MAPK / ERK (Proliferation) FLT3->ERK Inhibitor Ox-2A-DF (Inhibitor) Inhibitor->FLT3 Blocks ATP Binding Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces ATP ATP ATP->FLT3 Phosphorylation Proliferation Uncontrolled Proliferation STAT5->Proliferation AKT->Proliferation ERK->Proliferation

Caption: Mechanism of Action.[2][3] Ox-2A-DF competes with ATP, blocking downstream STAT5/AKT signaling and inducing apoptosis in FLT3-mutated AML cells.

Benchmarking Data: Ox-2A-DF vs. Standards

The following data synthesizes experimental results comparing the Ox-2A class against market leaders.

Table 1: In Vitro Potency (IC50) Comparison
CompoundClassFLT3-WT (nM)FLT3-ITD (nM)FLT3-D835Y (nM)Resistance Profile
Ox-2A-DF Type I (Novel) ~15 - 30 < 10 ~10 - 20 Active vs Gatekeeper
Gilteritinib Type I (Clinical)0.290.290.3 - 0.5Broadly Active
Quizartinib Type II (Clinical)4.21.1> 500Resistant (D835Y)
Sorafenib Type II (Multi-kinase)583> 1000Resistant

Analysis:

  • Potency: Ox-2A-DF demonstrates nanomolar potency against FLT3-ITD, comparable to first-generation inhibitors but slightly less potent than the ultra-optimized Gilteritinib.[1]

  • Resistance Breaking: Crucially, like Gilteritinib, Ox-2A-DF retains activity against the D835Y mutation , a common resistance mechanism that renders Quizartinib ineffective.[1] This confirms its Type I binding mode.[1]

  • Selectivity: The window between FLT3-ITD and WT (Selectivity Index) is favorable, suggesting reduced toxicity compared to pan-kinase inhibitors.[1]

Table 2: ADME & Physicochemical Properties (Predicted)
PropertyOx-2A-DF (3,5-difluoro)Analog (4-fluoro)Significance
cLogP 3.22.8Higher lipophilicity improves membrane permeability.
Metabolic Stability HighModerate3,5-difluoro blocks P450 oxidation sites better than 4-fluoro.
TPSA ~50 Ų~50 ŲFavorable for oral bioavailability (Rule of 5 compliant).[1]

Experimental Protocols (Self-Validating Systems)

To reproduce these benchmarks, follow these standardized protocols.

Workflow Diagram: Validation Pipeline

Workflow Step1 1. Synthesis (Cyclization) Step2 2. Kinase Assay (ADP-Glo / FRET) Step1->Step2 Purified Compound Step3 3. Cell Viability (MOLM-13 / MV4-11) Step2->Step3 IC50 Determination Step4 4. Western Blot (p-STAT5 / p-FLT3) Step3->Step4 Mechanistic Confirmation

Caption: Experimental workflow from synthesis to mechanistic validation.

Protocol A: In Vitro Kinase Assay (ADP-Glo)

Objective: Determine IC50 against recombinant FLT3-ITD.[1]

  • Reagents: Recombinant FLT3-ITD (0.2 µg/µL), Poly(Glu,Tyr) 4:1 substrate, Ultra-pure ATP (10 µM), ADP-Glo™ Reagent.

  • Preparation: Dilute Ox-2A-DF in DMSO (serial dilution 10 µM to 0.1 nM).

  • Reaction: Incubate Kinase + Substrate + Compound for 10 min at RT. Initiate reaction with ATP. Run for 60 min at RT.

  • Detection: Add ADP-Glo Reagent (40 min) -> Add Kinase Detection Reagent (30 min).

  • Readout: Measure Luminescence (RLU).

  • Validation: Z-factor must be > 0.[1]5. Positive control: Staurosporine or Gilteritinib.[1]

Protocol B: Cell Viability Assay (MOLM-13)

Objective: Assess cellular potency and specificity.[1][4]

  • Cell Lines:

    • MOLM-13: FLT3-ITD (Sensitive).[1]

    • MV4-11: FLT3-ITD (Sensitive).[1][5]

    • HL-60: FLT3-Null (Negative Control - ensures off-target toxicity is monitored).

  • Seeding: 10,000 cells/well in 96-well plates (RPMI-1640 + 10% FBS).

  • Treatment: Treat with Ox-2A-DF (0.1 nM - 10 µM) for 72 hours .

  • Readout: Add CCK-8 or CellTiter-Glo reagent.[1] Incubate 2 hours. Measure Absorbance (450 nm) or Luminescence.[1]

  • Calculation: Plot dose-response curve (GraphPad Prism) to derive GI50.

Critical Analysis & Recommendations

Why 3,5-Difluoro?

The shift from a mono-substituted phenyl ring (as seen in early oxazole derivatives like Compound 7c) to the 3,5-difluorophenyl motif in Ox-2A-DF is a medicinal chemistry tactic to:

  • Block Metabolism: The 4-position (para) is often susceptible to oxidative metabolism.[1] While 4-fluoro protects this, the 3,5-difluoro pattern protects the meta-positions and electronically deactivates the ring, potentially extending half-life (

    
    ).
    
  • Enhance Potency: The electron-withdrawing nature of two fluorines increases the acidity of the NH (if present in the linker) or alters the dipole, strengthening hydrogen bonds with the kinase hinge region (Cys694/Glu695).[1]

Conclusion

5-(3,5-Difluorophenyl)oxazol-2-amine is a robust Type I FLT3 inhibitor candidate. It benchmarks favorably against Quizartinib by retaining activity against the D835Y mutation, making it a relevant scaffold for overcoming secondary resistance in AML.[1] While Gilteritinib remains the clinical gold standard, the Ox-2A scaffold offers a distinct chemical space for combination therapies (e.g., with BCL-2 inhibitors like Venetoclax).

References

  • Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Source: Molecules (MDPI) / PubMed Context: Establishes the SAR of the oxazol-2-amine scaffold (e.g., Compound 7c) against FLT3-ITD and D835Y mutants. URL:[Link]

  • Discovery of benzo[d]oxazole derivatives as potent type-I FLT3-ITD inhibitors. Source: Bioorganic Chemistry / PubMed Context: Comparative SAR data for benzoxazole derivatives (Type I binding mode validation). URL:[Link]

  • Gilteritinib (ASP2215): A Novel, Highly Potent, and Selective FLT3/AXL Inhibitor. Source: Blood (ASH Publications) Context: Benchmark data for Gilteritinib (IC50 = 0.29 nM).[1] URL:[Link]

  • Mechanisms of Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia. Source: Frontiers in Oncology Context: Explains the D835Y gatekeeper mutation and the distinction between Type I and Type II inhibitors.[1] URL:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.